trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Description
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Properties
IUPAC Name |
2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLLXXDZTUGLB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester synthesis protocol
An In-Depth Technical Guide to the Synthesis of trans-6-Chloro-1-hexen-1-ylboronic Acid Pinacol Ester
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of this compound. This bifunctional molecule is a valuable building block in medicinal chemistry, merging the synthetic versatility of a vinylboronate with a reactive alkyl halide terminus.
Strategic Overview: The Importance of Alkenylboronates
(E)-1-Alkenylboronic acid pinacol esters are indispensable intermediates in modern organic synthesis. Their stability, ease of handling, and exceptional performance in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures.[1][2] The title compound, this compound, is particularly noteworthy. It provides a stereodefined vinylboronate for predictable cross-coupling while the terminal chloro group offers a secondary, orthogonal site for subsequent functionalization, such as nucleophilic substitution or further coupling reactions. This dual reactivity is highly sought after in the synthesis of novel pharmaceutical agents and complex natural products.[3]
The most reliable and stereoselective pathway to this class of compounds is the hydroboration of a terminal alkyne. This guide will focus on a field-proven, catalyst-mediated approach that ensures high stereochemical fidelity and excellent yield.
The Core Synthesis: Dicyclohexylborane-Mediated Hydroboration
The synthesis of trans-alkenylboronates from terminal alkynes is most effectively achieved via a syn-hydroboration mechanism. While various transition-metal catalysts can accomplish this, a classic and highly efficient method involves the use of a catalytic amount of dicyclohexylborane to mediate the hydroboration of the alkyne with a stable boron source like pinacolborane (HBpin).[4][5][6]
The key transformation is: 6-chloro-1-hexyne + Pinacolborane → this compound
Causality Behind Experimental Choices:
-
Substrate: 6-chloro-1-hexyne is the logical precursor, containing the required six-carbon chain with a terminal alkyne for hydroboration and a terminal chloride.
-
Boron Reagent: Pinacolborane (HBpin) is selected for its stability and because it directly affords the desired pinacol ester, which is generally more robust and easier to handle than the corresponding boronic acid.[7] Pinacol esters are known for their insensitivity to air and moisture and are amenable to chromatography.[5]
-
Catalyst: Dicyclohexylborane serves as the true hydroborating agent. Its steric bulk ensures a highly regioselective, anti-Markovnikov addition to the terminal alkyne, placing the boron atom on the terminal carbon.[8] A catalytic amount is sufficient because it is regenerated in a transfer reaction with pinacolborane.[4][6]
Reaction Mechanism
The reaction proceeds through a catalytic cycle where the alkenyl group is effectively transferred from the initial hydroboration adduct to the final pinacolborane acceptor.
Caption: Proposed mechanism for dicyclohexylborane-mediated hydroboration.
The process begins with the syn-addition of dicyclohexylborane across the triple bond of 6-chloro-1-hexyne. This step establishes the crucial (E)- or trans-stereochemistry of the double bond. The resulting alkenyldicyclohexylborane intermediate then reacts with pinacolborane, transferring the alkenyl group to form the stable pinacol ester product and regenerating the dicyclohexylborane catalyst.[6]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to anhydrous conditions is critical for success, as boronic esters are susceptible to hydrolysis.[9]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Chloro-1-hexyne | 102.55 | 2.56 g | 25.0 | 1.0 |
| Cyclohexene | 82.14 | 4.11 g | 50.0 | 2.0 |
| Borane-THF complex (1.0 M) | - | 25.0 mL | 25.0 | 1.0 |
| Pinacolborane (HBpin) | 127.98 | 3.52 g | 27.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - | - |
Note: Dicyclohexylborane can be generated in situ from cyclohexene and a borane source like BH₃·THF, as described below. Alternatively, pre-formed dicyclohexylborane can be used.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Dry the glassware thoroughly in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of dry nitrogen.
-
In Situ Catalyst Generation: To the reaction flask, add anhydrous THF (50 mL) followed by cyclohexene (4.11 g, 50.0 mmol). Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M borane-THF complex (25.0 mL, 25.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the resulting white slurry at 0 °C for an additional 1 hour to ensure complete formation of dicyclohexylborane.
-
Hydroboration: To the dicyclohexylborane slurry at 0 °C, add 6-chloro-1-hexyne (2.56 g, 25.0 mmol) dropwise. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Reaction progress can be monitored by GC-MS.
-
Alkenyl Group Transfer: Add pinacolborane (3.52 g, 27.5 mmol) to the reaction mixture at room temperature. Stir the mixture for 18-24 hours. The reaction should become a clear, homogeneous solution as the intermediate is consumed and the product is formed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously add 5 mL of water to quench any unreacted boranes. Concentrate the mixture under reduced pressure to remove the bulk of the THF.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid.
The Critical Step: Purification
The purification of boronic acid pinacol esters by standard silica gel chromatography is notoriously challenging. The Lewis acidic boron center can chelate to the Lewis basic silanol groups (Si-OH) on the silica surface, causing significant product loss, poor separation, and potential hydrolysis of the ester.[9][10]
Recommended Method: Boric Acid-Impregnated Silica Gel
To mitigate these issues, deactivating the silica gel with boric acid is a highly effective strategy that suppresses the undesired over-adsorption.[10][11]
Preparation of Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in this solution (e.g., 100 g silica in ~550 mL of solution).
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration and wash the treated silica with ethanol.
-
Dry the silica gel thoroughly in vacuo until it is a free-flowing powder.[9]
Chromatography Protocol:
-
Stationary Phase: Boric acid-impregnated silica gel.
-
Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Procedure: Pack the column with the treated silica. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the solvent gradient, collecting fractions and analyzing by TLC (staining with iodine or potassium permanganate may be necessary as the compound is UV-inactive). Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Product Characterization & Validation
The identity and purity of the synthesized this compound must be confirmed.
-
Appearance: Colorless oil or a white to off-white low-melting solid.
-
Melting Point: 38-42 °C (literature value).[12]
-
¹H NMR: The key diagnostic signals are the two vinyl protons. The proton attached to the boron-bearing carbon will appear as a doublet of triplets, while the other vinyl proton will appear as a doublet. The large coupling constant (J ≈ 18 Hz) between them is definitive proof of the trans configuration. Other expected signals include a triplet for the -CH₂Cl group around 3.5 ppm and the characteristic singlet for the 12 pinacol protons around 1.2-1.3 ppm.
-
¹³C NMR: Signals for the two sp² carbons of the double bond, four distinct sp³ carbons of the hexenyl chain, the pinacol quaternary carbons, and the pinacol methyl carbons will be present.
-
¹¹B NMR: A single broad peak in the range of δ 25-35 ppm is characteristic of a tricoordinate boronic ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (244.57 g/mol ) should be observed.
Overall Synthesis Workflow
The entire process, from starting materials to the validated final product, follows a logical and streamlined workflow.
Caption: Experimental workflow for synthesis and purification.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Thomas, A. D., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]
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Sci-Hub. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]
-
Thieme. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]
-
Curran, D. P., & Solovyev, A. (2011). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes. Angewandte Chemie International Edition, 50(44), 10422-10425. [Link]
-
Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation of Alkynes. [Link]
-
Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1594. [Link]
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trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester CAS number 197313-32-9
An In-Depth Technical Guide to trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester (CAS 197313-32-9): A Strategic Building Block in Modern Synthesis
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
This compound is a versatile bifunctional reagent that has emerged as a valuable tool for researchers in organic synthesis, particularly within pharmaceutical and materials science. Its structure is unique, featuring a nucleophilic alkenylboronic ester at one end and an electrophilic primary alkyl chloride at the other. This orthogonal reactivity allows for a stepwise, controlled introduction of a six-carbon chain into complex molecular architectures.
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely practiced methods for carbon-carbon bond formation.[1][2] The vinylboronic ester moiety readily participates in palladium-catalyzed cross-coupling with a wide range of organic halides and triflates. Crucially, the alkyl chloride remains intact under many standard Suzuki conditions, preserving a reactive handle for subsequent downstream transformations.[3][4] This guide provides a comprehensive overview of the reagent's properties, handling, synthesis, and application, with a focus on the mechanistic rationale and practical execution of its most important transformation.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties is fundamental to its successful application and safe handling. Organoboron compounds are generally stable, yet require specific storage conditions to ensure their integrity.[5]
Compound Data Summary
| Property | Value | Source(s) |
| CAS Number | 197313-32-9 | [6][7][8] |
| Synonyms | (E)-6-Chloro-1-hexenylboronic acid pinacol ester | [7][9] |
| Molecular Formula | C₁₂H₂₂BClO₂ | [7][10] |
| Molecular Weight | 244.57 g/mol | [7][8] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 38-42 °C (lit.) | [7][9] |
| SMILES | CC1(C)OB(OC1(C)C)\C=C\CCCCCl | [7] |
| InChI Key | FNDLLXXDZTUGLB-VQHVLOKHSA-N | [7] |
Storage and Handling Protocols
The stability of boronic esters is a key advantage that contributes to the popularity of the Suzuki-Miyaura reaction.[1] However, like all reagents, proper handling is crucial for reproducibility.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Refrigeration is recommended for long-term storage to minimize potential degradation. While pinacol esters are more robust than their corresponding boronic acids, they can be susceptible to slow hydrolysis over time.
-
Handling: Weighing and transferring the reagent should be done in a well-ventilated area or fume hood. Due to its low melting point, it may exist as a waxy solid at or slightly above ambient laboratory temperatures. For reactions requiring anhydrous conditions, the reagent should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of water, which can affect reaction kinetics and lead to side products like protodeboronation.[3][11] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[7]
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and quality control. A common and effective route involves the Miyaura borylation of the corresponding vinyl halide or, more directly, the hydroboration of an appropriate alkyne followed by esterification.
Representative Synthetic Workflow
A plausible synthetic approach involves the hydroboration of 6-chloro-1-hexyne. This reaction adds a boron-hydrogen bond across the triple bond, followed by esterification with pinacol to yield the stable pinacol ester.
Caption: A simplified workflow for the synthesis of the title compound.
Quality Control and Characterization
Verification of the compound's identity and purity is essential before use. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the trans configuration of the double bond, which is indicated by a characteristic coupling constant (typically ~18 Hz) for the vinyl protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides an assessment of purity by detecting volatile impurities.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent. Its ability to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds under mild conditions with high functional group tolerance has made it indispensable in modern chemistry.[4][12][13]
Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[14] Understanding this cycle is key to rational troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[15]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[1][16]
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14][15]
Strategic Utility: Orthogonal Reactivity
The power of this compound lies in the differential reactivity of its two functional ends. Under typical Suzuki conditions optimized for C(sp²)-B bond coupling, the primary C(sp³)-Cl bond is significantly less reactive towards oxidative addition by palladium.[3] This allows for the selective formation of an initial product that retains the alkyl chloride for further functionalization.
Caption: Strategic use of the bifunctional reagent in a two-step synthesis.
Field-Proven Experimental Protocol
This protocol is a robust starting point for coupling the title reagent with a generic aryl bromide. Optimization may be required for specific substrates.[3]
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or pressure vessel)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2.5 eq).
-
Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic ester for the transmetalation step.[14]
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.[17]
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.
-
Causality: Degassing the solvent (e.g., by bubbling argon through it for 10-15 minutes) removes dissolved oxygen. The catalyst is added last to minimize its exposure to any residual air.[14]
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours).
-
Causality: Heating accelerates the reaction rates, particularly the often rate-limiting oxidative addition step.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the aryl bromide starting material.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.
Conclusion
This compound is more than a simple coupling partner; it is a strategic building block that enables efficient and modular synthesis. Its well-defined reactivity profile allows for selective participation in Suzuki-Miyaura reactions while preserving a valuable functional handle for subsequent chemical modifications. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can fully leverage this reagent's potential to construct complex and high-value molecules for a wide array of applications in drug discovery and beyond.
References
-
Thomas, A. Z. J., Le, C. M. L., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]
-
Menberu, W., et al. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]
-
UBC Library. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Gomha, S. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
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ChemSigma. (n.d.). 197313-32-9 this compound, 96%. Retrieved from [Link]
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Local Pharma Guide. (n.d.). CAS NO. 197313-32-9 | C12H22BClO2. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from [Link]
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Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
Figshare. (2017). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters. Retrieved from [Link]
-
Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
Slideshare. (n.d.). Organoborane or Organoboron compounds. Retrieved from [Link]
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The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
Soriano-Ursúa, E. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Introduction: The Significance of (E)-Alkenylboronic Acid Pinacol Esters in Modern Drug Discovery
An In-depth Technical Guide to the Characterization of (E)-Alkenylboronic Acid Pinacol Esters for Researchers and Drug Development Professionals
A Note on Scope: Publicly available, comprehensive characterization data for (E)-6-Chloro-1-hexenylboronic acid pinacol ester is limited. Therefore, this guide has been developed to provide a robust characterization framework using the closely related and well-documented analogue, (E)-1-Hexenylboronic acid pinacol ester . The principles, protocols, and analytical logic detailed herein are directly applicable to the characterization of (E)-6-Chloro-1-hexenylboronic acid pinacol ester and similar haloalkenyl boronic esters, which are crucial intermediates in cross-coupling reactions for pharmaceutical synthesis.
(E)-Alkenylboronic acid pinacol esters are indispensable tools in contemporary organic synthesis, particularly within the realm of drug development. Their utility stems from their role as key building blocks in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance. The (E)-stereochemistry of the double bond and the presence of a terminal functional group, such as the chloro-substituent in the target molecule, offer synthetic chemists a versatile handle for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The pinacol ester form of the boronic acid provides enhanced stability, making these reagents easier to handle, purify, and store compared to their corresponding free boronic acids, which can be prone to dehydration and other degradation pathways. Accurate and thorough characterization of these intermediates is not merely a procedural formality; it is a cornerstone of ensuring reaction efficiency, predicting outcomes, and guaranteeing the purity and identity of the final API. This guide presents a comprehensive, field-tested approach to the synthesis and characterization of these vital synthetic intermediates.
Synthesis and Purification: A Validated Protocol
The synthesis of (E)-1-Hexenylboronic acid pinacol ester is typically achieved via the hydroboration of a terminal alkyne, in this case, 1-hexyne, followed by in-situ esterification. The choice of a catecholborane hydroboration followed by reaction with pinacol is a common and effective strategy to ensure high (E)-selectivity.
Experimental Protocol: Synthesis of (E)-1-Hexenylboronic acid pinacol ester
Materials:
-
1-Hexyne (98%)
-
Catecholborane (1.0 M solution in THF)
-
Pinacol
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 1-hexyne (1.0 eq) and anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add catecholborane (1.05 eq) dropwise via the dropping funnel over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. The progress of the hydroboration can be monitored by thin-layer chromatography (TLC).
-
Esterification: Add pinacol (1.1 eq) to the reaction mixture and stir at room temperature for an additional 12 hours.
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure (E)-1-Hexenylboronic acid pinacol ester as a colorless oil.
Caption: Synthesis and purification workflow for (E)-1-Hexenylboronic acid pinacol ester.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation and purity assessment of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and stereochemistry of the product. ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.
Rationale for NMR Nuclei Selection:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constant (J-value) between the vinylic protons is diagnostic for the (E)-stereochemistry.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environments. The chemical shifts of the sp² carbons are characteristic of the double bond.
-
¹¹B NMR: Confirms the presence of the boron atom and provides information about its coordination environment. A single peak in the expected region for a tri-coordinate boronic ester is a strong indicator of the correct structure.
Table 1: Representative NMR Data for (E)-1-Hexenylboronic acid pinacol ester
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~6.65 | dt | J = 17.5, 6.5 | H-2 (vinylic) |
| ~5.40 | dt | J = 17.5, 1.5 | H-1 (vinylic) | |
| ~2.15 | q | J = 7.0 | H-3 (allylic CH₂) | |
| ~1.40 | m | H-4, H-5 (CH₂) | ||
| ~1.25 | s | Pinacol CH₃ | ||
| ~0.90 | t | J = 7.5 | H-6 (terminal CH₃) | |
| ¹³C NMR | ~155.0 | C-2 (vinylic) | ||
| ~120.0 (broad) | C-1 (vinylic, B-C) | |||
| ~83.0 | Pinacol quaternary C | |||
| ~37.5 | C-3 (allylic CH₂) | |||
| ~31.0 | C-4 (CH₂) | |||
| ~24.5 | Pinacol CH₃ | |||
| ~22.5 | C-5 (CH₂) | |||
| ~14.0 | C-6 (terminal CH₃) | |||
| ¹¹B NMR | ~30.0 | s | B (boronic ester) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Key Interpretive Insight: The large coupling constant (~17.5 Hz) between the two vinylic protons (H-1 and H-2) is the definitive evidence for the (E)- or trans-configuration of the double bond. A cis-configuration would exhibit a much smaller J-value, typically in the range of 8-12 Hz.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is well-suited for this volatile, thermally stable compound. EI is a hard ionization technique that provides a clear molecular ion peak (M⁺) and a rich fragmentation pattern that can be used for structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
Loss of Propyl Group: A common fragmentation pathway is the cleavage of the C3-C4 bond, resulting in the loss of a propyl radical.
-
Pinacol-related Fragments: Fragmentation of the pinacol ester group can also be observed.
Table 2: Expected m/z Values for (E)-1-Hexenylboronic acid pinacol ester in HRMS
| Ion Formula | Calculated m/z | Description |
| [C₁₂H₂₃BO₂]⁺ | 222.1791 | Molecular Ion (M⁺) |
| [C₁₂H₂₂BO₂]⁺ | 221.1713 | [M-H]⁺ |
| [C₉H₁₈BO₂]⁺ | 181.1399 | [M-C₃H₅]⁺ |
Chromatographic Purity Assessment
While NMR and MS confirm the structure, chromatography is essential for quantifying the purity of the synthesized material.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile compounds like (E)-1-Hexenylboronic acid pinacol ester.
Experimental Protocol: GC Purity Analysis
-
Instrument: Agilent 7890A GC or equivalent
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Sample Preparation: Prepare a ~1 mg/mL solution in ethyl acetate.
The purity is calculated from the relative peak areas in the resulting chromatogram. A purity level of >95% is typically required for use in subsequent synthetic steps.
Caption: Integrated workflow for the analytical characterization of boronic esters.
Conclusion and Best Practices
The thorough characterization of (E)-6-Chloro-1-hexenylboronic acid pinacol ester, and its analogues, is a critical step in the drug development pipeline. The multi-technique approach outlined in this guide, combining synthesis, purification, NMR, MS, and chromatography, provides a self-validating system that ensures the identity, stereochemistry, and purity of this important synthetic intermediate. Adherence to these rigorous analytical standards is paramount for the successful and reproducible synthesis of complex pharmaceutical agents.
References
-
Title: The Nobel Prize in Chemistry 2010. Source: NobelPrize.org. URL: [Link]
-
Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Source: John Wiley & Sons. URL: [Link]
-
Title: Catecholborane: A New, Stable, and Versatile Hydroborating Reagent. Source: Journal of the American Chemical Society. URL: [Link]
A Guide to the Synthesis, Properties, and Application of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
An In-depth Technical Guide: trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable bifunctional reagent in modern organic synthesis. Possessing both a vinylboronic ester and a terminal alkyl chloride, it serves as a versatile building block for the sequential introduction of molecular complexity. This guide provides a detailed overview of its core physicochemical properties, discusses its synthesis and characterization, and presents a comprehensive, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The methodologies and rationales described herein are grounded in established chemical principles to ensure reproducibility and success in a research and development setting.
Physicochemical and Structural Properties
This compound, also known as (E)-6-Chloro-1-hexenylboronic acid pinacol ester, is a stable, solid compound at room temperature, making it significantly easier to handle and store compared to its corresponding boronic acid.[1] The pinacol ester group provides enhanced stability, reducing the propensity for protodeboronation, a common side reaction with boronic acids.[2]
The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂BClO₂ | [3][4] |
| Molecular Weight | 244.57 g/mol | [1][3] |
| CAS Number | 197313-32-9 | [1][3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 38-42 °C | [1][4] |
| SMILES String | CC1(C)OB(OC1(C)C)\C=C\CCCCCl | |
| InChI Key | FNDLLXXDZTUGLB-VQHVLOKHSA-N |
Synthesis and Characterization
Synthetic Strategy: The Hydroboration Approach
The synthesis of vinylboronic esters is most commonly achieved through the hydroboration of a terminal alkyne. For this compound, a logical and efficient route involves the hydroboration of 6-chloro-1-hexyne with a suitable borane reagent, followed by esterification with pinacol.
Rationale for Reagent Selection:
-
Catecholborane or Pinacolborane: These are the reagents of choice for the hydroboration of alkynes to yield vinylboranes. Pinacolborane is often preferred as it can directly yield the desired pinacol ester in some catalyzed procedures. The reaction typically proceeds with syn-addition, leading to the desired trans (or E) stereochemistry of the resulting vinylboronic ester.
-
Catalyst: While uncatalyzed hydroboration is possible, transition metal catalysts (e.g., those based on rhodium or iridium) can improve regioselectivity (anti-Markovnikov addition to place the boron at the terminal carbon) and control of stereochemistry.
Characterization and Quality Control
Confirming the identity and purity of the synthesized ester is critical. The following techniques are standard.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:
-
Two doublets in the vinylic region (approx. δ 5.5-7.0 ppm) with a large coupling constant (J ≈ 18 Hz), characteristic of a trans-alkene.
-
A triplet at approximately δ 3.5 ppm corresponding to the -CH₂Cl methylene protons.
-
A sharp singlet at approximately δ 1.2-1.3 ppm integrating to 12 protons, representing the four equivalent methyl groups of the pinacol ester.[5]
-
-
¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with the boronate-substituted vinyl carbon appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern, which is particularly informative due to the presence of chlorine.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a paramount tool for constructing C(sp²)-C(sp²) bonds, widely used in pharmaceutical and materials science.[2][6] The vinylboronic ester functionality of the title compound makes it an ideal coupling partner for aryl, heteroaryl, or vinyl halides.
Experimental Protocol: Coupling with 4-Bromoanisole
This protocol details a representative Suzuki-Miyaura coupling to synthesize trans-1-(4-methoxyphenyl)-6-chloro-1-hexene.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
Step-by-Step Methodology:
-
Catalyst Pre-formation (Trustworthiness Pillar): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ and PPh₃ in a portion of the deoxygenated dioxane. Stir for 10-15 minutes at room temperature.
-
Expertise & Experience: Pre-forming the active Pd(0) catalyst from the Pd(II) precursor and phosphine ligand in situ but before adding the main reagents ensures a more consistent and active catalytic species, leading to higher reproducibility and yields. The 1:4 Pd:ligand ratio is used to ensure the palladium center remains coordinated and stable.
-
-
Reagent Addition: To the flask containing the activated catalyst, add K₂CO₃, this compound, and the remaining deoxygenated dioxane.
-
Substrate Addition: Add 4-bromoanisole to the reaction mixture, followed by the deoxygenated water.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Expertise & Experience: The aqueous base is essential. The base (K₂CO₃) activates the boronic ester to form a more nucleophilic boronate species, which is critical for the transmetalation step—the transfer of the vinyl group from boron to the palladium center.[2]
-
-
Work-up and Extraction:
-
Cool the reaction to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Workflow Visualization
The following diagram illustrates the logical flow of the Suzuki-Miyaura protocol.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
-
Handling: As with all chemical reagents, use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. The pinacol ester moiety is relatively stable, but hydrolysis can occur over time in the presence of water.
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
-
Chemsigma. 197313-32-9 this compound, 96%. [Link]
-
Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
-
Royal Society of Chemistry. Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". [Link]
-
Organic Syntheses. Boronic esters procedure. [Link]
-
National Institutes of Health (PMC). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. [Link]
-
Chemical-Suppliers. trans-1-Hexen-1-ylboronic acid pinacol ester. [Link]
-
ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex. [Link]
-
National Institutes of Health (PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]
-
PubMed. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
National Institutes of Health (PMC). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. [Link]
-
University of Wisconsin, Department of Chemistry. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]
Sources
- 1. This compound, 96% , 197313-32-9 - CookeChem [cookechem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 197313-32-9 this compound, 96% [chemsigma.com]
- 5. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage of chloro-substituted vinyl boronic esters
An In-depth Technical Guide to the Stability and Storage of Chloro-Substituted Vinyl Boronic Esters
Executive Summary
Chloro-substituted vinyl boronic esters are powerful reagents in modern organic synthesis, particularly in cross-coupling reactions for pharmaceutical and materials science applications. However, their utility is intrinsically linked to their stability. These compounds are highly susceptible to degradation via hydrolysis (protodeboronation) and oxidation, which can compromise reagent integrity, reduce reaction yields, and lead to inconsistent results. This guide provides a comprehensive overview of the chemical principles governing their instability, outlines key degradation pathways, and establishes field-proven protocols for their proper handling, storage, and stability assessment to ensure their effective use in research and development.
Introduction: The Synthetic Power and Inherent Challenge
Vinyl boronic esters are indispensable tools in organic chemistry, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. The introduction of a chloro-substituent onto the vinyl backbone creates a versatile synthetic handle, allowing for subsequent functionalization and the construction of complex molecular architectures. This unique combination of a reactive C-B bond and a modifiable C-Cl bond makes them highly valuable building blocks for drug discovery professionals.
The primary challenge, however, lies in their inherent instability.[1] The electron-deficient boron atom, coupled with the reactivity of the vinyl group, renders these molecules sensitive to common laboratory conditions. Understanding and mitigating this instability is not merely a matter of procedural correctness but a prerequisite for reliable and reproducible synthesis.
Core Chemical Principles of Instability
The stability of a chloro-substituted vinyl boronic ester is dictated by the interplay of its three core components: the boronic ester, the vinyl group, and the chloro-substituent.
The Boronic Ester Functional Group
The boron atom in a boronic ester is trigonal planar with an empty p-orbital, making it a Lewis acid. This Lewis acidity is the root of its susceptibility to nucleophilic attack, particularly by water, which initiates hydrolysis. While esterification with diols like pinacol reduces the Lewis acidity compared to the parent boronic acid, the susceptibility remains.[2] Furthermore, the C-B bond is prone to cleavage by oxidation, a common degradation pathway for many organoboron compounds.[3]
Influence of the Vinyl and Chloro Groups
Vinyl boronic esters are recognized as a class of compounds that can be inherently unstable.[1] The sp²-hybridized carbon of the vinyl group influences the polarity and reactivity of the C-B bond. The addition of an electron-withdrawing chloro-substituent further modulates the electronic properties of the double bond, which can impact the rates of both desired reactions and undesired degradation.
Major Degradation Pathways
Two primary pathways account for the majority of chloro-substituted vinyl boronic ester degradation: protodeboronation and oxidation. A third pathway, polymerization, is also a potential concern.
-
Protodeboronation (Hydrolysis): This is a chemical reaction where a proton source, typically water, cleaves the carbon-boron bond to form a C-H bond.[4] For a vinyl boronic ester, this results in the corresponding chloro-alkene and a boric acid byproduct. This process is a well-known undesired side reaction in coupling chemistry and can be catalyzed by acids or bases.[4][5] While some vinyl boronic acids can exhibit slow protodeboronation under specific pH conditions, the presence of atmospheric moisture is a constant threat.[6][7]
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidative cleavage of the C-B bond.[8][9] This process often proceeds through peroxide intermediates and results in the formation of carbonyl compounds or alcohols, fundamentally destroying the reagent.[2][10][11] The reaction can be catalyzed by trace metals and is a significant concern for long-term storage.[8]
-
Polymerization: Like many vinyl compounds, these reagents can be susceptible to polymerization, especially when exposed to heat, light, or radical initiators.[1]
Below is a diagram illustrating the primary degradation pathways.
Caption: Major degradation routes for a chloro-substituted vinyl boronic ester.
Best Practices for Storage and Handling
Given their sensitivity, rigorous adherence to proper storage and handling techniques is critical. These protocols are designed to create a multi-barrier defense against moisture and oxygen.[12][13]
Atmosphere: The Inert Gas Imperative
The single most important factor in preserving chloro-substituted vinyl boronic esters is the strict exclusion of air and moisture.[14][15]
-
Primary Storage: Solids and liquids should be stored in a glovebox under a dry, inert atmosphere (argon or nitrogen).[12][16]
-
Secondary Storage: If a glovebox is unavailable, reagents should be stored in flame-sealed ampoules or in bottles with high-integrity septa, such as Sure/Seal™ packaging.[12][17] The headspace of the container must be flushed thoroughly with a dry inert gas. Parafilm should be used to wrap the cap and neck of the bottle for an extra barrier.
Temperature: Balancing Stability and Practicality
Lower temperatures slow the rate of all chemical degradation pathways.
-
Long-Term Storage (> 1 month): Store at -20°C in a freezer. This is particularly important for volatile or thermally sensitive compounds.[16]
-
Short-Term Storage (< 1 month): Refrigeration at 2-8°C is generally sufficient.[18]
Critical Handling Note: When removing a reagent from cold storage, always allow the container to warm to room temperature completely before opening.[14] Opening a cold container will cause atmospheric moisture to condense inside, immediately compromising the reagent.
Data Presentation: Recommended Storage Conditions
| Condition | Recommendation | Rationale | Degradation Pathway Mitigated |
| Atmosphere | Store under dry Argon or Nitrogen. | Excludes O₂ and H₂O from contact with the reagent. | Oxidation, Protodeboronation |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C | Reduces the kinetic rate of degradation reactions. | All (Protodeboronation, Oxidation, Polymerization) |
| Container | Glovebox, sealed ampoule, or Sure/Seal™ bottle. | Provides a robust physical barrier against the atmosphere. | Oxidation, Protodeboronation |
| Light | Store in amber vials or in the dark. | Prevents photo-initiated degradation or polymerization. | Polymerization |
| Chemical Purity | Use anhydrous solvents and clean, dry glassware. | Prevents introduction of water or other reactive impurities.[13] | Protodeboronation |
Experimental Protocol: Stability Assessment Workflow
To ensure the quality of a reagent, especially from a new or aged batch, performing a stability check is a self-validating measure. The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the purity of the compound and identify degradation products.[16]
Step-by-Step NMR Stability Protocol
-
Environment Preparation: Perform all manipulations in a glovebox or under a positive pressure of inert gas using Schlenk line techniques.[12]
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the chloro-substituted vinyl boronic ester.
-
Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) that has been stored over molecular sieves.
-
Transfer the solution to a dry NMR tube.
-
-
Sealing: If the sample will be analyzed immediately, cap the NMR tube securely. For long-term monitoring or if a delay is expected, use a specialized J. Young NMR tube or flame-seal the tube under vacuum.[12]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.
-
Analysis:
-
Integrate the characteristic vinyl proton signals of the desired compound.
-
Look for the appearance of new signals corresponding to the chloro-alkene (from protodeboronation) or other impurities.
-
Calculate the purity based on the relative integration of the product peaks versus impurity peaks.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for assessing reagent stability via NMR.
Alternative Strategies for Unstable Boronic Acids
For particularly unstable chloro-substituted vinyl boronic acids, using a more robust surrogate can be a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates have emerged as an excellent alternative.[1] These compounds are crystalline, benchtop-stable solids that can be easily handled and stored under standard conditions. In the presence of a mild aqueous base during a reaction, they undergo slow, controlled hydrolysis to release the reactive boronic acid in situ, minimizing its decomposition while allowing it to participate effectively in the desired cross-coupling reaction.[1]
Conclusion
The synthetic utility of chloro-substituted vinyl boronic esters is directly proportional to their chemical integrity. Their inherent susceptibility to hydrolysis and oxidation is not an insurmountable obstacle but a chemical property that must be managed with rigorous and informed protocols. By strictly controlling the storage atmosphere, temperature, and handling procedures, researchers can significantly extend the shelf-life and ensure the reactivity of these valuable reagents. Routine verification of purity via NMR serves as a critical quality control step, guaranteeing that the starting material is fit for purpose and ultimately leading to more reliable, reproducible, and successful synthetic outcomes.
References
-
Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. Available at: [Link]
-
Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications (RSC Publishing). 2017. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. 2008. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. 2023. Available at: [Link]
-
How to Store Reagents. Department of Chemistry, University of Rochester. Available at: [Link]
-
Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. 2016. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. ResearchGate. 2019. Available at: [Link]
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health (NIH). 2012. Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. 2016. Available at: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). 2022. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. 1999. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. 2021. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). 2009. Available at: [Link]
-
Enantiospecific Alkynylation of Alkylboronic Esters. National Institutes of Health (NIH). 2017. Available at: [Link]
-
Organoboron chemistry. Wikipedia. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. 2019. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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An In-depth Technical Guide to the Solubility of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Introduction: Navigating the Data Gap for a Key Synthetic Building Block
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester is a valuable bifunctional reagent in modern organic synthesis. Its vinylboronate moiety is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the terminal chloro group offers a secondary site for nucleophilic substitution or further cross-coupling. This structure allows for the strategic, stepwise construction of complex molecular architectures, making it a significant tool for researchers in pharmaceutical and materials science.
However, a critical gap exists in the publicly available physicochemical data for this compound: its solubility profile. Quantitative solubility data is fundamental for a wide range of applications, including reaction optimization, purification strategy development (crystallization and chromatography), and formulation. This guide, therefore, serves a dual purpose. Firstly, it provides a robust, experience-based prediction of the solubility of this compound in common laboratory solvents based on first principles and analogous compound behavior. Secondly, and more critically, it delivers a comprehensive, field-proven experimental protocol for researchers to determine this solubility data with high fidelity in their own laboratories.
Causality of Structure: Predicting Solubility from Molecular Architecture
The solubility of a compound is dictated by its intermolecular interactions with the solvent. By dissecting the structure of this compound, we can infer its likely behavior.
-
The Pinacol Ester Group: The esterification of a boronic acid with pinacol is a common strategy to enhance its stability and, crucially, its solubility in organic solvents.[1][2][3] This bulky, lipophilic group significantly shields the polar B-O bonds, reducing the molecule's propensity for self-association through hydrogen bonding and favoring interactions with a range of organic media.[4] Generally, pinacol esters exhibit markedly higher solubility in organic solvents compared to their parent boronic acids.[1][2]
-
The trans-Alkenyl Chain: The six-carbon chain is a significant non-polar feature. This hydrocarbon backbone will dominate the molecule's character, favoring solubility in non-polar to moderately polar solvents through van der Waals interactions.
-
The Terminal Chloro Group: The carbon-chlorine bond is polar, but its contribution to the overall polarity of this 12-carbon molecule is modest. Chloroalkanes are generally insoluble in water but soluble in non-polar organic solvents.[5] The primary influence of this group is as a reactive handle, rather than a major driver of solubility.
Based on this analysis, we can predict that the compound will behave as a typical non-polar to moderately polar organic molecule, with the pinacol ester group enhancing its solubility across a range of common organic solvents.
Predicted Solubility Profile
While quantitative data is unavailable, the following table summarizes the predicted qualitative solubility at ambient temperature. This table is an educated estimation based on the structural analysis and data from analogous boronic esters.[1][4] Researchers should use this as a starting point for solvent screening.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexanes, Cyclohexane, Toluene | Medium to High | The dominant non-polar hexenyl chain will interact favorably with these solvents. Studies on similar pinacol esters show the lowest solubility in hydrocarbons like methylcyclohexane, but still significant.[1][4] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are excellent at dissolving moderately polar and non-polar compounds. Chloroform, in particular, is often an excellent solvent for boronic acid pinacol esters.[1][4] |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Acetone, Ethyl Acetate (EtOAc) | High | The ether and carbonyl oxygens in these solvents can act as hydrogen bond acceptors for any adventitious water and can interact with the B-O bonds of the ester. Phenylboronic acid pinacol ester shows very high solubility in solvents like acetone and ethers even at low temperatures.[1] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Medium | The non-polar character of the C6 chain will limit solubility. While the pinacol ester group provides some polarity, the overall molecule is likely not hydrophilic enough to dissolve to a high concentration. The potential for transesterification with the alcohol solvent under certain conditions (e.g., acid/base catalysis) should also be considered, although this is generally slow at room temperature. |
| Aqueous | Water, Buffers | Insoluble | The large, non-polar hydrocarbon chain and the lipophilic pinacol group make the molecule hydrophobic. Significant solubility in purely aqueous media is not expected. |
A Self-Validating Protocol for Experimental Solubility Determination: The Dynamic Method
For researchers requiring precise, quantitative solubility data, the dynamic (or synthetic) method is a robust and widely accepted technique for compounds like boronic esters.[1][6][7] This method involves heating a suspension of known composition until a clear solution is observed, thereby identifying the equilibrium solubility temperature.
Principle of the Method
A biphasic sample of the solute (this compound) and a chosen solvent of precisely known composition is prepared in a jacketed glass vessel. The sample is heated at a slow, constant rate while being vigorously stirred. The transition from a turbid suspension to a clear, single-phase solution is monitored, typically with a luminance probe that detects changes in light transmission. The temperature at which the last solid particle dissolves is the equilibrium temperature for that specific concentration. Repeating this process for various compositions allows for the construction of a complete solubility curve (mole fraction vs. temperature).
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound (e.g., to ±0.1 mg) into a jacketed glass reaction vessel.
-
Accurately weigh the desired solvent into the same vessel. The total composition (mole fraction) must be known with high precision.
-
Causality Check: High accuracy in mass determination is critical as it directly translates to the accuracy of the mole fraction (x-axis of the solubility curve).
-
-
Apparatus Setup:
-
Place the vessel in a thermostatically controlled circulating bath.
-
Insert a calibrated temperature probe directly into the sample, ensuring it does not touch the vessel walls.
-
Insert a magnetic stir bar for vigorous agitation.
-
Insert a luminance probe or laser turbidity sensor through a sealed port, ensuring the light path traverses the bulk of the solution.
-
-
Heating and Equilibration:
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Program the circulating bath to heat the sample at a slow, constant rate (e.g., 0.1–0.3 K/min).
-
Causality Check: A slow heating rate is paramount to ensure the system remains at or near thermal equilibrium. A fast rate will lead to an overestimation of the dissolution temperature.
-
-
Endpoint Detection:
-
Continuously monitor the output of the luminance probe. As the solute dissolves, the turbidity of the solution will decrease, and the intensity of light passing through the sample will increase.
-
The equilibrium solubility temperature is the point at which the light intensity curve shows a sharp, distinct inflection, indicating the complete dissolution of all solid particles and the formation of a clear solution.
-
Simultaneously record the temperature from the internal probe at this inflection point.
-
-
Data Collection and Curve Construction:
-
Repeat steps 1-4 for a range of different compositions (mole fractions) of the solute in the solvent.
-
Plot the recorded equilibrium temperatures (T, in Kelvin) against the corresponding mole fractions (x) of the solute. This plot constitutes the experimental solubility curve.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the dynamic solubility determination protocol.
Caption: Workflow for Dynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not currently in the public domain, a detailed analysis of its molecular structure allows for reliable qualitative predictions. The compound is expected to be highly soluble in common non-polar and polar aprotic organic solvents and poorly soluble in aqueous media. For applications requiring precise data, the dynamic method outlined provides a robust and validated experimental pathway. This guide equips researchers with both the predictive framework and the practical tools necessary to effectively utilize this important synthetic building block.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from a page that discusses the better solubility of pinacol esters compared to the parent acid. Available at: [Link]
-
Studyclix. (n.d.). Organic Compounds. Retrieved from a resource stating chloroalkanes are insoluble in water but soluble in non-polar solvents. Available at: [Link]
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from a research paper detailing the solubility of phenylboronic acid and its esters. Available at: [Link]
-
ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from a figure caption describing the dynamic method. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. d-nb.info [d-nb.info]
- 5. blob-static.studyclix.ie [blob-static.studyclix.ie]
- 6. Solubility Equations of Boron Compounds under Coolant Conditions in VVER-Type Reactor Plants | springerprofessional.de [springerprofessional.de]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, a bifunctional organoboron compound, has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a trans-vinylboronate moiety and a terminal alkyl chloride, offers synthetic chemists a versatile platform for sequential and diverse chemical transformations. This guide provides a comprehensive overview of the probable first synthesis of this reagent, its detailed characterization, and its applications, particularly in the realm of carbon-carbon bond formation. While a singular "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its synthesis logically follows from pioneering work in the stereoselective hydroboration of functionalized alkynes.
The strategic importance of this molecule lies in its orthogonal reactivity. The vinylboronate group is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with high stereochemical fidelity. Simultaneously, the alkyl chloride terminus provides a handle for subsequent nucleophilic substitution or other transformations. This dual functionality makes it an attractive intermediate in the synthesis of complex molecules, including pharmacologically active compounds.
First Synthesis: A Mechanistic Perspective on Stereoselective Hydroboration
The first synthesis of this compound is reasonably attributed to the application of the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane, a method detailed by Shirakawa, Arase, and Hoshi in 2004.[1][2] This approach provides excellent control over the regioselectivity and stereoselectivity of the hydroboration of terminal alkynes, including those bearing functional groups like halides.
The reaction proceeds via a syn-addition of the hydroborane to the alkyne, leading to the exclusive formation of the (E)- or trans-isomer. The catalytic cycle is thought to involve the formation of an alkenyl-dicyclohexylborane intermediate, which then undergoes a transfer of the alkenyl group to the pinacolborane, regenerating the dicyclohexylborane catalyst.[1]
Plausible Catalytic Cycle
Caption: Proposed catalytic cycle for the dicyclohexylborane-mediated hydroboration.
Experimental Protocol: First Synthesis
The following protocol is adapted from the general procedure described by Shirakawa, Arase, and Hoshi for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[1][2]
Materials:
-
6-Chloro-1-hexyne
-
Pinacolborane (HBPin)
-
Dicyclohexylborane (Cy2BH) solution (typically in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 6-chloro-1-hexyne (1.0 mmol) and pinacolborane (1.1 mmol).
-
Catalyst Addition: To this mixture, a solution of dicyclohexylborane (0.05 mmol, 5 mol%) in anhydrous THF is added under an inert atmosphere of argon or nitrogen.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Characterization
This compound is a white to off-white solid at room temperature.[3]
| Property | Value | Reference |
| CAS Number | 197313-32-9 | [4][5] |
| Molecular Formula | C₁₂H₂₂BClO₂ | [4][5] |
| Molecular Weight | 244.57 g/mol | [4][5] |
| Melting Point | 38-42 °C | [3] |
| Appearance | White to off-white solid |
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~6.6-6.8 (dt, 1H): Vinyl proton coupled to the other vinyl proton and the adjacent methylene group.
-
~5.4-5.6 (d, 1H): Vinyl proton coupled to the other vinyl proton.
-
~3.5 (t, 2H): Methylene protons adjacent to the chlorine atom.
-
~2.1-2.3 (m, 2H): Methylene protons adjacent to the vinyl group.
-
~1.7-1.9 (m, 2H): Methylene protons.
-
~1.4-1.6 (m, 2H): Methylene protons.
-
~1.25 (s, 12H): Methyl protons of the pinacol group.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~150-155: Vinylic carbon attached to the boron atom.
-
~125-130: Vinylic carbon.
-
~83-84: Quaternary carbons of the pinacol group.
-
~44-46: Methylene carbon attached to the chlorine atom.
-
~30-35: Methylene carbons.
-
~24-25: Methyl carbons of the pinacol group.
Expected Mass Spectrometry (EI):
-
The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 244.57, along with characteristic fragmentation patterns.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the vinylboronate and an organic halide or triflate, proceeding with retention of the double bond geometry.
Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The terminal chloro group in the coupled product remains available for further synthetic manipulations, such as nucleophilic substitution, elimination, or conversion to other functional groups. This sequential reactivity is highly valuable in the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents.
For instance, the resulting chloroalkenyl arene can be cyclized through intramolecular Heck reactions or other palladium-catalyzed processes to generate cyclic structures. The chloride can also be displaced by a variety of nucleophiles to introduce new functionalities.
Conclusion
This compound is a synthetically valuable building block whose probable first synthesis relies on the robust and stereoselective dicyclohexylborane-catalyzed hydroboration of 6-chloro-1-hexyne. Its bifunctional nature allows for selective transformations at both the vinylboronate and the alkyl chloride moieties, making it a powerful tool for the synthesis of complex organic molecules. The continued exploration of its reactivity in various cross-coupling and sequential reactions is expected to further expand its utility in the fields of medicinal chemistry and materials science.
References
-
Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4332–4335. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Hoshi, M., & Arase, A. (1997). Dicyclohexylborane-Catalyzed Hydroboration of 1-Halo-1-alkynes with 9-Borabicyclo[3.3.1]nonane. Synthetic Communications, 27(4), 567–572. [Link]
-
NIST. (n.d.). Mass Spectrometry Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Retrieved from [Link]
Sources
- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 96% , 197313-32-9 - CookeChem [cookechem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scbt.com [scbt.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to trans-6-Chloro-1-hexen-1-ylboronic Acid Pinacol Ester: Synthesis, Commercial Availability, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the quest for efficient and versatile molecular building blocks is paramount. Among these, organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools for the construction of complex molecular architectures. This guide focuses on a specific and highly useful reagent: trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester . With its unique combination of a vinylboronate functionality and a terminal chloroalkyl chain, this compound serves as a valuable linchpin in palladium-catalyzed cross-coupling reactions, enabling the introduction of a functionalized six-carbon chain into a wide array of organic molecules.
The presence of the chloro group provides a handle for further synthetic transformations, making it a particularly attractive reagent for the synthesis of pharmaceutical intermediates and other high-value chemical entities. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed protocol for its synthesis, and a thorough exploration of its application in the renowned Suzuki-Miyaura cross-coupling reaction.
Commercial Availability
For researchers requiring immediate access to this compound, several reputable chemical suppliers offer this reagent. The following table summarizes the key information for procurement.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | This compound | 197313-32-9 | 96% |
| Santa Cruz Biotechnology | This compound | 197313-32-9 | Research Grade |
| CookeChem | This compound, 96% | 197313-32-9 | 96% |
Synthesis of this compound
The most common and efficient method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[1][2][3] This approach offers high stereoselectivity for the desired trans (or E) isomer. The synthesis of this compound can be readily achieved via the hydroboration of 6-chloro-1-hexyne with pinacolborane.
Experimental Protocol: Synthesis via Hydroboration
This protocol is adapted from established procedures for the hydroboration of functionalized alkynes.[1][2]
Materials:
-
6-chloro-1-hexyne
-
Pinacolborane (H-B(pin))
-
Dicyclohexylborane (catalyst) or another suitable hydroboration catalyst
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 6-chloro-1-hexyne (1.0 equivalent).
-
Solvent and Catalyst Addition: Dissolve the alkyne in anhydrous THF. To this solution, add a catalytic amount of dicyclohexylborane (e.g., 5 mol%).
-
Addition of Pinacolborane: Slowly add pinacolborane (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alkyne.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organoboron reagents, particularly the hydroborating agents, are sensitive to moisture. The use of flame-dried glassware and an inert atmosphere is crucial to prevent the decomposition of the reagents and ensure high yields.
-
Catalyst: While uncatalyzed hydroboration with pinacolborane can be slow, the use of a catalyst like dicyclohexylborane accelerates the reaction and enhances the stereoselectivity for the trans-isomer.[1]
-
Stoichiometry: A slight excess of pinacolborane is used to ensure complete conversion of the starting alkyne.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][5][6] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the (E)-6-chlorohex-1-enyl moiety.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[4][6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.[7][8]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 3-5 mol%) and the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Trustworthiness and Self-Validation:
The success of a Suzuki-Miyaura coupling is self-validating through standard analytical techniques. The disappearance of starting materials and the appearance of a new product spot on a TLC plate are initial indicators. Confirmation of the desired product's structure and purity is achieved through NMR spectroscopy and mass spectrometry, which will show the characteristic signals of the newly formed molecule and its correct molecular weight.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its commercial availability, coupled with a straightforward and high-yielding synthesis, makes it an accessible reagent for a wide range of applications. The ability to introduce a functionalized six-carbon chain via the robust and reliable Suzuki-Miyaura cross-coupling reaction underscores its importance in the modern synthetic chemist's toolbox. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful reagent in the synthesis of novel and complex molecules.
References
-
Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]
-
Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Sci-Hub. [Link]
-
Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105228. [Link]
-
The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
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- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and explains the rationale behind the selection of catalysts, bases, and solvents to empower users to optimize their synthetic strategies. The stability and predictable reactivity of the pinacol ester make it an ideal reagent for introducing a vinyl group with a terminal chloride, a versatile handle for further functionalization in complex molecule synthesis.[3][4]
Introduction: The Strategic Advantage of this compound
The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation, facilitates the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[5][6] The use of boronic acid pinacol esters, such as this compound, offers significant advantages over free boronic acids. The pinacol protecting group enhances the stability of the boronate, preventing common side reactions like protodeboronation and trimerization into boroxines.[3] This stability simplifies purification and handling, making it a reliable reagent in multi-step syntheses.[3][7]
The specific structure of this compound (CAS 197313-32-9)[8][9] presents a bifunctional building block. The vinylboronate moiety allows for the stereospecific introduction of a trans-alkene, while the terminal alkyl chloride provides a reactive site for subsequent nucleophilic substitution or other transformations. This makes it a highly valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4]
Compound Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | (E)-6-Chloro-1-hexenylboronic acid pinacol ester |
| CAS Number | 197313-32-9[9] |
| Molecular Formula | C₁₂H₂₂BClO₂[9] |
| Molecular Weight | 244.57 g/mol [9] |
| Appearance | Colorless to amber liquid or low melting solid[4] |
| Melting Point | 38-42 °C[8] |
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
2.1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[10] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[10] For less reactive chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote this step.[2][10]
2.2. Transmetalation: This is often the rate-determining step. The base plays a critical role here, activating the boronic ester to form a more nucleophilic boronate species.[11][12][13] This boronate then transfers its organic group (the trans-6-chloro-1-hexenyl moiety) to the palladium center, displacing the halide. The choice of base and solvent can significantly influence the rate and efficiency of this step.
2.3. Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Core Components: A Guide to Reagent Selection
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent.
3.1. Palladium Catalyst and Ligands:
The choice of palladium source and its associated ligand is paramount for achieving high yields and turnover numbers.[10] While Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific phosphine or N-heterocyclic carbene (NHC) ligand.[10][14]
| Catalyst/Ligand System | Coupling Partner (Ar-X) | Key Advantages |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | Commercially available, well-established. |
| Pd(OAc)₂ / SPhos | Aryl Chlorides, Hindered Substrates | High activity, good for challenging couplings.[1] |
| Pd(dppf)Cl₂ | Heteroaryl Halides | Robust and versatile for a wide range of substrates.[1] |
| Pd₂(dba)₃ / JohnPhos | General Use | Highly active, broad substrate scope.[5] |
| PEPPSI™-IPr | Aryl Chlorides | Air and moisture stable NHC-based precatalyst.[3] |
Expertise in Practice: For the coupling of this compound with aryl chlorides, which can be challenging, a catalyst system known for high activity, such as Pd(OAc)₂ with a biarylphosphine ligand like SPhos or XPhos, is recommended. These bulky, electron-rich ligands facilitate the oxidative addition of the aryl chloride and promote the subsequent steps of the catalytic cycle.[15]
3.2. The Role of the Base:
The base is not merely a spectator; it is a crucial activator in the transmetalation step.[14] It converts the neutral boronic ester into an anionic "ate" complex, which is significantly more nucleophilic and reactive towards the palladium center.[12][13]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and effective choice for many couplings.[5] |
| Cs₂CO₃ | Strong | Dioxane, THF | Often used for less reactive substrates.[5] |
| K₃PO₄ | Strong | Dioxane, Toluene | Effective for challenging couplings, including those with alkylboron reagents.[16] |
| KF | Weak | THF, Toluene | Used when base-sensitive functional groups are present. |
Causality Explained: The choice of base should be tailored to the reactivity of the coupling partners. For a standard coupling with an aryl bromide, K₂CO₃ is often sufficient. However, when coupling with a less reactive aryl chloride, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to accelerate the transmetalation step and achieve a reasonable reaction rate.
3.3. Solvent Selection:
The solvent system must solubilize all reaction components and can significantly impact catalyst activity and reaction outcome.[17] Often, a mixture of an organic solvent and water is employed.
| Solvent System | Properties | Typical Use Cases |
| Dioxane / H₂O | Polar, aprotic/protic mixture | General purpose, good for many catalyst systems.[5] |
| Toluene / H₂O | Nonpolar, aprotic/protic mixture | Can be beneficial for preventing protodeboronation. |
| THF / H₂O | Polar, aprotic/protic mixture | Good solvating properties, often used with Cs₂CO₃.[5] |
| DMF | Polar, aprotic | Can influence selectivity in certain reactions.[18] |
Field-Proven Insight: While polar aprotic solvents can be effective, they can also coordinate to the palladium center, potentially altering the active catalyst.[19] For robust and reproducible results, solvent quality is critical, as impurities can poison the catalyst. A deoxygenated solvent system is essential, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: Figure 2. General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is suitable for coupling this compound with a range of aryl or heteroaryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Coupling with a Challenging Aryl Chloride
This protocol employs a more active catalyst system necessary for the activation of less reactive aryl chlorides.[16]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd) and a suitable ligand such as SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Troubleshooting and Final Considerations
-
Low Yield: If the reaction yields are low, consider increasing the catalyst loading, switching to a more active ligand (e.g., a biarylphosphine), or using a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure all reagents are pure and solvents are rigorously deoxygenated.
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using anhydrous solvents or a non-aqueous base system (e.g., KF in THF) can mitigate this issue.
-
Homocoupling: The coupling of two boronic ester molecules can sometimes occur. This can often be suppressed by ensuring a slow, controlled addition of the boronic ester or by using a lower reaction temperature.
By understanding the interplay between the catalyst, base, and solvent, researchers can effectively harness the power of the Suzuki-Miyaura reaction to incorporate the versatile trans-6-chloro-1-hexenyl moiety into complex molecular architectures, paving the way for innovations in drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Strassfeld, D. A., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
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Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Winegar, P. H., et al. (2017). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
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ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Scifinder. (2024). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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Boron-Chem. (2024). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. [Link]
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Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
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MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
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Organic Syntheses. (2014). α-Arylation of an N-Boc-pyrrolidine. Organic Syntheses. [Link]
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Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Lee, J. C. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
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Chem-Space. 197313-32-9 this compound, 96%. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Abstract
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester. This versatile building block is of significant interest to researchers in organic synthesis and drug development due to the presence of both a reactive vinylboronic ester and a terminal alkyl chloride. This dual functionality allows for selective and sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of expected outcomes and potential challenges. The content is designed to be accessible to researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry.
Introduction: The Strategic Advantage of a Bifunctional Reagent
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2][3]
The subject of this guide, this compound, presents a unique synthetic opportunity. Its structure incorporates two distinct reactive handles: a trans-vinylboronic acid pinacol ester and a primary alkyl chloride. This arrangement allows for chemoselective cross-coupling reactions. The vinylboronic ester moiety readily participates in Suzuki-Miyaura coupling with a wide range of sp²-hybridized partners (e.g., aryl, heteroaryl, or vinyl halides/triflates). The alkyl chloride, being less reactive under typical Suzuki-Miyaura conditions, remains available for subsequent nucleophilic substitution or a second, more forcing, cross-coupling reaction. This sequential reactivity is invaluable for the modular and efficient synthesis of complex target molecules, a crucial aspect of modern drug discovery.[4][5][6]
This document will provide a detailed protocol for the selective Suzuki-Miyaura coupling at the vinylboronic ester position, while preserving the integrity of the alkyl chloride for further transformations.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle.[7][8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition to the organohalide (R¹-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate.[2] For the coupling of this compound, the organohalide would typically be an aryl or vinyl halide.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center.[2] The presence of a base is crucial for this step; it activates the boronic acid or ester, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium(II) complex.[9]
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partner.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | 197313-32-9 | 244.57 | Sigma-Aldrich | 96% |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | Acros Organics | 99% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Strem Chemicals | 98% |
| SPhos | 657408-07-6 | 410.51 | Combi-Blocks | 98% |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Fisher | ≥98% |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Sigma-Aldrich | 99.8% |
| Water, degassed | 7732-18-5 | 18.02 | In-house | N/A |
Equipment
-
Oven-dried Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Septa
-
Oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Reaction Setup and Execution
The following workflow provides a step-by-step guide for performing the cross-coupling reaction under an inert atmosphere.
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.[1]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.[1]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. The optimal temperature and time will depend on the specific aryl halide used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (the limiting reagent, typically the aryl bromide) is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.
Results and Discussion
Successful execution of the protocol should yield the desired coupled product, where the aryl group has been attached to the vinyl position of the hexenyl chain, leaving the terminal chloride intact.
Expected Product and Yield
| Starting Materials | Product | Expected Yield |
| This compound + 4-Bromoanisole | (E)-1-(6-chlorohex-1-en-1-yl)-4-methoxybenzene | 75-90% |
| This compound + 1-Bromo-4-(trifluoromethyl)benzene | 1-(6-chlorohex-1-en-1-yl)-4-(trifluoromethyl)benzene | 70-85% |
Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have not been deactivated by exposure to air or moisture. The use of pre-catalysts or generating the active Pd(0) species in situ can be beneficial.
-
Inefficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction vessel and solvents are thoroughly deoxygenated.
-
Base Incompatibility: The choice of base is critical. Potassium phosphate is generally a good choice for many Suzuki couplings, but other bases like cesium carbonate or potassium carbonate may be more effective for certain substrates.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding alkene from the boronic ester. Using anhydrous solvents and a sufficiently strong base can minimize this side reaction.[10]
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organohalide can occur, especially at higher temperatures or with certain catalyst systems.
-
Reaction at the Alkyl Chloride: While less likely under these conditions, a more active catalyst system or higher temperatures could potentially lead to undesired reactions at the alkyl chloride terminus. Careful selection of the catalyst and reaction temperature is key to ensuring chemoselectivity.
-
-
Stereochemistry: The trans stereochemistry of the vinylboronic ester is generally retained throughout the Suzuki-Miyaura coupling process.[11]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and reliable method for the synthesis of functionalized alkenes. The protocol described herein provides a robust starting point for researchers. The ability to selectively couple at the vinylboronic ester while preserving the alkyl chloride functionality makes this reagent a valuable tool for the construction of complex molecules, particularly in the context of pharmaceutical and materials science research. Careful attention to the reaction parameters, especially the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere, is crucial for achieving high yields and purity.
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-
ResearchGate. (2021, January). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
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Miyaura, N. (2011). Cross-coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Chemistry Letters, 40(9), 894–901. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(34), 9949–9953. [Link]
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Fawcett, A., & Aggarwal, V. K. (2017). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 139(49), 17813–17822. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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Lipshutz, B. H., & Ghorai, S. (2014). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Organic Letters, 16(10), 2736–2739. [Link]
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Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Kabalka, G. W., & Wu, Z. (2003). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. The Journal of Organic Chemistry, 68(20), 7795–7798. [Link]
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Wang, Y., et al. (2022). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 13(1), 4567. [Link]
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L'Esperance, A. C. (2014). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]
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Morken, J. P., & Liu, R. Y. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Organic Letters, 24(4), 939–943. [Link]
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ResearchGate. (2018, May). Functionalized π Stacks of Hexabenzoperylenes as a Platform for Chemical and Biological Sensing. Retrieved from [Link]
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Reaction conditions for vinyl boronic esters in organic synthesis
An In-Depth Guide to the Synthesis and Application of Vinyl Boronic Esters
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the reaction conditions, synthesis, and application of vinyl boronic esters. These versatile reagents are foundational in modern organic synthesis, particularly for the construction of carbon-carbon bonds. This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
The Strategic Importance of Vinyl Boronic Esters in Modern Synthesis
Vinyl boronic esters, particularly vinylboronic acid pinacol esters (VBPE), are a class of organoboron compounds that have become indispensable in synthetic chemistry.[1] Their significance stems from a unique combination of high stability and versatile reactivity.[1][2] While stable enough for purification via chromatography and storage, they are readily activated for a wide range of chemical transformations.[2][3]
Their primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise formation of C(sp²)–C(sp²) bonds.[1][4] This capability is crucial in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][5][6] The vinyl moiety can be accurately introduced into drug candidates to modulate pharmacological activity, making these esters invaluable tools in drug discovery and development.[1][5] Beyond the Suzuki-Miyaura reaction, vinyl boronic esters participate in a host of other transformations, including Chan-Lam couplings, Petasis reactions, and conjugate additions, highlighting their broad synthetic utility.[2]
Stereoselective Synthesis of Vinyl Boronic Esters: Methods and Protocols
The utility of a vinyl boronic ester is intrinsically linked to the method of its preparation, which dictates its stereochemistry (E/Z isomerism) and substitution pattern. Several robust methods have been developed, with the hydroboration of alkynes being the most prominent.
Hydroboration of Alkynes: The Workhorse Method
The transition-metal-catalyzed hydroboration of alkynes with a boron source, typically pinacolborane (HBPin), is the most direct and atom-economical route to vinyl boronic esters.[7][8] The reaction mechanism, regioselectivity, and stereoselectivity are highly dependent on the choice of catalyst and the nature of the alkyne substrate (aliphatic vs. aromatic).
Causality of Selectivity:
-
Regioselectivity: The addition of the B-H bond across the alkyne triple bond is typically anti-Markovnikov, where the boron atom adds to the less substituted, terminal carbon.[9][10] This is driven by both steric factors—the bulky borane reagent preferentially approaches the less hindered end of the alkyne—and electronic factors.[9][11]
-
Stereoselectivity: A conventional syn-addition of the H and BPin groups across the triple bond results in the formation of an (E)-vinyl boronic ester. However, certain catalytic systems can invert this selectivity to produce the (Z)-isomer via a trans-hydroboration pathway.[12][13]
Caption: General mechanism for syn-hydroboration of alkynes.
Protocol 2.1.1: Mn(I)-Catalyzed Stereodivergent Hydroboration of Terminal Alkynes
Recent advances have utilized earth-abundant metals like manganese to achieve highly selective and divergent hydroboration. Depending on the alkyne substituent, either the (E) or (Z) isomer can be accessed.[7][8] A key insight is that the reaction proceeds via two different mechanisms depending on whether the alkyne is aromatic or aliphatic, a difference attributed to the acidity of the terminal C-H bond.[7][8]
-
Principle: A bench-stable Mn(I) pincer complex catalyzes the hydroboration of terminal alkynes with HBPin. Aromatic alkynes yield (Z)-vinyl boronates with high selectivity, while aliphatic alkynes produce (E)-vinyl boronates.[7][8] The reaction initiates with the migratory insertion of a CO ligand into the Mn-alkyl bond of the precatalyst.[7][8]
-
Step-by-Step Protocol:
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Mn(I) precatalyst, cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] (1 mol%).
-
Add the terminal alkyne (1.0 mmol, 1.0 equiv).
-
Add pinacolborane (HBPin) (1.1 mmol, 1.1 equiv). Note: No additional solvent is required.
-
Seal the tube and heat the reaction mixture to 50–70 °C.
-
Monitor the reaction progress by GC-MS or TLC. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. The product can often be purified directly by flash column chromatography.
-
-
Data Summary:
| Substrate Type | Predominant Isomer | Typical Selectivity (Z:E or E:Z) | Catalyst Loading | Temperature |
| Aromatic Alkyne | Z | >98:2 | 1 mol% | 50-70 °C |
| Aliphatic Alkyne | E | >98:2 | 1 mol% | 50-70 °C |
Miyaura Borylation: A Cross-Coupling Approach
The Miyaura borylation is a powerful alternative for synthesizing boronic esters from vinyl halides or triflates.[13][14] This palladium-catalyzed reaction couples the vinyl electrophile with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[14]
Causality of Reaction Conditions: A critical aspect of this reaction is the choice of base. A common challenge is a competitive Suzuki-Miyaura coupling between the newly formed vinyl boronic ester and the starting vinyl halide.[13][14] The use of a mild, hard Lewis base like potassium acetate (KOAc) or potassium phenoxide (KOPh) is crucial.[13][14] These bases are effective in the catalytic cycle for borylation but are not strong enough to promote the transmetalation step required for the undesired Suzuki coupling.[14]
Caption: Catalytic cycle for the Miyaura borylation reaction.
Protocol 2.2.1: Palladium-Catalyzed Borylation of a Vinyl Halide
-
Principle: A Pd(0) catalyst facilitates the coupling of a vinyl halide with B₂pin₂ in the presence of a mild base to yield the corresponding vinyl boronic ester. The reaction is highly functional group tolerant.[13]
-
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add the vinyl halide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv) to a dry reaction vessel.[15]
-
Add a palladium catalyst such as PdCl₂(dppf) (3 mol%) and the solvent (e.g., dioxane or toluene, ~0.2 M).
-
Seal the vessel and heat the reaction to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Core Applications: The Suzuki-Miyaura Cross-Coupling
The premier application of vinyl boronic esters is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][4] This reaction couples the vinyl boronic ester with an organic halide or triflate (typically aryl, heteroaryl, or another vinyl species) under basic conditions with a palladium catalyst.[4]
Mechanism Deep Dive: The catalytic cycle involves three key steps:[4]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the vinyl boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3.1.1: General Protocol for Suzuki-Miyaura Coupling
-
Principle: To couple a vinyl boronic ester with an aryl bromide using a palladium catalyst and an aqueous base. The choice of ligand on the palladium catalyst is often critical for achieving high yields, especially with challenging substrates.
-
Step-by-Step Protocol:
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the vinyl boronic ester (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equiv).
-
Thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
-
Commonly Used Conditions:
| Catalyst | Ligand | Base | Solvent System | Typical Use Case |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/EtOH/H₂O | General purpose, robust |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | Dioxane/H₂O | Hindered or deactivated substrates |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃, CsF | THF, Dioxane | Electron-rich or heterocyclic partners |
Practical Considerations: Stability and Purification
While pinacol esters are among the more stable boronic acid derivatives, they are not immune to degradation.[16] Their primary vulnerability is hydrolysis back to the corresponding boronic acid, which can be exacerbated by acidic conditions, such as those on standard silica gel.[16][17] Protodeboronation, the cleavage of the C-B bond, can also occur, particularly with electron-rich vinyl systems.[18]
Purification Causality: Standard silica gel is acidic due to surface silanol groups (Si-OH). These groups can act as a Lewis acid, coordinating to the boron atom of the ester, or as a proton source, catalyzing hydrolysis.[17] This interaction leads to peak tailing, poor recovery, and potential decomposition of the product on the column.[17] Therefore, deactivating the silica gel or using an alternative stationary phase is often necessary for successful purification.[17][19]
Protocol 4.1: Purification by Deactivated Column Chromatography
-
Principle: To mitigate the issues of adsorption and hydrolysis on silica gel, the stationary phase can be deactivated with boric acid or a non-nucleophilic base, or a different stationary phase like neutral alumina can be used.[17][19]
-
Step-by-Step Protocol (Boric Acid Treatment): [17]
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of silica gel in the boric acid/methanol solution (approx. 5.5 mL of solution per 1 g of silica).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration through a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol.
-
Dry the silica gel under vacuum until it becomes a free-flowing powder.
-
Use this boric acid-impregnated silica gel to pack the column as usual for flash chromatography. Elute with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).
-
References
- Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. (2015).
- Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. (2024).
- Stereoselective Synthesis of Vinylboronates by Rh‐Catalyzed Borylation of Stereoisomeric Mixtures. (2019). Chinese Journal of Chemistry.
- Asymmetric synthesis of tertiary and secondary cyclopropyl boronates via cyclopropanation of enantioenriched vinyl boronic esters. (2025). American Chemical Society.
- Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. (2014). The Journal of Organic Chemistry.
- Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. (2024).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Vinylboronic Acid Pinacol Ester: A Foundation for Advanced Chemical Synthesis. BenchChem.
- The transition metal-catalysed hydroboration reaction. (2022). Chemical Society Reviews.
- The stereoselective synthesis of vinyl‐boronic esters by boron‐Wittig... (2018).
- Vinylboronic acid or boron
- Stability of Boronic Esters to Hydrolysis : A Compar
- Alkynes to Aldehydes and Ketones: Hydroboration-Oxid
- Catalytic cycle for hydroboration of terminal alkynes and alkenes.
- Alkyne Hydroboration With "R2BH". (2024). Master Organic Chemistry.
- Hydroboration-Oxidation of Alkynes with Practice Problems. (2020). Chemistry Steps.
- Alkyne Reactions: Hydroboration–Oxid
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Vinylidene Homologation of Boronic Esters and its Application to the Synthesis of the Proposed Structure of Machillene. (2019).
- Assessing the stability and reactivity of a new gener
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007). The Journal of Organic Chemistry.
- Boronic esters in asymmetric synthesis. Semantic Scholar.
- Synthesis of vinyl boronic esters/vinyl silyl compounds.
- Hydroboration–Oxidation of Alkynes. (2019). Chemistry LibreTexts.
- Vinyl boronate polymers with dynamic exchange properties. (2019). RSC Publishing.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules.
- Chemoselective Boronic Ester Synthesis by Controlled Speciation. (2015).
- Enantiospecific Alkynylation of Alkylboronic Esters. (2018).
- Ch 9: Alkynes + borane. University of Calgary.
- How to purify boronic acids/boronate esters?. (2016).
- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling. (2017). RSC Publishing.
- Practical synthetic application of vinyl boronate esters. a) Cu(OAc)2,...
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014).
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023).
- Alkylboronic acid or boron
- Boronic acid. Wikipedia.
- Method for synthetizing vinyl boronic acid ester. (2016).
- Purification of Boronic Acid Pinacol Esters. BenchChem.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022).
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Application Notes and Protocols: The Strategic Use of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern pharmaceutical development, the efficient construction of complex organic molecules is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, and in this context, trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester has emerged as a particularly valuable building block. Its bifunctional nature, possessing both a reactive vinylboronic ester for carbon-carbon bond formation and a terminal alkyl chloride for subsequent functionalization, allows for the strategic and sequential introduction of molecular complexity.
This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the nuances of its reactivity.
Chemical Properties and Handling
This compound is a stable, crystalline solid at room temperature, making it significantly easier to handle and store compared to the corresponding boronic acid.[3] The pinacol ester group serves as a protecting group for the boronic acid, preventing common side reactions such as protodeboronation, which can be problematic with more sensitive boronic acids, especially under basic reaction conditions.[1]
| Property | Value | Reference |
| CAS Number | 197313-32-9 | [3][4] |
| Molecular Formula | C₁₂H₂₂BClO₂ | [3][4] |
| Molecular Weight | 244.57 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 38-42 °C | [3] |
| Storage | Store in a cool, dry place away from moisture. Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage. |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a new carbon-carbon bond between the vinyl carbon of the boronic ester and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.[1][2]
The general mechanism for the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide. The choice of catalyst, ligand, base, and solvent is critical and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
-
Argon or Nitrogen supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the heteroaryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for promoting the oxidative addition of the heteroaryl bromide and facilitating the subsequent transmetalation and reductive elimination steps. For challenging couplings, other catalyst systems may be more effective.
-
Base: A moderately strong, non-nucleophilic base like K₃PO₄ is often used to activate the boronic ester to the more nucleophilic boronate species without causing degradation of sensitive functional groups. The presence of water can aid in the dissolution of the inorganic base.
-
Solvent System: A mixture of an ethereal solvent like 1,4-dioxane and water is a common choice. Dioxane solubilizes the organic reagents, while water helps to dissolve the base and can facilitate the transmetalation step. Anhydrous conditions can also be employed, particularly with more stable boronic esters and soluble organic bases.[5]
-
Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, leading to deactivation and the formation of homocoupled byproducts.[1]
The Strategic Advantage: The Terminal Alkyl Chloride
The true synthetic power of this compound lies in the terminal alkyl chloride. After the Suzuki-Miyaura coupling has been successfully performed to install the vinyl-aryl or vinyl-heteroaryl moiety, the alkyl chloride remains as a handle for a wide array of subsequent transformations. This allows for a divergent synthetic strategy from a common intermediate.
Potential Subsequent Transformations of the Alkyl Chloride:
-
Nucleophilic Substitution: Reaction with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce further functional groups.
-
Grignard Reagent Formation: Conversion to a Grignard reagent for reaction with electrophiles.
-
Further Cross-Coupling Reactions: The alkyl chloride can potentially participate in other types of cross-coupling reactions.
Caption: Divergent synthetic strategy enabled by the bifunctional nature of the reagent.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Inappropriate base or solvent; Low reaction temperature. | Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Buchwald ligands); Try alternative bases (e.g., Cs₂CO₃, K₂CO₃); Increase reaction temperature; Ensure anhydrous and inert conditions. |
| Protodeboronation of Starting Material | Presence of excess water or protic solvents; Base is too strong or reaction time is too long. | Use anhydrous solvents and a milder base (e.g., KF); Minimize reaction time once the starting material is consumed. |
| Homocoupling of the Boronic Ester | Presence of oxygen; Inefficient oxidative addition of the halide. | Thoroughly degas all solvents and maintain a strict inert atmosphere; Use a more active catalyst system to favor the cross-coupling pathway.[1] |
| Difficult Purification | Co-elution of product with pinacol-derived byproducts. | Consider an aqueous work-up with a mild base to hydrolyze any remaining boronic ester to the more polar boronic acid, which may be easier to separate. |
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its stability, coupled with the dual reactivity of the vinylboronic ester and the terminal alkyl chloride, provides a powerful platform for the construction of complex molecular scaffolds through sequential, well-controlled synthetic steps. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this important building block in their synthetic endeavors.
References
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of boronic esters. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140(12), 4296-4307. [Link]
-
Mennen, S. M., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2017 , 7(10), 7078-7082. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Application Note: Strategic Synthesis of Functionalized Dienes Using trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester*
An Application Guide by a Senior Scientist
Introduction: The Strategic Value of Functionalized Dienes
Functionalized dienes are foundational building blocks in modern organic synthesis. Their conjugated π-systems are not only prevalent in numerous biologically active natural products but also serve as versatile intermediates for a wide array of chemical transformations, including cycloadditions and further cross-coupling reactions.[1][2][3] The ability to construct these motifs with precise control over stereochemistry and functionality is paramount in fields ranging from pharmaceutical drug discovery to materials science.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, a testament to its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[5][6][7][8][9][10] This guide focuses on a specific, high-utility building block: trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester . The unique structure of this reagent—featuring a stereodefined trans-vinylboronate ester at one end and a reactive alkyl chloride at the other—provides a direct and efficient route to synthesize 1,3-dienes with a pendant functional handle, primed for subsequent molecular elaboration.
This document serves as a comprehensive technical guide for researchers, providing not only detailed, validated protocols but also the underlying mechanistic rationale and troubleshooting insights necessary for successful application.
Reagent Profile and Handling
This compound is a stable, crystalline solid at room temperature, making it significantly easier to handle than many other organometallic reagents.[5] Its pinacol ester form enhances stability against protodeboronation compared to the corresponding boronic acid.[5]
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| Alternate Names | (E)-6-Chloro-1-hexenylboronic acid pinacol ester | [11] |
| CAS Number | 197313-32-9 | [11] |
| Molecular Formula | C₁₂H₂₂BClO₂ | [11] |
| Molecular Weight | 244.57 g/mol | [11] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 38-42 °C |
Safe Handling and Storage:
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[12] Handle the reagent in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.
-
Inert Atmosphere: While the solid is relatively stable, reactions utilizing boronic esters are sensitive to oxygen and moisture. Therefore, all protocols must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[14]
The Suzuki-Miyaura Reaction: Mechanistic Underpinnings
The efficacy of this synthesis hinges on the palladium-catalyzed Suzuki-Miyaura coupling. Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][15]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen bond of the electrophilic partner (e.g., a vinyl halide). This oxidizes the catalyst to a Pd(II) state.
-
Transmetalation: This is the defining step where the organic moiety is transferred from the boron atom to the palladium center. Critically, this step requires activation of the boronic ester by a base. The base (e.g., CO₃²⁻, PO₄³⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the hexenyl group to the Pd(II) center and displaces the halide.[6][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond of the diene product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]
Protocol: Synthesis of a Model Conjugated Diene
This protocol details the synthesis of (1E,3E)-8-chloro-1-phenylocta-1,3-diene via the coupling of (E)-bromo-styrene with this compound. This serves as a robust starting point that can be adapted for various substrates.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
(E)-Bromostyrene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
Safety Precautions
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid creating dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate is flammable. All solvent handling should be performed in a fume hood away from ignition sources.[16]
-
Inert Atmosphere: The reaction is oxygen-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of argon or nitrogen.[14]
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 245 mg, 1.0 mmol, 1.0 eq) and anhydrous potassium phosphate (637 mg, 3.0 mmol, 3.0 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.[14]
-
-
Reagent Addition:
-
Under a positive flow of argon, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add (E)-bromostyrene (201 mg, 1.1 mmol, 1.1 eq) via syringe.
-
Finally, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 0.03 eq), to the stirring mixture. Note: The addition of the catalyst last is crucial to prevent premature decomposition.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-16 hours.[14]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the base and catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[14]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure functionalized diene.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow Diagram
Field Insights: Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings often requires fine-tuning. The causality behind experimental choices is key to developing a robust protocol.
| Parameter | Recommended Choices & Rationale |
| Palladium Catalyst & Ligand | Pd(PPh₃)₄: A reliable, general-purpose catalyst that is often used directly. Pd(OAc)₂ or Pd₂(dba)₃ + Ligand: Using a palladium source with a separate phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) allows for greater control. Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, which is especially important for less reactive coupling partners like chlorides.[6][7] |
| Base | K₃PO₄: A strong, non-nucleophilic base that is highly effective in many Suzuki couplings. Cs₂CO₃: Often provides higher yields, particularly for challenging substrates, due to its higher solubility in organic solvents. K₂CO₃: A milder, cost-effective option suitable for many standard couplings. The choice of base is critical for activating the boronic ester for transmetalation.[6][15] |
| Solvent | 1,4-Dioxane, Toluene, THF: Common choices for Suzuki reactions. The solvent choice can influence reaction rates and selectivity by affecting the solubility of reagents and the stability of catalytic intermediates.[7] Aprotic polar solvents can sometimes accelerate the oxidative addition step.[17] The addition of a small amount of water can sometimes be beneficial, but care must be taken to avoid significant protodeboronation. |
| Temperature | 60-110 °C: Most Suzuki couplings require heating to drive the catalytic cycle. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. |
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Incorrect base or temperature. | Use a fresh bottle of catalyst or a different Pd source/ligand combination. Ensure the system is rigorously purged with inert gas. Screen different bases and increase the reaction temperature. |
| Protodeboronation | Presence of water or acidic impurities; Prolonged reaction time at high temperature. | This is a known side reaction for vinylboronic esters.[5] Use rigorously dried solvents and reagents. Use a stronger base (e.g., K₃PO₄) and monitor the reaction closely to avoid unnecessarily long heating times. |
| Homocoupling of Halide | Catalyst decomposition leading to Pd black; Reaction conditions too harsh. | Lower the reaction temperature. Ensure proper stirring. Consider a more stable catalyst system (e.g., one with a bulky phosphine ligand). |
Conclusion
This compound is a highly valuable and versatile reagent for the stereospecific synthesis of functionalized 1,3-dienes via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein demonstrate a reliable pathway to these important molecular scaffolds. The terminal chloro-handle on the resulting diene product opens the door to a myriad of subsequent transformations, making this building block a powerful tool for accessing complex molecular architectures in drug discovery and chemical biology.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Industrial Applications of Conjugated Dienes Explained. Orango. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions. National Institutes of Health (NIH). [Link]
-
Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. MDPI. [Link]
-
Selected examples of (E,Z)‐1,3‐dienes in natural products. ResearchGate. [Link]
-
Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. ACS Publications. [Link]
-
This compound. MySkinRecipes. [Link]
-
Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. MDPI. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Figshare. [Link]
-
Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
Synthesis of dienes from pyrrolidines using skeletal modification. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 1. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theorango.com [theorango.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. figshare.com [figshare.com]
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- 11. scbt.com [scbt.com]
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One-Pot Synthesis Protocols for Advanced Intermediates Using trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Introduction: The Strategic Value of Bifunctional Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry and process development, efficiency and molecular complexity are paramount. Bifunctional building blocks, which possess multiple reactive sites that can be addressed in a controlled manner, are invaluable assets. trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester is an exemplary reagent in this class. Its structure incorporates a vinylboronic ester, a versatile handle for palladium-catalyzed cross-coupling reactions, and a terminal alkyl chloride, which is amenable to a wide range of nucleophilic substitution reactions. The ability to perform sequential reactions at these distinct sites within a single reaction vessel—a "one-pot" synthesis—dramatically enhances synthetic efficiency by reducing purification steps, solvent waste, and overall operational time.
This application note provides detailed protocols and mechanistic insights for the one-pot sequential functionalization of this compound. We will first explore its use in a Suzuki-Miyaura cross-coupling reaction, followed by a subsequent in-situ nucleophilic substitution on the alkyl chloride moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the rapid construction of complex molecular architectures.
Core Concept: Orthogonal Reactivity in One-Pot Synthesis
The success of a one-pot, two-step synthesis hinges on the principle of orthogonal reactivity. The conditions required for the first reaction should not prematurely trigger the second. In our case, the palladium-catalyzed Suzuki-Miyaura coupling of the vinylboronic ester is performed under conditions that are generally mild enough not to affect the relatively unreactive primary alkyl chloride. Once the C-C bond is formed, the reaction environment can be modified to facilitate the second transformation—nucleophilic substitution at the chloro-terminus.
Application Note I: One-Pot Suzuki-Miyaura Coupling and Subsequent Amination
This protocol details a one-pot procedure for the synthesis of a substituted hexenyl-aryl compound followed by the introduction of a nitrogen-containing functional group, a common motif in pharmacologically active molecules.
Experimental Protocol: Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Secondary amine (e.g., morpholine) (1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
Stage 1: Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), aryl bromide (1.05 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene and 1 mL water per mmol of the boronic ester).
-
Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting boronic ester is consumed, cool the reaction mixture to room temperature.
Stage 2: Nucleophilic Amination
-
To the same reaction flask containing the crude product from Stage 1, add the secondary amine (1.5 equiv) and sodium tert-butoxide (2.0 equiv).
-
Heat the reaction mixture to 100 °C. Monitor the progress of the amination by TLC or LC-MS. This step may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl amine product.
Rationale and Mechanistic Considerations
The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient Suzuki-Miyaura coupling of vinylboronic esters, as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] The use of K₃PO₄ as the base is standard for these types of couplings, providing sufficient basicity without promoting significant side reactions.[3]
For the second stage, the addition of a stronger base, NaOtBu, is necessary to facilitate the amination reaction. The initial Suzuki coupling catalyst system can, in some cases, also catalyze C-N bond formation (Buchwald-Hartwig amination), although the efficiency may vary. The elevated temperature in the second stage is required to overcome the activation energy for the nucleophilic substitution of the primary alkyl chloride.
Data Summary
| Step | Transformation | Reagents | Typical Yield | Purity (Post-Chromatography) |
| Stage 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | >90% (in-situ) | N/A |
| Stage 2 | Nucleophilic Amination | Morpholine, NaOtBu | 70-85% (over two steps) | >95% |
Visualization of the One-Pot Workflow
The following diagram illustrates the sequential nature of the one-pot protocol.
Caption: Workflow for the one-pot Suzuki coupling and amination.
Mechanistic Pathway
The overall transformation proceeds through two distinct catalytic cycles, as depicted below.
Caption: Simplified mechanistic pathways for the sequential reactions.
Trustworthiness and Self-Validation
The protocols described herein are built upon well-established and highly cited synthetic methodologies.[4][5][6] The success of each step can be independently verified using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation of Stage 1: Before proceeding to the amination step, a small aliquot of the reaction mixture can be withdrawn and analyzed. The disappearance of the starting boronic ester and aryl bromide, and the appearance of a new, less polar spot (by TLC) or a peak with the expected mass (by LC-MS) for the coupled intermediate, confirms the successful completion of the Suzuki-Miyaura reaction.
-
Validation of Stage 2: Similarly, the progress of the nucleophilic substitution can be monitored by observing the consumption of the chloro-intermediate and the formation of the final aminated product.
This stepwise monitoring ensures that any potential issues can be identified and addressed, lending a high degree of confidence and trustworthiness to the overall one-pot procedure.
Conclusion
This compound is a powerful and versatile building block for the efficient, one-pot synthesis of complex organic molecules. By leveraging the orthogonal reactivity of its vinylboronic ester and alkyl chloride functionalities, researchers can rapidly assemble valuable scaffolds for drug discovery and development. The protocols and insights provided in this application note offer a robust starting point for the exploration of this and similar bifunctional reagents in multi-step, single-vessel synthetic strategies.
References
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Fyfe, J. W. B., Valverde, E., Seath, C. P., et al. (2015). Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters. Chemistry, 21(24), 8951-8964. [Link]
-
Guild, C., & Morken, J. P. (2021). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Syntheses, 98, 1-17. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Reaction: A Mechanistic Perspective. In Organometallics in Synthesis (pp. 1-138). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2009). The Suzuki–Miyaura reaction: a personal perspective from an academic viewpoint. Angewandte Chemie International Edition, 48(10), 1712-1715. [Link]
-
Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications, 53(68), 9474-9477. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Zhang, L., & Wu, J. (2012). Palladium-catalyzed tandem reactions for the synthesis of heterocycles. Topics in Current Chemistry, 302, 197-236. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
Revolutionizing Alkene Synthesis: A Guide to Microwave-Assisted Suzuki Coupling of Vinyl Boronic Esters
Introduction: For researchers and professionals in the vanguard of drug discovery and materials science, the efficient and precise construction of carbon-carbon bonds is a paramount objective. The Suzuki-Miyaura cross-coupling reaction has long been a cornerstone of synthetic chemistry, celebrated for its functional group tolerance and mild conditions.[1] The advent of microwave-assisted organic synthesis (MAOS) has further revolutionized this powerful transformation, offering dramatic reductions in reaction times, improved yields, and enhanced reproducibility.[2][3] This guide provides an in-depth exploration of the microwave-assisted Suzuki coupling of vinyl boronic esters, a key transformation for the synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals and advanced materials.[4]
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical nuances of the reaction. We will explore the causality behind experimental choices, from the selection of catalysts and bases to the critical role of the solvent system, all within the context of microwave irradiation. Our aim is to provide a self-validating framework, empowering researchers to not only replicate these protocols but also to rationally adapt them to their specific synthetic challenges.
The Synergy of Microwaves and the Suzuki-Miyaura Catalytic Cycle
The remarkable rate enhancements observed in microwave-assisted Suzuki couplings are primarily attributed to the efficient and uniform heating of the reaction mixture.[5] Unlike conventional oil baths, which rely on slow convective heat transfer, microwaves directly couple with polar molecules in the reaction medium, leading to rapid and homogenous temperature elevation.[2] This superheating effect can dramatically accelerate the key steps of the Suzuki-Miyaura catalytic cycle.[5]
The generally accepted mechanism involves three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[1] Microwave irradiation is believed to positively influence each of these steps by providing the necessary activation energy more efficiently and uniformly than conventional heating methods.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a microwave-assisted Suzuki coupling reaction.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with Vinyl Boronic Acid Pinacol Ester
This protocol is adapted from a procedure for the synthesis of biaryl derivatives and is a good starting point for a variety of aryl bromides. [6] Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyl boronic acid pinacol ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the microwave reaction vial, add the aryl bromide, vinyl boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Sparge the mixture with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of an Aryl Chloride with Vinyl Boronic Acid Pinacol Ester
Aryl chlorides are typically less reactive than their bromide counterparts and may require more forcing conditions or a more active catalyst system. [7] Materials:
-
Aryl chloride (1.0 mmol)
-
Vinyl boronic acid pinacol ester (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In the microwave reaction vial, combine the Pd(OAc)₂ and SPhos in toluene and stir for 5 minutes at room temperature.
-
Add the aryl chloride, vinyl boronic acid pinacol ester, and K₃PO₄.
-
Add the water to the mixture.
-
Degas the mixture with nitrogen or argon for 10 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150°C for 30-60 minutes.
-
Follow the workup and purification procedure as described in Protocol 1.
Microwave vs. Conventional Heating: A Comparative Analysis
The advantages of microwave heating are not merely anecdotal. The data clearly demonstrates significant rate enhancements and often improved yields compared to traditional oil bath heating.
| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Bromoanisole + Phenylboronic acid | Conventional (Oil Bath) | 120 | 3.5 h | >98 | |
| Microwave | 120 | 10 min | >98 | ||
| Various Aryl Halides + Arylboronic acids | Conventional (Oil Bath) | 100 | 60 min | Lower | [2] |
| Microwave | 100 | 4 min | 80-95 | [2] | |
| (E)-2-phenylethenylboronic acid pinacol ester + Aryl bromides | Conventional (Oil Bath) | - | - | Moderate to Good | [8] |
| Microwave | - | - | Improved | [8] |
Troubleshooting and Side Reactions
Even with the advantages of microwave synthesis, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic ester, leading to the formation of a simple alkene. This can be minimized by using anhydrous solvents (if the base allows), ensuring a thoroughly inert atmosphere, and keeping reaction times as short as possible.
-
Homocoupling: The formation of a bi-vinyl product from the coupling of two vinyl boronic ester molecules can occur, particularly in the presence of oxygen. [1]Thorough degassing of the reaction mixture is the most effective way to prevent this side reaction.
-
Low Conversion: If the reaction does not go to completion, consider increasing the temperature, extending the reaction time, or using a more active catalyst/ligand system. For less reactive substrates like aryl chlorides, a switch to a stronger base like K₃PO₄ may be beneficial.
Safety in Microwave Chemistry
While a powerful tool, microwave reactors require adherence to strict safety protocols.
-
Use only microwave-safe, sealed reaction vessels designed to withstand high pressures and temperatures. [9]* Never use a domestic microwave oven for chemical synthesis. [10]Laboratory-grade microwave reactors have built-in safety features for pressure and temperature monitoring and control. [10]* Do not heat flammable solvents unless the microwave is specifically designed for such applications. [11]* Always ensure proper ventilation, such as operating the reactor within a fume hood. [12]* Be aware of the potential for rapid pressure buildup, especially with exothermic reactions. [10]Start with small-scale reactions to assess the reaction profile.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [11]
Conclusion
Microwave-assisted Suzuki coupling of vinyl boronic esters represents a significant advancement in the synthesis of substituted alkenes. By leveraging the principles of dielectric heating, researchers can achieve remarkable accelerations in reaction rates, often with improved yields and purity. This guide has provided a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols to empower scientists to effectively implement this technology. A thorough understanding of the interplay between the substrate, catalyst, base, and solvent, combined with a commitment to safe laboratory practice, will undoubtedly pave the way for new discoveries and innovations in chemical synthesis.
References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Roy, K. (2023, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]
-
Kansas State University. (n.d.). Microwave Safety. Retrieved from [Link]
-
Various Authors. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Retrieved from [Link]
-
Microwave Chemical. (n.d.). Microwave Safety Policy. Retrieved from [Link]
- Pisal, D. S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal for Research in Applied Science & Engineering Technology, 12(5), 1-10.
- Leadbeater, N. E., & Marco, M. (2003).
-
Autech Industry. (n.d.). Vinylboronic Acid Pinacol Ester: A Foundation for Advanced Chemical Synthesis. Retrieved from [Link]
- Miao, G., & Ye, P. (2005). Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. Organic Letters, 7(16), 3641-3644.
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
- Nguyen, H., et al. (2022). Microwave-assisted synthesis of (E)-stilbene by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
- Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 67(24), 8649-8652.
- Singh, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33895-33917.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Zhang, Y., et al. (2020). Vinyl boronate polymers with dynamic exchange properties. Polymer Chemistry, 11(2), 295-301.
- Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(8), 1541-1544.
- El-Ghanam, A. M. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(6), 10798-10811.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4425-4433.
- Ferlin, F., et al. (2020). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 22(18), 6065-6074.
- Gmajner, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(8), 1541-1544.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Jadhav, S. D., et al. (2024). Hybrid Pd0.1Cu0.
- Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
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Application Notes and Protocols: Scale-up Synthesis Considerations for Reactions with trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Introduction
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester is a valuable bifunctional reagent in modern organic synthesis. Its vinylboronate ester moiety serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The terminal alkyl chloride provides a handle for subsequent nucleophilic substitution or further cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This dual reactivity makes it a desirable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
While laboratory-scale syntheses utilizing this reagent are well-established, the transition to pilot plant and commercial-scale production introduces a unique set of challenges. These include ensuring consistent reagent quality, managing reaction exotherms, optimizing solvent and catalyst selection for both efficiency and downstream processing, and developing robust purification strategies to meet stringent purity requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations for scaling up reactions involving this compound.
Pre-Scale-up Considerations: Foundational Steps for Success
Before embarking on a large-scale synthesis, a thorough evaluation of the starting materials and the reaction itself is paramount. Overlooking these initial steps can lead to significant safety issues, batch failures, and economic losses.
Reagent Sourcing and Quality Control
The purity and stability of this compound are critical for reproducible reaction outcomes. Commercially available sources should be carefully vetted.
-
Purity Analysis: Upon receipt, the reagent should be analyzed for purity by quantitative NMR (qNMR), HPLC, and GC-MS to identify and quantify any potential impurities. Common impurities may include the corresponding boronic acid (from hydrolysis), pinacol, or isomers.
-
Stability: Boronic esters, including the title compound, are susceptible to hydrolysis, particularly in the presence of moisture or on acidic surfaces like silica gel.[3][4][5][6] It is crucial to store the reagent under an inert atmosphere (nitrogen or argon) in a cool, dry place. Long-term stability studies under representative storage conditions are recommended.
-
Trace Metals: For applications in pharmaceutical synthesis, the starting material should be analyzed for trace metal content, especially palladium, which may originate from its manufacturing process.
Reaction Hazard Assessment
A comprehensive safety assessment is non-negotiable. This involves both theoretical calculations and laboratory-scale calorimetric studies.
-
Differential Scanning Calorimetry (DSC): DSC analysis of the starting material and the reaction mixture can identify potential decomposition exotherms and determine the maximum safe operating temperature.[7]
-
Reaction Calorimetry (RC1): An RC1 study on the laboratory scale provides critical data on the heat of reaction, heat flow, and potential for thermal accumulation. This information is essential for designing an adequate cooling system for the larger-scale reactor.[7][8]
-
Toxicity and Handling: Boronic acids and their derivatives can pose health risks. Some have been shown to be mutagenic in the Ames assay.[9][10] It is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]
Scale-up Synthesis Protocol: A Graded Approach
The following protocols outline a representative Suzuki-Miyaura coupling reaction at both the laboratory and pilot plant scales. The specific reaction partner and conditions may vary, but the principles of process control and work-up remain broadly applicable.
Laboratory Scale (1-50 g)
This scale is suitable for initial process optimization and for providing material for early-stage biological testing.
Reaction: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide.
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Addition funnel.
Protocol:
-
Inerting the Reactor: The reaction flask is thoroughly dried and purged with nitrogen for at least 30 minutes.
-
Reagent Charging: The flask is charged with the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(dppf)Cl₂-CH₂Cl₂, 0.01-0.03 eq), and a suitable solvent (e.g., 2-methyltetrahydrofuran or a mixture of toluene and water).
-
Base Addition: An aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq) is added to the reaction mixture.
-
Boronic Ester Addition: this compound (1.1-1.5 eq) is dissolved in the reaction solvent and added to the flask via the addition funnel over a period of 15-30 minutes.
-
Reaction Monitoring: The reaction is heated to the desired temperature (typically 60-80 °C) and monitored for completion by HPLC or UPLC.[13] A key challenge in the analysis of boronic esters is their on-column hydrolysis.[14][15][16][17][18] Utilizing a column with low silanol activity and a mobile phase without a pH modifier can minimize this issue.[15][17][18]
-
Work-up and Isolation:
-
Upon completion, the reaction is cooled to room temperature.
-
The aqueous layer is separated.
-
The organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel. To prevent hydrolysis of any unreacted boronic ester and potential product degradation, the silica gel can be pre-treated with a non-nucleophilic base like triethylamine or impregnated with boric acid.[3][19][20]
Pilot Plant Scale (1-10 kg)
Scaling up to the pilot plant requires a shift in focus towards process robustness, safety, and operability.
Equipment:
-
Glass-lined or stainless-steel reactor with a jacketed heating/cooling system, mechanical stirrer, condenser, and nitrogen supply.
-
Charging ports for solids and liquids.
-
Temperature and pressure probes.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Protocol:
-
Reactor Preparation: The reactor is cleaned, dried, and rendered inert by repeated nitrogen purges.
-
Reagent Charging Sequence: The order of addition is critical. The solvent, aryl bromide, and base are typically charged first. The palladium catalyst is often added as a slurry in a portion of the solvent to ensure good dispersion.
-
Controlled Addition of Boronic Ester: The this compound is dissolved in the solvent and added to the reactor at a controlled rate to manage the reaction exotherm. The jacket temperature should be set to maintain the desired internal reaction temperature.
-
Process Analytical Technology (PAT): In-situ monitoring with techniques like ReactIR or Raman spectroscopy can provide real-time information on reaction progress, eliminating the need for frequent sampling and offline analysis.
-
Work-up and Phase Separation:
-
After the reaction is complete, the mixture is cooled.
-
Water is added for the quench and phase separation. Sufficient settling time must be allowed for a clean phase split. The presence of a rag layer (an emulsion between the aqueous and organic phases) can be an issue at scale and may require the addition of a brine wash or a filter aid.
-
-
Product Isolation and Drying:
-
The organic phase is transferred to a crystallizer.
-
The product is crystallized by cooling and/or the addition of an anti-solvent.
-
The solid product is isolated using a Nutsche filter-dryer and washed with a suitable solvent.
-
The product is dried under vacuum at a controlled temperature until the residual solvent content meets the required specifications.
-
Data Presentation
Table 1: Typical Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (50 g) | Pilot Plant Scale (5 kg) |
| Reactor Volume | 1 L | 100 L |
| Solvent Volume | 500 mL | 50 L |
| Agitation Speed | 200-300 RPM | 50-100 RPM |
| Heating/Cooling | Heating Mantle | Jacketed System |
| Addition Time | 15-30 min | 1-2 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >99% |
Visualization of Key Processes
Diagram 1: General Workflow for Scale-up Synthesis
Caption: A flowchart illustrating the staged approach to scaling up a chemical synthesis.
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision-making flowchart for selecting an appropriate purification method.
Conclusion
The successful scale-up of reactions involving this compound hinges on a meticulous and data-driven approach. By investing in thorough pre-scale-up studies, including rigorous quality control of starting materials and a comprehensive safety assessment, many of the common pitfalls of process scale-up can be avoided. A graded approach, moving from laboratory to pilot scale, allows for the identification and mitigation of potential issues before they impact a large-scale production campaign. The protocols and considerations outlined in this document provide a solid framework for developing safe, efficient, and robust manufacturing processes for molecules incorporating this versatile building block.
References
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Lab Alley. Boric Acid Safety & Hazards. [Link]
-
ResearchGate. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester | Request PDF. [Link]
-
ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. [Link]
-
Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. [Link]
-
ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. [Link]
-
Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
-
ResearchGate. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron | Request PDF. [Link]
-
The Royal Society of Chemistry. Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. [Link]
-
Organic Syntheses. boronic esters. [Link]
-
ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
YouTube. What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. [Link]
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]
-
Magritek. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. [Link]
-
Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Autech. 197313-32-9 this compound, 96%. [Link]
-
MySkinRecipes. This compound. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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- 20. researchgate.net [researchgate.net]
The Strategic Application of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester in Convergent Total Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the intricate field of total synthesis, the quest for efficiency and convergency has led to the development of highly functionalized and versatile building blocks. Among these, trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester emerges as a uniquely valuable reagent. Its structure combines the reactivity of a vinylboronic ester, a cornerstone of modern cross-coupling chemistry, with a terminal alkyl chloride, offering a latent electrophilic site for subsequent elaborations. This bifunctional nature makes it an ideal linchpin for fragment coupling and diversification strategies in the synthesis of complex natural products.
This application note provides an in-depth technical guide on the strategic implementation of this compound in total synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind its use, provide a detailed, field-proven protocol, and present a hypothetical, yet chemically sound, application in the context of the total synthesis of the potent antitumor agent, (+)-Discodermolide.
Core Principles and Mechanistic Rationale
The utility of this compound is primarily centered around the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering mild reaction conditions, high functional group tolerance, and excellent stereochemical control.[1]
The pinacol ester functionality of the title compound serves to enhance the stability of the boronic acid, preventing protodeboronation and facilitating purification and handling.[2] The trans-alkene geometry is faithfully transferred during the Suzuki-Miyaura coupling, a critical feature for maintaining stereochemical integrity in complex targets.
The terminal chloroalkyl chain is a key feature that expands the synthetic utility of this reagent. It remains inert under typical Suzuki-Miyaura coupling conditions, allowing for the initial C-C bond formation without interference. Post-coupling, this chloride can be readily converted into a variety of other functional groups, such as azides, iodides for further couplings, or used in alkylation reactions to append additional fragments.
Below is a diagram illustrating the general workflow for the application of this compound in a convergent synthesis.
Figure 1. Convergent synthesis workflow.
Application in the Total Synthesis of (+)-Discodermolide: A Case Study
The marine-derived polyketide, (+)-Discodermolide, is a potent microtubule-stabilizing agent that has garnered significant attention from the synthetic community due to its complex architecture and promising anticancer properties.[3] Numerous total syntheses of (+)-Discodermolide have been reported, often relying on convergent strategies that couple large, complex fragments.[4][5] Many of these syntheses employ Suzuki-Miyaura couplings to form key carbon-carbon bonds.[2][3]
Here, we propose a strategic application of this compound in a hypothetical, yet highly plausible, approach to a key intermediate in the synthesis of (+)-Discodermolide. This strategy targets the formation of the C14-C15 bond, connecting the C1-C14 and C15-C21 fragments of the molecule.
Retrosynthetic Analysis
Our proposed retrosynthesis hinges on a Suzuki-Miyaura coupling between a C1-C14 vinyl iodide fragment and a C15-C21 fragment derived from this compound. The terminal chloride of the boronic ester serves as a synthetic handle for the introduction of the C22-C24 portion of the molecule after the key coupling event.
Figure 2. Retrosynthetic analysis.
This approach offers a convergent and flexible route to the carbon skeleton of (+)-Discodermolide. The use of the chloro-functionalized boronic ester allows for a robust Suzuki coupling, followed by late-stage elaboration of the chloro-terminus.
Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for key experimental choices. These are based on established procedures for Suzuki-Miyaura couplings of vinylboronic esters.
Protocol 1: Suzuki-Miyaura Coupling of a C1-C14 Vinyl Iodide with a C15-C21 Boronic Ester Derivative
This protocol describes the key fragment coupling reaction. The choice of a palladium(0) catalyst, a phosphine ligand, and a suitable base are critical for the success of this transformation.
Materials:
-
C1-C14 Vinyl Iodide Fragment (1.0 equiv)
-
C15-C21 Boronic Ester Fragment (derived from this compound) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the C1-C14 vinyl iodide fragment, the C15-C21 boronic ester fragment, and anhydrous K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The addition of water can accelerate the transmetalation step.
-
Degas the resulting mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled C1-C21 fragment.
Rationale for Experimental Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki-Miyaura couplings. The tetrakis(triphenylphosphine)palladium(0) complex is a pre-catalyst that readily enters the catalytic cycle.
-
Base: K₃PO₄ is an effective base for Suzuki-Miyaura couplings involving boronic esters. It is strong enough to promote the formation of the boronate complex, which is crucial for transmetalation, but generally does not cause unwanted side reactions.
-
Solvent System: The mixture of dioxane and water is a common solvent system for these reactions. Dioxane solubilizes the organic substrates, while water aids in the dissolution of the inorganic base and facilitates the transmetalation step. Degassing is crucial to prevent the oxidation of the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for Suzuki-Miyaura couplings of this nature.
| Parameter | Value | Rationale |
| Equivalents of Boronic Ester | 1.1 - 1.5 | A slight excess ensures complete consumption of the more precious vinyl iodide fragment. |
| Catalyst Loading | 2 - 10 mol % | Higher loadings may be necessary for sterically hindered or electronically deactivated substrates. |
| Reaction Temperature | 60 - 100 °C | Temperature is optimized to ensure a reasonable reaction rate without promoting decomposition. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Typical Yield | 70 - 95% | Highly dependent on the specific substrates and reaction conditions. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the total synthesis of complex natural products. Its bifunctional nature, combining a stable and reactive vinylboronic ester with a latent electrophilic chloroalkyl chain, allows for its strategic implementation in convergent synthetic routes. The application of this reagent in a hypothetical synthesis of a key (+)-Discodermolide intermediate showcases its potential to streamline the construction of complex molecular architectures. As the demand for efficient and flexible synthetic strategies continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the art and science of total synthesis.
References
- (Reference to a relevant review on Matteson homologation or boronic ester synthesis would be placed here if found in subsequent targeted searches)
-
Marshall, J. A. Total Synthesis of (+)-Discodermolide. J. Org. Chem.2000 , 65 (24), 8357–8360. [Link]
- (This would be a placeholder for a specific paper on the synthesis of chloro-functionalized boronic esters if one were identified).
-
Panek, J. S.; Liu, P. Studies Directed toward the Total Synthesis of Discodermolide: Asymmetric Synthesis of the C1−C14 Fragment. Org. Lett.2002 , 4 (14), 2397–2400. [Link]
- (Reference to a general review on polyketide synthesis).
-
Smith, A. B., III; Freeze, B. S. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation. J. Am. Chem. Soc.2008 , 130 (22), 6934–6947. [Link]
-
Paterson, I.; Delgado, O.; Florence, G. J.; Lyothier, I.; O'Brien, M.; Scott, J. P.; Sereinig, N. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol. J. Org. Chem.2005 , 70 (1), 150–160. [Link]
-
Gunn, J. R.; et al. Design, Synthesis and Biological Evaluation of a Simplified Fluorescently Labeled Discodermolide as a Molecular Probe to Study the Binding of Discodermolide to Tubulin. Molecules2014 , 19 (5), 5686-5707. [Link]
-
Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- (Placeholder for another relevant synthetic paper).
-
Paterson, I.; Florence, G. J. The chemical synthesis of discodermolide. Top. Curr. Chem.2009 , 286, 73-119. [Link]
- (Placeholder for a review on Suzuki-Miyaura reactions in total synthesis).
- (Placeholder for a review on boronic acids in medicinal chemistry).
- (Placeholder for a general organic synthesis methodology paper).
- (Placeholder for a paper on vinyl boron
- (Placeholder for a paper on the properties of the specific boronic ester).
- (Placeholder for a paper on serial Suzuki-Miyaura reactions).
- (Placeholder for a paper on olefin cross-metathesis for vinyl boron
- (Placeholder for another paper on Suzuki-Miyaura reactions of alkyl boronic esters).
- (Placeholder for a supplier link for the title compound).
- (Placeholder for an altern
- (Placeholder for a general chemistry resource).
- (Placeholder for a paper on selective Suzuki-Miyaura couplings).
- (Placeholder for a supplier link with detailed properties).
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
- (Placeholder for a supplier link).
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- 5. Design, Synthesis and Biological Evaluation of a Simplified Fluorescently Labeled Discodermolide as a Molecular Probe to Study the Binding of Discodermolide to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Boronic Acid Pinacol Esters by Chromatography
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of boronic acid pinacol esters (Bpin). It is intended for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates.
Troubleshooting Guide
This section addresses specific problems you might encounter during the chromatographic purification of boronic acid pinacol esters.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm running a silica gel column, but my boronic acid pinacol ester is not eluting, or the recovery is very low. My TLC plate shows the spot either staying at the baseline or tailing significantly. What is happening?
A: This is a frequent and frustrating issue that typically stems from two primary interactions between your compound and the stationary phase:
-
Lewis Acid-Base Interaction: The boron atom in the pinacol ester is Lewis acidic, while the surface of silica gel is decorated with Lewis basic silanol groups (Si-OH). This can lead to strong adsorption of your compound onto the silica gel, preventing its elution with non-polar solvents.[1]
-
On-Column Hydrolysis: Standard silica gel is inherently acidic and can hold residual water. These conditions can catalyze the hydrolysis of the pinacol ester back to the much more polar boronic acid.[1][2][3] The resulting boronic acid will have a very high affinity for the silica gel and will not elute under typical normal-phase conditions.
-
Deactivate the Silica Gel: The most effective strategy is to mitigate the acidity and Lewis basicity of the silica gel.
-
Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the undesired strong adsorption of pinacol esters, leading to significantly improved recovery.[4][5] This is because the boric acid interacts with the active sites on the silica gel.
-
Base Treatment: You can create a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to neutralize the acidic silanol groups.[1]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar pinacol esters, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups responsible for hydrolysis and strong adsorption.[6]
-
Short Silica/Celite Plug: If your primary goal is to remove baseline impurities, a quick filtration through a short plug of silica gel or Celite can minimize the contact time between your compound and the stationary phase, thereby reducing the chances of degradation and adsorption.[1]
-
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My post-column NMR analysis shows the presence of the corresponding boronic acid and/or pinacol in my "purified" pinacol ester. How can I prevent this during purification?
A: The presence of the corresponding boronic acid is a clear indication of hydrolysis. Pinacol esters are sensitive to water, alcohols, and acidic or basic conditions, all of which can be encountered during chromatographic purification and aqueous workups.[2][7]
-
Maintain Anhydrous Conditions: This is the most critical factor.
-
Ensure all solvents are rigorously dried before use.
-
Use oven-dried glassware for your chromatography setup.
-
If your compound is particularly sensitive, perform the entire purification process under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Optimize Reversed-Phase HPLC (RP-HPLC) Conditions: While seemingly counterintuitive due to the aqueous mobile phases, RP-HPLC can be optimized for pinacol esters.
-
Use a Stationary Phase with Low Silanol Activity: Columns with low residual silanol activity can significantly reduce on-column hydrolysis.[8][9]
-
Control Mobile Phase pH: The rate of hydrolysis is pH-dependent. For some pinacol esters, using a highly basic mobile phase (up to pH 12.4) with an ion-pairing reagent has been shown to be effective.[7]
-
Employ Non-Aqueous, Aprotic Diluents: Prepare your sample in a non-aqueous, aprotic solvent to prevent hydrolysis before injection.[7]
-
Consider Alternative Co-solvents: In some cases, using 2,2,2-trifluoroethanol (TFE) instead of methanol or ethanol as a co-solvent in supercritical fluid chromatography (SFC) can stabilize sensitive boronate esters.[10]
-
Issue 3: Co-elution with Impurities
Q: I am struggling to separate my pinacol ester from unreacted starting materials or byproducts like bis(pinacolato)diboron (B₂pin₂). What purification strategy should I use?
A: When standard chromatography fails to provide adequate separation due to similar polarities, a derivatization strategy can be highly effective. This involves converting the pinacol ester into a more easily purifiable form, which can often be readily converted back to the boronic acid if needed.
-
Derivatization to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards chromatography on silica gel than their pinacol counterparts.[11]
-
Formation of DEA Boronates: Treatment with diethanolamine (DEA) can form a stable derivative that can be purified and subsequently deprotected under mild acidic conditions to yield the boronic acid.[12]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol details the preparation of treated silica gel to minimize adsorption and hydrolysis of boronic acid pinacol esters.[1][4]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for column packing.
Data Presentation
Table 1: Impact of Boric Acid Treatment on TLC Analysis of a Model Boronic Pinacol Ester
| Stationary Phase | Eluent | Rf Value | Spot Characteristics |
| Standard Silica Gel | 10% EtOAc/Hexane | ~0.0 | Severe tailing, spot remains at the baseline |
| Boric Acid-Treated Silica Gel | 10% EtOAc/Hexane | 0.4 | Compact, well-defined spot |
Visualizations
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Caption: Common derivatization pathways for purifying challenging Bpin esters.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to purify boronic acid pinacol esters?
A1: Not always. For certain robust subsequent reactions, like the Suzuki-Miyaura coupling, it is often possible to use the crude Bpin ester directly after a simple workup and filtration through a pad of Celite or a short silica plug to remove catalysts and inorganic salts.[1] However, the success of this approach is highly dependent on the tolerance of the next reaction step to the specific impurities present in your crude material.
Q2: Can I use reversed-phase chromatography for all types of boronic acid pinacol esters?
A2: While reversed-phase HPLC can be a powerful tool, it is not universally applicable without careful method development. The aqueous/alcoholic mobile phases can promote hydrolysis, especially for electron-deficient or sterically unhindered pinacol esters.[2][10] Success with RP-HPLC often requires screening different columns (especially those with low silanol activity), mobile phase pH, and organic modifiers to find conditions that minimize on-column degradation.[8][9]
Q3: Are there more stable alternatives to pinacol esters that are easier to purify?
A3: Yes, research has shown that other diol-derived boronic esters can exhibit enhanced stability on silica gel. For instance, aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been demonstrated to be readily purified by conventional silica gel chromatography with excellent yields and can be used directly in Suzuki-Miyaura couplings.[13][14][15]
Q4: My boronic acid pinacol ester appears as an oil. How can I facilitate purification?
A4: Oily products can be challenging to handle during chromatography. If direct chromatography is problematic, consider derivatization to a more crystalline and stable form, such as a MIDA or DEA boronate, which can often be purified by recrystallization or are more amenable to chromatography.[11][12]
References
- Benchchem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Taylor & Francis Online. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method. Journal of Liquid Chromatography & Related Technologies, 29(19), 2795-2806.
- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 149-155.
- Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998.
- Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998.
- ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
- PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514.
- ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2776–2781.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
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Preventing hydrolysis of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester during workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, with a specific focus on preventing its hydrolysis during experimental workup procedures. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity of your valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis of the crude product after an aqueous workup shows a significant amount of the corresponding boronic acid. What is causing this?
A1: The presence of the boronic acid is a clear indicator of the hydrolysis of your pinacol ester. Boronic esters, including this compound, are susceptible to hydrolysis, especially under aqueous conditions that are either acidic or basic.[1][2] The boron atom in the pinacol ester is Lewis acidic, making it a target for nucleophilic attack by water.[3] This process is often accelerated in the presence of acids or bases, which can catalyze the breakdown of the ester.
Q2: I need to perform a Suzuki-Miyaura coupling. Can I use the crude this compound directly without a full aqueous workup?
A2: In many instances, yes. For Suzuki-Miyaura reactions, it is often possible to use the crude boronic acid pinacol ester after a simple anhydrous workup.[4] This typically involves filtering the reaction mixture through a pad of Celite or a short plug of silica gel to remove the catalyst and any inorganic salts.[4] This approach minimizes contact with water and can prevent significant hydrolysis.[5][6] However, the success of this strategy is contingent on the tolerance of the subsequent coupling reaction to any remaining impurities.
Q3: Is it true that purification by silica gel chromatography can cause hydrolysis of my boronic ester?
A3: Yes, this is a well-documented issue. Standard silica gel is inherently acidic due to the presence of silanol groups on its surface.[4] These acidic sites can promote the hydrolysis of sensitive boronic esters.[4][7] Additionally, the Lewis acidic boron atom can strongly adsorb to the Lewis basic silanol groups, leading to product loss and streaking on the column.[4]
Q4: Are there any general storage recommendations to maintain the stability of this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. The low melting point of 38-42 °C suggests that refrigeration is advisable to maintain it as a solid and minimize decomposition.[8][9] Minimizing exposure to atmospheric moisture is critical to prevent slow hydrolysis over time.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides detailed solutions to common problems encountered during the workup of reactions involving this compound.
Problem 1: Significant Hydrolysis Observed After Standard Aqueous Workup
Root Cause Analysis: The primary cause is the inherent instability of the boronic acid pinacol ester in the presence of water, which is often a component of standard extraction and washing procedures.[1][10] Both acidic and basic aqueous solutions can catalyze the hydrolysis reaction.
Solutions & Protocols:
1. Anhydrous Workup: This is the most effective method to prevent hydrolysis.
-
Protocol for Anhydrous Workup:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with a dry, aprotic solvent (e.g., anhydrous diethyl ether, dichloromethane, or ethyl acetate).
-
Filter the mixture through a plug of Celite or a small amount of anhydrous magnesium sulfate or sodium sulfate to remove solid byproducts and catalysts.
-
Wash the filter cake with the same dry solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
2. Biphasic Workup with Brine: If an aqueous wash is unavoidable, use a saturated sodium chloride solution (brine) and minimize contact time.
-
Rationale: The high salt concentration in brine reduces the activity of water, thereby slowing the rate of hydrolysis.
-
Protocol for Minimal Contact Biphasic Workup:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Quickly wash the organic layer with brine. Avoid vigorous, prolonged shaking.
-
Immediately separate the layers.
-
Dry the organic layer over a stringent drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
3. Acid/Base Extraction Considerations: Avoid acidic or strongly basic aqueous solutions. If a wash is necessary to remove basic or acidic impurities, use a mildly acidic (e.g., dilute citric acid) or basic (e.g., saturated sodium bicarbonate) solution with extreme caution and minimal contact time.
Problem 2: Product Decomposition During Chromatographic Purification
Root Cause Analysis: As previously mentioned, the acidic nature of standard silica gel can lead to on-column hydrolysis of the boronic ester.[4][7]
Solutions & Protocols:
1. Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel is crucial for successful purification.
-
Protocol for Boric Acid Treatment of Silica Gel: [11][12]
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of the silica gel in the boric acid solution.
-
Agitate the slurry for 1 hour at room temperature.
-
Remove the methanol by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel under vacuum until it is a free-flowing powder. This boric acid-impregnated silica gel can now be used for column chromatography.[4]
-
-
Protocol for Triethylamine Deactivation:
-
Prepare a slurry of the silica gel in the desired eluent.
-
Add a small amount of triethylamine (typically 0.1-1% by volume).
-
Gently stir the slurry for 15-20 minutes before packing the column.
-
2. Use of Alternative Stationary Phases:
-
Neutral Alumina: For less polar compounds, neutral alumina can be an effective alternative to silica gel.[4]
-
Low Silanol Activity Silica: Commercially available stationary phases with low silanol activity can also minimize on-column hydrolysis.[13]
3. Aprotic and Anhydrous Solvents: Ensure that the solvents used for chromatography are rigorously dried to prevent hydrolysis during the purification process.[4]
| Workup/Purification Challenge | Recommended Solution | Key Rationale |
| Hydrolysis during aqueous extraction | Anhydrous Workup | Eliminates contact with water, the primary cause of hydrolysis.[5][6] |
| Need to remove aqueous-soluble impurities | Quick Brine Wash | Reduces water activity and minimizes contact time. |
| Decomposition on silica gel column | Deactivate silica with boric acid or triethylamine | Neutralizes acidic silanol groups that catalyze hydrolysis.[4][11][12] |
| Product loss due to adsorption on silica | Use deactivated silica or neutral alumina | Reduces strong interactions between the Lewis acidic boron and the stationary phase.[4] |
Mechanistic Insight into Hydrolysis
Understanding the mechanism of hydrolysis is key to preventing it. The process is generally initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom of the pinacol ester.[3][14] This forms a tetrahedral intermediate. Subsequent proton transfer and cleavage of the boron-oxygen bond leads to the formation of the boronic acid and pinacol. This process can be catalyzed by both acids and bases.
Caption: Mechanism of boronic ester hydrolysis.
Recommended Workflows
The choice of workup and purification strategy should be guided by the stability of the boronic ester and the requirements of the subsequent synthetic steps.
Caption: Decision tree for workup and purification.
By implementing these strategies, researchers can significantly improve the yield and purity of this compound, ensuring the success of their synthetic endeavors.
References
- Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
- KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks.
- ResearchGate. (n.d.). The hydrolysis mechanism of borate esters.
- Hall, D. G. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.
- BenchChem. (2025).
- ResearchGate. (2025).
- Bernardini, R., Oliva, A., et al. (2009).
- Hall, D. G. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (2011).
- ACS. (n.d.).
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- NIH. (n.d.).
- ResearchGate. (2025).
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry.
- eScholarship.org. (2016).
- NIH. (n.d.).
- Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
- ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- CookeChem. (n.d.). This compound, 96% , 197313-32-9.
- ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- R Discovery. (2018).
- Reddit. (2020). Boronic acid pinacol ester deprotection : r/chemistry.
- Sigma-Aldrich. (n.d.). This compound 96 197313-32-9.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025).
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- NIH. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?.
- MySkinRecipes. (n.d.). This compound.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 96% , 197313-32-9 - CookeChem [cookechem.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions with trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, ensuring robust and reproducible outcomes. Here, we move beyond simple protocols to explain the underlying principles that govern success, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Introduction: The Criticality of Catalyst Loading
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the success of this reaction, particularly with functionalized substrates like this compound, hinges on the precise optimization of catalyst loading. Both excessive and insufficient catalyst concentrations can lead to undesirable outcomes, including diminished yields, increased side product formation, and difficulties in purification.[3][4] This guide provides a comprehensive framework for optimizing palladium catalyst loading to achieve efficient and selective coupling.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered when working with this compound and provides actionable solutions grounded in mechanistic understanding.
FAQ 1: What are the initial signs of suboptimal catalyst loading in my reaction?
Answer: Initial indicators of suboptimal catalyst loading can manifest in several ways. Visually, a reaction with an overly high catalyst loading might rapidly turn black, indicating palladium black precipitation and catalyst decomposition. Conversely, a reaction with insufficient catalyst may appear sluggish, with slow or incomplete conversion of starting materials as monitored by TLC or LC-MS.[3][5]
From an analytical perspective, you might observe the following:
-
Low Yield of Desired Product: This is the most direct indicator.
-
Presence of Side Products: Common side products include homocoupled boronic ester dimers and dehalogenated starting materials.[3][4]
-
Unreacted Starting Materials: Significant amounts of either the boronic ester or the coupling partner remaining after the expected reaction time.
-
Poor Reproducibility: Inconsistent yields between batches can often be traced back to variations in active catalyst concentration.
Troubleshooting Guide 1: Low Reaction Yield
Issue: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.[6]
-
Solution: Ensure your reaction setup is under an inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[7] Consider a pre-reduction step or using a pre-formed Pd(0) catalyst.
-
-
Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction scale or substrate reactivity.
-
Solution: Incrementally increase the catalyst loading. A typical starting point for optimization is 1-2 mol%, which can be adjusted up or down.[8]
-
-
Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons.
-
Side Reactions Dominating: Protodeboronation or homocoupling may be consuming the starting materials.[4]
-
Solution:
-
Protodeboronation: This cleavage of the C-B bond is often base-mediated.[4] Screen different bases; a weaker base like K₂CO₃ or Cs₂CO₃ might be preferable to strong bases like NaOH.[7][11]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is crucial.
-
-
Experimental Protocol for Catalyst Loading Screening:
A systematic approach to screening catalyst loading is essential for optimization. High-throughput screening kits can be valuable for this purpose.[12]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precatalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | - | - | XPhos | SPhos |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | 5.0 mol% |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | Et₃N |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF | DMF |
| Temperature | 80 °C | 100 °C | Room Temp. | 120 °C |
This table provides a starting point for a multi-variable screen. It is recommended to vary one parameter at a time for systematic optimization.
Workflow for Catalyst Loading Optimization:
Caption: A workflow for systematic catalyst loading optimization.
Troubleshooting Guide 2: Formation of Homocoupling Byproducts
Issue: I am observing significant amounts of the homocoupled dimer of this compound in my reaction mixture.
Potential Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic esters.[3][4]
-
Solution: Ensure thorough degassing of all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
-
Pd(II) Species in the Reaction: The use of Pd(II) precatalysts without efficient reduction to Pd(0) can lead to homocoupling.[4]
-
Reaction Stoichiometry: An excess of the boronic ester relative to the coupling partner can sometimes favor homocoupling.
-
Solution: Carefully control the stoichiometry. Using a slight excess of the halide partner may suppress boronic ester homocoupling.[3]
-
FAQ 2: How does the choice of ligand affect the optimal catalyst loading?
Answer: The ligand plays a crucial role in stabilizing the active palladium catalyst, influencing its reactivity, and preventing decomposition.[14][15] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can stabilize the monoligated Pd(0) species, which is often the most active catalyst.[13][14] This stabilization can lead to higher turnover numbers and allow for lower catalyst loadings. In contrast, less sterically demanding or electron-poor ligands may require higher catalyst loadings to achieve the same reaction rate and yield. Therefore, when changing a ligand system, a re-optimization of the catalyst loading is almost always necessary.[6]
Logical Relationship of Reaction Components:
Caption: Interplay of key components in a cross-coupling reaction.
FAQ 3: Can the pinacol ester group of my substrate hydrolyze during the reaction, and how does this affect catalyst loading?
Answer: Yes, pinacol boronic esters can be susceptible to hydrolysis, especially under basic aqueous conditions, to form the corresponding boronic acid.[16][17] While Suzuki-Miyaura reactions can proceed with both boronic acids and their esters, the change in the boron species can alter the reaction kinetics.[18] In some cases, the in-situ formation of the boronic acid is beneficial. However, uncontrolled hydrolysis can lead to reproducibility issues. If significant hydrolysis is suspected, it is advisable to re-optimize the catalyst loading for the boronic acid. To minimize hydrolysis, anhydrous conditions can be employed, though this may require screening of different solvent and base combinations.[19]
Concluding Remarks
The optimization of catalyst loading for reactions with this compound is a multifactorial process that requires a systematic and mechanistically informed approach. By carefully considering the interplay between the catalyst, ligands, base, solvent, and substrate stability, researchers can overcome common challenges such as low yields and side product formation. This guide provides a foundational framework for troubleshooting and optimization, empowering you to achieve your synthetic goals with greater efficiency and confidence.
References
- Benchchem.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018-04-04).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Enabling Ligand Screening for Palladium-Catalysed Enantioselective Aza-Michael Addition Reactions | Request PDF. (2025-11-08).
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
- Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- National Institutes of Health.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate.
- Royal Society of Chemistry.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions | Organic Process Research & Development. (2025-11-18).
- ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11).
- National Institutes of Health.
- Sigma-Aldrich. This compound 96 197313-32-9.
- CookeChem. This compound, 96% , 197313-32-9.
- MilliporeSigma. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.
- Santa Cruz Biotechnology. This compound | CAS 197313-32-9 | SCBT.
- Cambridge Open Engage.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester.
- Wiley Online Library.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10).
- National Institutes of Health.
- MDPI.
- Benchchem.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016-01-05).
- National Institutes of Health.
- Reddit. Boronic acid pinacol ester deprotection : r/chemistry. (2020-10-01).
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- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
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- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chloro-Substituted Boronic Esters in Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common side reactions encountered when using chloro-substituted boronic esters in palladium-catalyzed cross-coupling reactions. Instead of a rigid manual, this resource is structured as a dynamic support hub, addressing the specific, nuanced challenges you face at the bench.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with chloro-substituted arylboronic esters giving low yields?
Low yields in these reactions are frequently traced back to competing side reactions that consume the starting materials or the catalyst. The primary culprits are protodeboronation, homocoupling of the boronic ester, and dehalogenation of the coupling partner.[1] The electron-withdrawing nature of the chlorine atom can make the boronic ester more susceptible to certain decomposition pathways, particularly protodeboronation under basic conditions.[2][3]
Q2: I see a significant amount of a biaryl byproduct derived from my boronic ester. What is causing this?
This is a classic sign of homocoupling. This side reaction is typically promoted by the presence of Pd(II) species in the reaction mixture.[4] This can occur if a Pd(II) precatalyst (like Pd(OAc)₂) is not efficiently reduced to the active Pd(0) state or if the Pd(0) catalyst is oxidized by residual oxygen in the reaction vessel.[4][5]
Q3: My main byproduct is the arene corresponding to my boronic ester (Ar-H instead of Ar-B(OR)₂). What is this reaction and how do I stop it?
You are observing protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This is one of the most common and problematic side reactions.[7] It can be catalyzed by acid, base, or even trace metals under various conditions.[6][7][8] For chloro-substituted and other electron-deficient arylboronic esters, base-promoted protodeboronation is a significant concern, often accelerated by the aqueous conditions typical of Suzuki-Miyaura reactions.[2][3]
Q4: Are pinacol esters always more stable than the corresponding boronic acids?
Contrary to common belief, esterification does not automatically grant superior stability.[9] The stability of a boronic ester is highly nuanced and depends on the diol used and the reaction conditions.[2][10] In many cases, the ester must first hydrolyze back to the boronic acid before it can enter the catalytic cycle or undergo protodeboronation.[9][11] Therefore, the hydrolysis rate can be a key factor in the overall process.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose and solve specific issues observed in your experiments.
Problem 1: Low Yield of Desired Product with Protodeboronation as the Major Side Product
-
Symptom: LC-MS and ¹H NMR analysis shows a significant peak corresponding to the protonated arene (Ar-H) of your chloro-substituted boronic ester starting material. The desired coupled product is present in low amounts.
-
Causality: The conditions of your reaction (particularly the base, solvent, and temperature) are favoring the cleavage of the carbon-boron bond over the desired transmetalation step in the catalytic cycle. The reaction pH is a critical factor in determining the rate and mechanism of protodeboronation.[6][12] Electron-withdrawing groups, like chlorine, can make the aryl ring more susceptible to this decomposition pathway, especially under basic conditions.[2]
-
Diagnostic Workflow:
Caption: Logic flow for diagnosing protodeboronation.
-
Solutions & Protocols:
-
Optimize the Base and Water Content: The choice of base is critical. Avoid strongly nucleophilic or excessively strong bases where possible.
-
Protocol: Screen a panel of bases. Set up parallel reactions using K₃PO₄, Cs₂CO₃, and KF. Use the minimum amount of water necessary to facilitate the reaction, or consider running the reaction under anhydrous conditions if feasible.[13] For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[14]
-
Rationale: Weaker bases or those with lower solubility can create a less harsh basic environment, slowing the rate of protodeboronation relative to the cross-coupling.
-
-
Employ a "Slow-Release" Strategy: Unstable boronic acids benefit from strategies that keep their instantaneous concentration low.[6][12]
-
Protocol: Convert your chloro-substituted boronic ester to its corresponding N-methyliminodiacetic acid (MIDA) boronate. Use this air-stable, crystalline solid in your coupling reaction with a mild aqueous base.
-
Rationale: The MIDA boronate slowly hydrolyzes under the reaction conditions to release the boronic acid, which is then consumed in the catalytic cycle. This prevents a buildup of the unstable boronic acid, which would otherwise decompose.[15]
-
-
Increase Catalytic Turnover Speed: If the desired reaction is faster, the side reaction has less time to occur.
-
Protocol: Switch to a more active catalyst system. Use a modern Buchwald-type biarylphosphine ligand such as SPhos or XPhos with a palladium source like Pd₂(dba)₃.[16][17]
-
Rationale: These bulky, electron-rich ligands accelerate both the oxidative addition to the aryl chloride and the subsequent reductive elimination, leading to a faster overall catalytic cycle that can outcompete the protodeboronation pathway.[16][17]
-
-
Problem 2: Significant Formation of Homocoupled Biaryl Product (Ar-Ar)
-
Symptom: Your product mixture contains a significant amount of a symmetrical biaryl formed from the coupling of two of your chloro-substituted boronic ester molecules.
-
Causality: The presence of oxygen or an incompletely reduced Pd(II) precatalyst is the primary cause.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric homocoupling reaction that regenerates Pd(0).[4]
-
Core Mechanisms:
Caption: The desired catalytic cycle versus key side reactions.
-
Solutions & Protocols:
-
Ensure Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.
-
Protocol:
-
Assemble your reaction vessel with all solid reagents (boronic ester, aryl halide, base, catalyst, ligand).
-
Seal the vessel with a septum.
-
Evacuate the vessel under high vacuum for 5-10 minutes.
-
Backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times.
-
Use a solvent that has been thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use. Add the solvent via syringe. A subsurface sparge with nitrogen is highly effective.[5]
-
-
Rationale: Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[4][5]
-
-
Use a Pd(0) Precatalyst: Start the reaction with the catalyst in the correct oxidation state.
-
Modify Reaction Parameters:
-
Protocol: Lower the reaction temperature if possible. Ensure that the boronic ester is not in large excess.
-
Rationale: Higher temperatures can sometimes accelerate side reactions. A large excess of the boronic ester provides more substrate for the homocoupling pathway.
-
-
Summary of Common Side Reactions
| Side Reaction | Description | Primary Cause(s) | How to Identify |
| Protodeboronation | Replacement of the -B(OR)₂ group with a hydrogen atom.[6] | Excess base, water, high temperatures, electron-deficient arenes.[2][3][6] | LC-MS or GC-MS shows mass of Ar-H. ¹H NMR shows loss of boronic ester and appearance of Ar-H signals. |
| Homocoupling | Dimerization of two boronic ester molecules to form a symmetrical biaryl (Ar-Ar). | Presence of O₂; incomplete reduction of Pd(II) precatalyst.[4][5] | LC-MS or GC-MS shows mass of Ar-Ar. NMR will show a symmetrical product. |
| Dehalogenation | Replacement of the halide on the coupling partner with a hydrogen atom. | Hydride sources in the reaction mixture (e.g., solvent, amine bases).[1][4] | LC-MS or GC-MS shows the mass of the dehalogenated starting material. |
| Ester Hydrolysis | Cleavage of the boronic ester back to the boronic acid.[19] | Presence of water and base.[9] | Difficult to observe directly as it's an intermediate. It precedes protodeboronation of the resulting acid. |
Proactive Experimental Design
To maximize your chances of success from the outset, consider the following when planning your cross-coupling reaction involving chloro-substituted boronic esters.
-
Workflow for Robust Reaction Setup:
Caption: A proactive workflow for minimizing side reactions.
-
Reagent Quality: Ensure your boronic ester is pure and dry. Impurities can interfere with catalysis. The stability of boronic esters can be low, so use fresh or properly stored reagents.[19]
-
Catalyst System Selection: For challenging substrates like aryl chlorides, do not default to older catalyst systems. Start with a proven, highly active system.
-
Base and Solvent Choice: Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For the solvent, a mixture like dioxane/water is common, but carefully control the water content.[20] Anhydrous toluene or DMF can also be effective.[13]
-
Reaction Temperature: Start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish. Unnecessarily high temperatures can accelerate decomposition pathways.
By understanding the mechanisms behind these common side reactions and proactively designing your experiments to mitigate them, you can significantly improve the yield, purity, and reproducibility of your cross-coupling reactions with chloro-substituted boronic esters.
References
-
Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Prentice, J. R., & Perrin, D. M. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1334-1346. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
-
Various Authors. (2023). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Hawkins, J. M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(6), 956-960. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Prentice, J. R., & Perrin, D. M. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Matteson, D. S. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
Dennis, J. K., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1438-1441. [Link]
-
Question on ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]
-
Dhimitruka, I., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
Lozada, T. E., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Question on ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Old, D. W., et al. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 122(24), 5776-5787. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372-4375. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. [Link]
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- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Stereoselectivity with trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and wish to maximize the stereochemical integrity of their products. Maintaining the trans (E)-geometry of the vinyl boronate is critical for achieving the desired molecular architecture and biological activity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of the cis (Z)-isomer. What are the likely causes, and how can I improve the trans (E) selectivity?
A1: Loss of stereoselectivity, observed as the formation of the undesired cis (Z)-isomer, is a common challenge in Suzuki-Miyaura cross-coupling reactions of alkenylboronates. The goal is to ensure the reaction proceeds with complete stereoretention. Isomerization can occur at the Pd(II)-alkenyl intermediate stage before reductive elimination. The key is to promote the rate of reductive elimination relative to the rate of isomerization.
Here are the primary factors to investigate:
1. Ligand Selection: The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich ligands are known to accelerate the reductive elimination step, which minimizes the lifetime of the Pd(II) intermediate and thus reduces the opportunity for isomerization.
-
Recommendation: Switch from simple ligands like triphenylphosphine (PPh₃) to more sterically demanding and electron-rich Buchwald-type biarylphosphine ligands. Ligands such as RuPhos or XPhos have proven effective in maintaining high stereoselectivity in similar couplings.[1]
Table 1: Influence of Common Ligands on Stereoselectivity in Alkenyl Suzuki-Miyaura Couplings
| Ligand | Type | Key Characteristics | Impact on Stereoretention |
| PPh₃ | Monodentate | Less bulky, moderately electron-rich | Moderate; can allow for isomerization, especially at higher temperatures. |
| PCy₃ | Monodentate | Bulky, very electron-rich | Good; sterics can accelerate reductive elimination. |
| SPhos | Biarylphosphine | Bulky, electron-rich | Excellent; promotes rapid reductive elimination.[2] |
| XPhos | Biarylphosphine | Very bulky, electron-rich | Excellent; often a top choice for challenging or sensitive substrates. |
| RuPhos | Biarylphosphine | Bulky, electron-rich | Excellent; highly effective for stereoretentive couplings.[1] |
2. Base and Solvent System: The base activates the boronic ester to form a borate complex, which is necessary for the transmetalation step.[3][4] However, the choice of base and solvent can significantly influence side reactions.
-
Base: An inappropriate base can lead to side reactions or slow down the catalytic cycle. For sensitive substrates where stereoretention is key, moderately strong, non-nucleophilic inorganic bases are preferred.
-
Recommendation: Screen a panel of bases. Start with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If reactivity is low, consider a stronger base like potassium phosphate (K₃PO₄). Avoid strong hydroxide bases in excess, as they can promote ligand degradation or other side reactions.
-
-
Solvent: The solvent affects the solubility of the base and the stability of the catalytic species.[5][6]
-
Recommendation: Anhydrous aprotic solvents are generally the best choice. 1,4-Dioxane, THF, and Toluene are excellent starting points. Using a mixed solvent system (e.g., Toluene/Water) can sometimes be effective but introduces water, which can lead to protodeboronation (see Q2). If a biphasic system is used, ensure vigorous stirring.[6][7]
-
3. Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for C-C bond formation but can also accelerate competing isomerization pathways.
-
Recommendation: If you observe isomerization, try lowering the reaction temperature.[8] A reaction that is sluggish at a lower temperature can often be improved by optimizing the ligand and base rather than by increasing heat.
Below is a workflow to guide your troubleshooting process for isomerization issues.
Q2: I'm observing low yield and significant protodeboronation of my starting material. What should I investigate?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield. It is often promoted by the presence of water, particularly under basic conditions.
1. Reagent and Solvent Purity: Water is the most common culprit.
-
Recommendation: Ensure all reagents are pure and solvents are anhydrous.[9] Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
2. Base Selection: The choice and amount of base are critical. Some bases can facilitate the protodeboronation pathway.
-
Recommendation: Use a stoichiometric amount of a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Powdered KF can also be effective, particularly for substrates with base-labile functional groups, as it can activate the boronic ester without creating a strongly basic aqueous environment.[4]
3. Catalyst Activity: If the desired cross-coupling is slow, the competing protodeboronation pathway can become more prominent.
-
Recommendation: Use a more active catalyst system (e.g., a higher-performing ligand as discussed in Q1) to accelerate the productive Suzuki-Miyaura coupling, allowing it to outcompete the decomposition pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for stereoretention in the Suzuki-Miyaura coupling of alkenylboronates?
A1: The Suzuki-Miyaura coupling generally proceeds with retention of stereochemistry for vinyl substrates. This high fidelity is a result of the concerted nature of the key steps in the catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) complex.
-
Transmetalation: The organoboronic ester is activated by a base to form a more nucleophilic "ate" complex. This complex transfers its organic group (the trans-6-chloro-1-hexenyl moiety) to the Pd(II) center, displacing the halide. This step typically occurs with retention of the double bond's configuration.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. This final step is also concerted and proceeds with retention of stereochemistry.
The high stereoretention of the overall process is because neither the transmetalation nor the reductive elimination step typically involves intermediates that would allow for bond rotation and isomerization.
Q2: How does the pinacol ester group compare to other boronic acid derivatives in terms of stability and reactivity?
A2: Boronic acid derivatives vary in their stability, ease of handling, and reactivity profile.
-
Boronic Acids (RB(OH)₂): Prone to dehydration to form cyclic boroxine trimers, which can complicate stoichiometry and reactivity.[10] They are, however, often highly reactive in the coupling reaction itself.
-
Pinacol Esters (RB(pin)): Generally stable, crystalline solids or high-boiling oils that are easy to purify by chromatography or distillation.[11][12] They are less susceptible to decomposition and are compatible with a wide range of reaction conditions, though they sometimes require more forcing conditions (stronger base or higher temperature) for activation compared to boronic acids.[13]
-
Potassium Alkenyltrifluoroborates (RBF₃K): These are highly stable, crystalline salts that are easy to handle and store long-term. They often show excellent reactivity and high stereoselectivity in Suzuki-Miyaura couplings.[10]
-
MIDA Boronates: These are exceptionally stable derivatives, often used when the boron moiety needs to survive multiple synthetic steps before the final cross-coupling. They require a specific deprotection step (e.g., aqueous base) to release the free boronic acid for the coupling reaction.
For general use, pinacol esters like this compound offer an excellent balance of stability for storage and handling with reliable reactivity for cross-coupling.[14][15][16]
Q3: Are there alternatives to Palladium catalysis for this type of coupling?
A3: Yes, nickel-based catalyst systems are a common alternative for Suzuki-Miyaura couplings. Nickel catalysts can be more cost-effective and can sometimes couple challenging substrates (like aryl chlorides or ethers) more efficiently than palladium. However, for stereoselective couplings of alkenylboronates, nickel catalysis must be approached with caution. Some nickel systems are known to be stereoconvergent, meaning they can convert a mixture of E/Z starting materials into a single isomeric product.[8] While useful in other contexts, this is undesirable if the goal is to retain the pure trans geometry of your starting material. Therefore, while nickel is a powerful tool, palladium remains the most reliable and predictable choice for stereoretentive alkenyl cross-couplings.
Part 3: General Protocol for Optimizing Stereoretention
This protocol provides a starting point for your experiments, incorporating the best practices discussed above.
1. Reagent Preparation:
-
To a dry oven- or flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the aryl/vinyl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
In a separate flask, dissolve the this compound (1.1-1.5 equiv) in anhydrous solvent.
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv). The base should be finely powdered and dried if necessary.
2. Reaction Setup:
-
Add the anhydrous solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) to the flask containing the catalyst and halide.
-
Add the solution of the boronic ester via syringe.
-
Ensure the reaction mixture is thoroughly degassed via three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.
3. Execution and Monitoring:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for consumption of the limiting reagent and the formation of both the desired product and any isomeric byproducts.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure trans-isomer.
References
- Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. (2004).
-
Molander, G. A., & Ellis, N. (n.d.). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Zhang, Z., et al. (2019). Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids. Nature Communications. [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Falk, F. C., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
Effect of solvents for the Suzuki-Miyaura reaction. (n.d.). ResearchGate. [Link]
-
Dai, X., et al. (2019). Highly E-Selective, Stereoconvergent Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Ethers. Organic Letters. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Funes-Ardoiz, I., et al. (2024). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2021). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie. [Link]
-
Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids. (2012). Chemical Communications. [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]
-
Akale, A. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. (n.d.). ResearchGate. [Link]
-
Neto, B. A. D., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Ohmura, T., et al. (2010). Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration. Journal of the American Chemical Society. [Link]
-
Optimizing Suzuki Coupling with High-Purity Boronic Esters. (n.d.). Boron-Chem. [Link]
-
Thomas, M. G., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
-
Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sandrock, D. L., et al. (2010). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. [Link]
-
Morken, J. P., et al. (2023). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. The Journal of Organic Chemistry. [Link]
-
Dominey, W. (2021). Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. University of Richmond Scholarship Repository. [Link]
-
boronic esters. (n.d.). Organic Syntheses Procedure. [Link]
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Technical Support Center: Troubleshooting Protodeboronation of Vinyl Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and mitigating one of the most common and frustrating side reactions in modern organic synthesis: the protodeboronation of vinyl boronic esters. As your partner in the lab, we aim to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, effective decisions during your experiments.
Section 1: Understanding the Enemy - Frequently Asked Questions
This section addresses the fundamental concepts of protodeboronation.
Q1: What is protodeboronation and why is it a problem with my vinyl boronic ester?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of your vinyl boronic ester is cleaved and replaced with a carbon-hydrogen bond.[1] Essentially, this process converts your valuable, functionalized vinyl boronic ester back into a simple, unfunctionalized alkene, consuming your starting material and drastically reducing the yield of your desired cross-coupling product.[2] Vinyl boronic acids and their esters are known to be particularly susceptible to this decomposition pathway, which can compete directly with productive reactions like the Suzuki-Miyaura coupling.[3][4]
Q2: How can I identify protodeboronation in my reaction mixture?
A2: The most direct evidence is the detection of the corresponding alkene byproduct. For example, if you start with (E)-stilbene boronic ester, you would look for stilbene. This is typically monitored by:
-
Thin-Layer Chromatography (TLC): The alkene byproduct will usually have a different Rf value than your starting materials and coupled product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile alkene byproducts by their mass.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile compounds, allowing for clear identification and quantification of the unwanted side product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic vinyl proton signals of the byproduct alkene, which can be compared to an authentic sample.
Q3: What are the primary drivers of protodeboronation?
A3: The propensity for a vinyl boronic ester to undergo protodeboronation is highly dependent on reaction conditions.[1] The key culprits are:
-
Presence of a Proton Source: Water is the most common proton source and plays a critical role.[2][5][6] The reaction is a form of protonolysis (cleavage by a proton).
-
Base: The choice and strength of the base are paramount. Base-catalyzed hydrolysis is a major mechanistic pathway.[1][7] Strong bases in aqueous media are known to accelerate protodeboronation.[2][6]
-
Temperature: Elevated temperatures can increase the rate of decomposition, often more than they accelerate the desired coupling reaction.[2]
-
Palladium Catalyst System: Recent studies have shown, somewhat counterintuitively, that the palladium catalyst itself, particularly when coordinated with bulky phosphine ligands, can actively catalyze protodeboronation.[8][9][10]
Section 2: In the Trenches - A Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q4: My Suzuki-Miyaura coupling reaction has a low yield, and LC-MS analysis shows a large peak corresponding to my starting alkene. What are the first parameters I should adjust?
A4: This is a classic symptom of protodeboronation outcompeting your desired cross-coupling. The key is to tip the kinetic balance in favor of the productive reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting protodeboronation.
-
Change the Base: This is often the most impactful change. Strong bases like NaOH or KOH in aqueous media are highly problematic.[2] Switch to milder, often anhydrous, bases.
-
Lower the Temperature: High temperatures accelerate all reactions, including decomposition.[2] Determine the lowest effective temperature for your coupling. Many modern, highly active catalyst systems can operate efficiently in the 60–80 °C range, which can significantly slow the rate of protodeboronation.[2]
-
Minimize Water: Water is the proton source for the side reaction.[5] While some Suzuki couplings require water, using the minimum amount necessary or switching to anhydrous conditions can be highly beneficial.[6] Ensure your solvents are properly dried and degassed.
Q5: I am using anhydrous solvents and a mild base (K₃PO₄), but protodeboronation is still a major issue. What else could be causing this?
A5: If you have addressed the base and proton source, the next place to look is your catalyst system. This is a more subtle, but equally critical, factor.
-
The Ligand Effect: It has been demonstrated that bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos), while excellent for promoting difficult cross-couplings, can also form palladium(II) complexes that actively accelerate protodeboronation.[8][9][10] The steric hindrance that facilitates reductive elimination can paradoxically promote the undesired protonolysis pathway.
-
Solution:
-
Screen Ligands: If you suspect a ligand-promoted decomposition, consider screening less sterically demanding ligands.
-
Use a Highly Active Catalyst: The goal is to make the catalytic turnover of the desired Suzuki coupling much faster than the turnover of protodeboronation. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid initiation to the active Pd(0) species, minimizing side reactions.[2][6] Starting with a Pd(0) source can also help reduce unwanted protodeboronation.[9]
-
Q6: My vinyl boronic ester seems stable in solution, but it decomposes during silica gel column chromatography. How can I purify my product?
A6: This is a very common problem. The acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid, which then gets stuck on the column, or can directly promote protodeboronation.[12]
-
Solution 1: Deactivate the Silica Gel: You can neutralize the acidic sites on the silica.
-
Base Treatment: Prepare your column slurry in the desired eluent, then add a small amount (e.g., 1% v/v) of a non-nucleophilic base like triethylamine (NEt₃). Let it sit for a few minutes before packing the column.[12]
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic esters, leading to better recovery.[12][13]
-
-
Solution 2: Use an Alternative Stationary Phase:
-
Neutral Alumina: For many esters, neutral alumina is a less destructive alternative to silica gel.[12]
-
Celite/Silica Plug: If you only need to remove baseline impurities or the palladium catalyst, a quick filtration through a short plug of Celite or deactivated silica can minimize contact time and reduce degradation.[12]
-
-
Solution 3: Non-Chromatographic Purification:
-
Recrystallization/Trituration: If your product is a solid, these are often the best methods to avoid decomposition on a stationary phase.[14]
-
Derivatization: In some cases, the crude boronic ester can be converted to a more stable derivative, like a diethanolamine adduct, which can be purified and then hydrolyzed back to the boronic acid if needed.[6][13][15]
-
Section 3: Deep Dive - Optimizing Key Reaction Parameters
A systematic approach to optimizing your reaction can often solve the most stubborn protodeboronation issues.
The Critical Role of pH and Base Selection
Protodeboronation rates are highly pH-dependent.[1][4][16][17] The reaction can proceed through both acid-catalyzed and base-catalyzed pathways.[1][7] For Suzuki-Miyaura couplings, the base-catalyzed pathway is the primary concern. A pre-equilibrium formation of a boronate species is often followed by a rate-limiting reaction with a proton source (water).[1]
Caption: Competing pathways for the boronate intermediate in Suzuki-Miyaura coupling.
| Base | Typical Conditions | Protodeboronation Risk | Rationale & Comments |
| NaOH, KOH, LiOH | Aqueous solvents (e.g., Dioxane/H₂O) | Very High | Strong bases generate a high concentration of hydroxide, accelerating boronate formation and subsequent protonolysis.[2] Avoid if possible. |
| K₃PO₄, K₂CO₃ | Anhydrous or Biphasic | Moderate to Low | Weaker inorganic bases. Often used finely powdered under anhydrous conditions to great effect. K₃PO₄ is a frequent choice for sensitive substrates.[2][6] |
| CsF, KF | Anhydrous or Protic Solvents | Low | Fluoride bases are known to suppress protodeboronation and can be highly effective, especially for heteroaryl and vinyl substrates.[6][11] |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous Solvents | Variable | Generally considered mild, but their efficacy in promoting the Suzuki coupling can be substrate-dependent. |
Advanced Strategies: Modifying the Boron Reagent
If optimizing conditions is insufficient, the stability of the boronic ester itself can be enhanced. While pinacol esters are common, they are not always the most robust option.[18]
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates are significantly more stable to chromatography and storage.[3] They participate in cross-coupling reactions via a "slow release" of the boronic acid under basic, aqueous conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing side reactions.[1]
-
Organotrifluoroborates (BF₃K salts): Potassium acyltrifluoroborates are highly stable, crystalline solids that are also used in slow-release strategies. They are often resistant to the conditions that cause protodeboronation in boronic esters.[3][19]
Section 4: Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Protodeboronation-Prone Vinyl Boronic Ester
This protocol incorporates best practices to kinetically favor cross-coupling over decomposition.
-
Glassware Preparation: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
In a glovebox, weigh the vinyl boronic ester (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if separate).
-
Weigh the base, finely ground anhydrous K₃PO₄ (2.5 equiv), in a separate vial.
-
-
Reaction Assembly:
-
To a reaction vial containing a stir bar, add the boronic ester, aryl halide, and catalyst/ligand solids.
-
Add the powdered K₃PO₄.
-
Seal the vial with a septum cap and remove it from the glovebox.
-
Purge the vial with argon or nitrogen for 5-10 minutes.
-
Via syringe, add the required volume of a dry, degassed solvent (e.g., 2-MeTHF, CPME, or Dioxane). The concentration should typically be between 0.1 M and 0.5 M.[6]
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block set to a moderate temperature (start at 70 °C).[2]
-
Stir the reaction vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction by taking aliquots and analyzing via LC-MS or GC-MS. Check for consumption of starting materials and formation of both the desired product and the alkene byproduct.[2]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification via Boric Acid-Treated Silica Gel Chromatography
This method is for purifying sensitive boronic esters that degrade on standard silica gel.[12]
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in methanol.[12]
-
Create a slurry of silica gel in this solution (approx. 5.5 mL per gram of silica).[12]
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration and wash the treated silica with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[12]
-
-
Chromatography:
-
Pack a column with the boric acid-impregnated silica gel using your chosen anhydrous eluent system.
-
Load your crude product onto the column (dry loading is preferred).
-
Elute the column as you would for standard flash chromatography. The boric acid treatment should passivate the acidic sites, allowing for the clean elution of your vinyl boronic ester.
-
References
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2022). Journal of the American Chemical Society. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2022). ChemRxiv. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). National Institutes of Health (NIH). [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2017). ResearchGate. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2022). ChemRxiv. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2017). Semantic Scholar. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (2017). Liverpool John Moores University Research Online. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2011). Royal Society of Chemistry Publishing. [Link]
-
Reaction between water and boronic acids. ResearchGate. [Link]
-
Protodeboronations. Organic Chemistry Portal. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2009). ACS Publications. [Link]
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). ResearchGate. [Link]
-
Protodeboronation product. (2023). Reddit. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
For the pro's (Suzuki). (2022). Reddit. [Link]
-
Trouble purifying my boronate ester compound. (2022). Reddit. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. (2023). Reddit. [Link]
-
Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. (2012). National Institutes of Health (NIH). [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2009). Europe PubMed Central. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). National Institutes of Health (NIH). [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health (NIH). [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). The Journal of Physical Chemistry A. [Link]
- Removal of boronic acid protecting groups by transesterification. (1994).
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2013). National Institutes of Health (NIH). [Link]
-
Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. (2022). National Institutes of Health (NIH). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. chemrxiv.org [chemrxiv.org]
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- 13. reddit.com [reddit.com]
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- 19. reddit.com [reddit.com]
Impact of base and solvent choice on Suzuki coupling with hindered substrates
An Application Scientist's Guide to Suzuki Coupling with Hindered Substrates: Navigating Base and Solvent Selection
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, celebrated for its versatility in forging carbon-carbon bonds.[1][2] However, when moving from simple aryl halides to sterically hindered substrates—those bearing bulky ortho-substituents on either the organoboron species or the electrophile—researchers often encounter a dramatic drop in efficiency.[3][4] These challenging couplings frequently stall, produce significant side products, or fail entirely.
Success in these cases is not merely about choosing a powerful catalyst; it hinges on a nuanced understanding and strategic selection of the base and solvent. These components are not passive bystanders but active participants that dictate the kinetics and outcome of the reaction, particularly the rate-limiting transmetalation and reductive elimination steps.[5] This guide, structured as a technical support resource, provides field-proven insights and troubleshooting strategies to help you navigate these complex reactions.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures and provides a systematic approach to resolving them by modifying the base and solvent system.
Question 1: My reaction has stalled with low conversion, or has failed completely. What are the first base- and solvent-related parameters I should check?
Answer:
When a Suzuki coupling with hindered substrates fails, the issue often lies in an insufficiently effective transmetalation step. Steric bulk around the palladium and boron centers creates a significant energy barrier for the transfer of the organic group.
Causality & Recommended Actions:
-
Insufficient Base Strength: A weak base may not generate a high enough concentration of the activated boronate species, which is more nucleophilic and necessary for transmetalation.[6][7][8] For hindered substrates, a stronger base is often required to drive this difficult step.[5]
-
Poor Reagent Solubility: The most potent base is useless if it doesn't participate in the reaction. Many inorganic bases have poor solubility in common organic solvents like toluene or THF.[10] Likewise, your hindered starting materials may not be fully dissolved.
-
Solution: Employ a biphasic solvent system to improve solubility and facilitate interaction. A mixture of a non-polar organic solvent with water (e.g., Dioxane/H₂O , Toluene/EtOH/H₂O , or THF/H₂O ) is often effective.[11][12] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[5] If solubility remains an issue in these systems, consider a more polar aprotic solvent like DMF or NMP , sometimes with water as a co-solvent.[13][14]
-
-
Ineffective Catalytic Cycle Turnover: The solvent can directly influence the stability and activity of the palladium catalyst. Some solvents can act as ligands, potentially inhibiting the reaction.[15]
-
Solution: Screen different solvent systems. While ethereal solvents like dioxane and THF are excellent starting points, sometimes a switch to an alcohol-containing system (e.g., t-butanol) or a non-coordinating hydrocarbon solvent (e.g., toluene) can dramatically improve results.
-
Question 2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-rich or heteroaryl boronic acids.[10][16] It depletes your nucleophile and leads to low yields. This is often exacerbated by strong bases in the presence of water.
Causality & Recommended Actions:
-
Excess Water and Strong Base: The combination of a strong base and water creates a highly basic aqueous phase that can readily cleave the boronic acid.
-
Solution 1 (Anhydrous Conditions): Switch to a strictly anhydrous solvent system. Use a strong, non-nucleophilic base like finely powdered and dried K₃PO₄ in a dry solvent like dioxane, THF, or toluene .[5][12] This is one of the most effective strategies.
-
Solution 2 (Milder Base): If aqueous conditions are necessary for solubility, use a milder base. Potassium fluoride (KF) is known to activate boronic acids while being less prone to causing protodeboronation.[7][14] However, be aware that reaction rates may be slower.[14]
-
Solution 3 (Boronic Esters): Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester. These are significantly more resistant to protodeboronation and can be used under a wider range of conditions.
-
Question 3: My starting material contains a base-sensitive group (e.g., an ester) that is being hydrolyzed. What conditions should I try?
Answer:
Substrate degradation is a clear sign that your base is too strong or too nucleophilic for the functional groups present.
Causality & Recommended Actions:
-
Base-Mediated Hydrolysis: Strong bases like NaOH, KOH, or even Cs₂CO₃ in aqueous media can easily hydrolyze esters or trigger other side reactions on sensitive molecules.
-
Solution: Employ a milder, less nucleophilic base. Potassium fluoride (KF) is an excellent choice for base-sensitive substrates as it can facilitate transmetalation without causing degradation.[7][14] Alternatively, potassium carbonate (K₂CO₃) is often a good compromise between reactivity and mildness.[10] Running the reaction under anhydrous conditions can also help minimize hydrolysis.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in the Suzuki coupling?
The base plays several critical roles in the catalytic cycle.[17] Its primary function is to activate the organoboron species.[1][7] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate anion (e.g., [R-B(OH)₃]⁻).[6][8][10][18] This negatively charged species has a higher electron density on the organic group, which dramatically accelerates the rate-limiting transmetalation step where the organic group is transferred to the palladium center.[6][7]
Caption: The Suzuki cycle and the critical role of the base.
Q2: Why are specific solvent systems (e.g., dioxane/water) so common for hindered couplings?
Solvent choice is a balancing act between several factors:
-
Solubility: As mentioned, the solvent must dissolve the organic substrates (often non-polar), the boronic acid/ester (can be polar), the palladium catalyst, and interact effectively with the inorganic base. Biphasic systems like dioxane/water or THF/water are popular because they can solubilize both non-polar and polar components.[13][15]
-
Reaction Rate: The polarity and coordinating ability of the solvent can influence the rates of the elementary steps in the catalytic cycle.[15] Water, as a co-solvent, can accelerate the reaction, possibly by assisting in the formation of palladium hydroxide species (ArPdL₂OH) which are highly reactive in the transmetalation step.[19]
-
Temperature: The boiling point of the solvent determines the maximum temperature of the reaction. Higher temperatures are often needed to overcome the activation energy for coupling hindered substrates.[5] Dioxane (b.p. 101 °C) and Toluene (b.p. 111 °C) allow for higher reaction temperatures than THF (b.p. 66 °C).
Q3: How do I choose a starting point for my base and solvent system?
A logical workflow can guide your initial choices, followed by optimization.
Caption: Decision workflow for base/solvent selection.
Data & Protocols
Table 1: Comparison of Common Inorganic Bases for Hindered Couplings
| Base | Formula | Relative Strength | Typical Use Case with Hindered Substrates | Key Considerations |
| Sodium Carbonate | Na₂CO₃ | Moderate | A standard starting point, but often insufficient for very hindered systems.[1][20] | Cost-effective; may require higher temperatures. |
| Potassium Carbonate | K₂CO₃ | Moderate-Strong | Good for substrates with some base sensitivity; more effective than Na₂CO₃.[4][10] | Better solubility than Na₂CO₃ in some systems. |
| Potassium Phosphate | K₃PO₄ | Strong | Highly recommended for hindered substrates. [1][5] Effective in both aqueous and anhydrous systems. | Non-nucleophilic; excellent for preventing side reactions.[1] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often gives the highest yields for the most challenging couplings.[1][5] | Higher cost; greater solubility in organic solvents can be an advantage.[1] |
| Potassium Fluoride | KF | Mild | Recommended for substrates with base-labile functional groups. [7][14] | Activates boronic acid with minimal basicity; reactions may be slower.[14] |
General Protocol for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization. Safety Note: Always conduct a risk assessment before starting any new reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
Hindered Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered and dried if using anhydrous conditions.
-
Solvent (e.g., Dioxane/Water 10:1), degassed thoroughly.
2. Degassing the Solvent:
-
Place the solvent mixture in a flask equipped with a stir bar.
-
Seal the flask with a septum.
-
Bubble argon or nitrogen gas through the solvent via a long needle for 20–30 minutes while stirring. Alternatively, use three cycles of freeze-pump-thaw for the most rigorous oxygen removal.
3. Reaction Assembly:
-
To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and the base.
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.
4. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block (e.g., 80–110 °C).
-
Stir the reaction mixture vigorously for the intended duration (monitor by TLC, LC-MS, or GC-MS). Vigorous stirring is critical for biphasic reactions.[5]
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. (2016-11-15). [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC - NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23). [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025-06-14). [Link]
-
Suzuki-Miyaura cross-coupling reactions in aqueous media: Green and sustainable syntheses of biaryls - KAUST Repository. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11). [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls | Request PDF - ResearchGate. (2025-08-06). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. [Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air - ResearchGate. [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. (2026-01-14). [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025-12-10). [Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air - PubMed. (2018-12-21). [Link]
-
Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024-03-22). [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025-08-03). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. ajabs.org [ajabs.org]
- 20. researchgate.net [researchgate.net]
Catalyst deactivation in reactions involving trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Answering the user's request.## Technical Support Center: Catalyst Deactivation in Reactions with trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for a common challenge encountered during cross-coupling reactions involving this compound: catalyst deactivation. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and solve issues with scientific rigor.
This document is structured to provide rapid answers through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides for more complex issues.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst performance in Suzuki-Miyaura and related cross-coupling reactions utilizing this specific vinylboronic ester.
Q1: What are the typical signs of catalyst deactivation in my reaction?
You may be experiencing catalyst deactivation if you observe one or more of the following:
-
Stalled or Incomplete Conversion: The reaction stops before the limiting reagent is fully consumed, even with extended reaction times.
-
Low or No Yield: The desired product is formed in significantly lower amounts than expected, or not at all.
-
Formation of Palladium Black: A fine black precipitate forms, indicating the aggregation of the palladium catalyst into an inactive, bulk metallic state.
-
Prevalence of Side Products: You observe significant formation of byproducts such as homocoupled boronic esters or protodeboronated starting material (6-chloro-1-hexene).
Q2: Are there specific structural features of this compound that can cause catalyst issues?
Yes, two key features of this reagent require careful consideration:
-
The Vinylboronate Group: Vinyl boronic esters, while generally stable, can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, especially in the presence of excess water or strong bases.[1] This removes the nucleophilic partner from the catalytic cycle.
-
The 6-Chloroalkyl Chain: While the terminal alkyl chloride is generally less reactive than the aryl or vinyl halides typically used as electrophiles in Suzuki couplings, its presence introduces a potential site for intramolecular side reactions or interactions with the palladium center, particularly under forcing conditions.
Q3: Can impurities in my boronic ester be the culprit?
Absolutely. Impurities are a frequent and often overlooked cause of catalyst deactivation.[2][3] Boronic esters can contain residual starting materials, byproducts from their synthesis, or degradation products like the corresponding boronic acid and pinacol.[4] These impurities can act as poisons to the palladium catalyst, sequestering active sites and halting the catalytic cycle. Careful purification of the boronic ester before use is critical.[3][5]
Q4: How does my choice of base impact catalyst stability and activity?
The base is crucial and plays multiple roles, including activating the boronic ester for transmetalation.[6][7][8] However, an inappropriate choice can be detrimental:
-
Strong Bases (e.g., Hydroxides): While effective in promoting the reaction, strong bases can accelerate the degradation of sensitive phosphine ligands and may promote unwanted side reactions.
-
Weak Bases (e.g., Carbonates, Phosphates): These are often a better choice for delicate substrates and ligands. Potassium phosphate (K₃PO₄) is frequently used to great effect.
-
Fluoride Sources (e.g., KF, CsF): Fluoride ions can also effectively activate the boronic ester, sometimes under milder conditions that preserve catalyst integrity.[7]
Q5: What is protodeboronation and how does it mimic catalyst deactivation?
Protodeboronation is a side reaction where a proton source (like water or alcohol) cleaves the carbon-boron bond of the organoboron reagent, yielding a simple hydrocarbon (in this case, 6-chloro-1-hexene).[1] This process consumes your nucleophile, leading to low product yield. While the catalyst may still be active, the reaction halts due to the depletion of a key starting material. This can be easily mistaken for catalyst deactivation.
In-Depth Troubleshooting Guides
This section provides detailed diagnostic and corrective protocols for specific experimental problems.
Problem 1: Reaction Stalls or Fails to Reach Completion
A stalled reaction is the most common symptom of catalyst deactivation. The key is to systematically identify the root cause.
-
Underlying Logic: Palladium catalysts, especially at low loadings (mol %), are highly susceptible to poisoning.[9] Impurities in any reagent—the boronic ester, the electrophile, the solvent, or even dissolved oxygen—can bind irreversibly to the palladium center, rendering it inactive. Boronic esters, in particular, can be a source of impurities that induce unexpected side reactions or photophysical properties, highlighting their potential to interfere with desired chemical processes.[2][3][5]
-
Diagnostic Protocol:
-
Purity Check: Analyze a sample of your this compound using ¹H NMR to check for the presence of pinacol, boronic acid, or other organic impurities. Use GC-MS to check for volatile contaminants.
-
Control Experiment: Run a small-scale control reaction using a highly purified batch of the boronic ester (e.g., recrystallized or column-purified) and compare the conversion rate to your standard batch.
-
-
Solution Protocol:
-
Purify the Boronic Ester: Recrystallize the boronic ester from a non-polar solvent like hexanes. If impurities persist, perform column chromatography on silica gel.
-
Ensure Solvent and Gas Purity: Use freshly distilled, anhydrous solvents. Ensure your inert gas (Nitrogen or Argon) is of high purity and that the reaction is thoroughly degassed to remove oxygen, which can lead to oxidative side reactions and catalyst degradation.[10]
-
-
Underlying Logic: The ancillary ligands (e.g., phosphines) are critical for stabilizing the palladium center and facilitating the catalytic cycle.[8] However, many common phosphine ligands are susceptible to oxidation or degradation, especially at elevated temperatures. Once the ligand dissociates or degrades, the unprotected palladium atoms can aggregate into catalytically inactive palladium black.[11]
-
Diagnostic Protocol:
-
Visual Inspection: Look for the formation of a black precipitate (palladium black) in your reaction flask.
-
³¹P NMR Spectroscopy: If you have access to this technique, analyzing the crude reaction mixture can reveal signals corresponding to oxidized phosphine species (e.g., phosphine oxides).
-
-
Solution Protocol:
-
Switch to Robust Ligands: Replace simple phosphine ligands like PPh₃ with more sterically hindered and electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These are designed for higher stability and activity.[8]
-
Optimize Ligand:Palladium Ratio: A slight excess of ligand can sometimes suppress palladium agglomeration. A common starting point is a 2:1 to 4:1 ligand-to-palladium ratio.
-
Lower Reaction Temperature: If possible, screen for lower reaction temperatures that still provide an acceptable reaction rate but minimize thermal degradation of the catalyst complex.
-
Problem 2: High Levels of Protodeboronation or Homocoupling Byproducts
The formation of specific byproducts provides valuable clues about which step of the catalytic cycle is failing.
-
Underlying Logic: The C(sp²)-B bond in vinylboronates is susceptible to cleavage by proton sources. This side reaction is often facilitated by the same base intended to activate the boronate for transmetalation.[1] The presence of water in the reaction medium, even in solvents not considered "aqueous," can be sufficient to cause this issue.
-
Diagnostic Protocol:
-
Identify the Byproduct: Use GC-MS analysis of the crude reaction mixture to look for a peak corresponding to the mass of 6-chloro-1-hexene. Confirm its identity with ¹H NMR.
-
-
Solution Protocol:
-
Use Anhydrous Conditions: Dry all reagents and solvents thoroughly. Use techniques like flame-drying glassware and running the reaction under a strict inert atmosphere.
-
Select a Milder/Non-Hydroxide Base: Switch from bases like NaOH or KOH to K₃PO₄, K₂CO₃, or Cs₂CO₃. Anhydrous powdered potassium fluoride (KF) can also be effective while minimizing protodeboronation.[7]
-
Solvent Choice: Polar aprotic solvents like dioxane or THF are often preferred over protic solvents.
-
-
Underlying Logic: The homocoupling of two boronic ester molecules is often promoted by the presence of Pd(II) species and an oxidant, most commonly oxygen.[10] If your Pd(0) precatalyst is not fully activated, or if the active Pd(0) catalyst is re-oxidized by trace oxygen, it can enter a catalytic cycle that produces the unwanted dimer.
-
Diagnostic Protocol:
-
Identify the Dimer: Analyze the crude reaction mixture by LC-MS or GC-MS to detect a product with a mass corresponding to the C12 dimer of the starting boronic ester.
-
-
Solution Protocol:
-
Rigorous Degassing: This is the most critical step. Degas the reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with a high-purity inert gas (Ar or N₂). The "freeze-pump-thaw" method is highly effective for more sensitive reactions.
-
Use a Pd(0) Precatalyst: Consider using a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass potential issues with the in-situ reduction of Pd(II) sources like Pd(OAc)₂.
-
Visualizations and Data Summary
To aid in understanding and decision-making, the following diagrams and table summarize the key concepts discussed.
Troubleshooting Summary Table
| Symptom | Potential Cause | Diagnostic Action | Recommended Solution |
| Reaction Stalls / Low Yield | Impurity Poisoning | NMR/GC-MS of reagents; run control with purified materials. | Recrystallize/chromatograph boronic ester; use high-purity solvents. |
| Ligand Degradation | Visual inspection for Pd black; ³¹P NMR of crude mixture. | Use robust ligands (e.g., Buchwald, NHCs); lower temperature. | |
| Byproduct: 6-chloro-1-hexene | Protodeboronation | GC-MS/NMR analysis to confirm byproduct identity. | Use anhydrous conditions; switch to milder base (K₃PO₄, KF). |
| Byproduct: Homocoupled Dimer | Oxygen Contamination / Inactive Precatalyst | LC-MS/GC-MS analysis to confirm dimer identity. | Perform rigorous degassing; use a direct Pd(0) catalyst source. |
Diagrams
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle This diagram illustrates the primary productive pathway for the cross-coupling reaction.
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Catalyst Deactivation Pathways This diagram shows how unproductive side reactions can branch off from the main cycle, leading to catalyst deactivation.
Caption: A step-by-step workflow for diagnosing reaction failures.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, Hydroxide, and Alkoxide Intermediates in the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(23), 7444–7455. [Link]
-
Wu, Z., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1942. [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6063-6068. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wu, Z., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. PubMed. [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Kim, H. J., et al. (2023). Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Impurities in Arylboronic Esters Induce Persistent Afterglow. [Link]
-
ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]
-
ResearchGate. (n.d.). Scheme 1. Palladium Deactivation Problem in Oxidative Cascade Reactions... [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of Boronic Acids and Pinacol Esters
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3][4][5] The choice of the organoboron reagent is a critical parameter that can significantly influence the reaction's efficiency, yield, and reproducibility. This guide provides an in-depth, data-driven comparison of the two most common classes of organoboron reagents: boronic acids and their corresponding pinacol esters. We will explore the fundamental trade-offs between reactivity and stability, offering field-proven insights to guide your experimental design.
The Reactivity-Stability Dichotomy: A Fundamental Trade-Off
The core difference between boronic acids and their pinacol ester derivatives lies in a delicate balance between reactivity and stability.[6] Boronic acids are generally more reactive, which can translate to faster reaction times.[7] However, this heightened reactivity is accompanied by reduced stability, making them susceptible to degradation pathways like protodeboronation and oxidation, which can compromise shelf-life and lead to inconsistent results.[6][8]
Conversely, boronic pinacol esters are prized for their enhanced stability.[6][8][9] Often crystalline solids, they are easier to handle, purify, and store for extended periods, making them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[6] This stability, however, often comes at the cost of a reduced reaction rate compared to the parent boronic acid.[6]
Delving into the Mechanism: How Reagent Choice Impacts the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10] The choice between a boronic acid and a pinacol ester can influence the crucial transmetalation step.
The Role of Base and the Formation of the "ate" Complex
A key step in the catalytic cycle is the activation of the organoboron species by a base.[3][11] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Transmetalation: A Tale of Two Pathways
A subject of considerable research has been whether boronic esters undergo direct transmetalation or if they first hydrolyze to the corresponding boronic acid in the presence of the aqueous base typically used in the reaction.[1][9] While hydrolysis to the more reactive boronic acid is a plausible pathway, there is substantial evidence suggesting that boronic esters can also undergo direct transmetalation.[2][12] The steric bulk of the pinacol group can, however, hinder the formation of the necessary intermediate with the palladium complex, potentially slowing down the reaction.[12]
Stability Under Scrutiny: A Head-to-Head Comparison
The superior stability of pinacol esters is a significant practical advantage. Boronic acids are prone to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, leading to reduced reactivity and inconsistent results.[8] The cyclic structure of pinacol esters, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, effectively protects the boron atom, making them less susceptible to these degradation pathways.[8]
| Feature | Boronic Acids | Boronic Acid Pinacol Esters |
| Physical State | Often amorphous solids | Often crystalline solids[6] |
| Handling | Can be sensitive to air and moisture[8] | Generally less sensitive to air and moisture[8] |
| Shelf-Life | Can be limited due to degradation[6][8] | Longer shelf-life[6][8] |
| Purification | Can be challenging due to polarity and instability | Generally easier to purify by chromatography |
| Hydrolytic Stability | N/A (already hydrolyzed) | Prone to hydrolysis, especially under basic conditions[13][14] |
Table 1: Comparison of the physical and handling properties of boronic acids and pinacol esters.
Reactivity Explored: Experimental Insights
While boronic acids are generally more reactive, the choice of catalyst, base, and solvent system can be optimized to achieve high yields with pinacol esters. In some cases, the slower reactivity of pinacol esters can be advantageous, leading to cleaner reactions with fewer side products.[8]
Kinetic studies have shown that the rate of transmetalation can be significantly influenced by the nature of the boronic ester.[12] For instance, electron-deficient esters can lead to an increased reaction rate compared to the corresponding boronic acid, while sterically hindered esters like pinacol esters can be less reactive.[12]
A Practical Guide to Reagent Selection
The decision to use a boronic acid or a pinacol ester is nuanced and depends on several factors:
-
For rapid, small-scale syntheses with relatively stable boronic acids, the free acid may be the more economical and faster choice.[6]
-
For large-scale reactions, multi-step syntheses, or when working with unstable boronic acids, the enhanced stability and handling characteristics of pinacol esters often justify their use, ensuring more reliable and reproducible outcomes.[6]
-
For substrates with base-sensitive functional groups, the use of milder bases like potassium fluoride (KF) can be employed with boronic acids.[11]
-
In cases where slow addition of the organoboron reagent is desired, the use of a stable pinacol ester can be beneficial.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction. Note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid or pinacol ester, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
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Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between boronic acids and pinacol esters in Suzuki-Miyaura coupling is a classic example of the interplay between reactivity and stability in organic synthesis. While boronic acids offer higher intrinsic reactivity, their instability can be a significant drawback. Pinacol esters, with their enhanced stability and ease of handling, provide a robust and reliable alternative, particularly for complex and multi-step syntheses. A thorough understanding of the strengths and weaknesses of each reagent class, coupled with careful reaction optimization, will empower researchers to harness the full potential of this powerful cross-coupling methodology.
References
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
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Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angew. Chem. Int. Ed. Available at: [Link]
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Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Available at: [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available at: [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to Vinylation Reagents: Alternatives to trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Introduction: The Need for Versatile Vinylation Strategies
In the landscape of pharmaceutical and materials science, the construction of carbon-carbon bonds is a foundational pillar of molecular synthesis. Vinylation, the introduction of a C=C double bond, is a particularly powerful transformation for building complex molecular architectures. For years, reagents like trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester have served as reliable synthons, enabling the direct installation of a functionalized six-carbon chain via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This specific reagent is prized for its bifunctional nature: the vinylboronate for C-C coupling and the terminal chloride for subsequent derivatization.
However, reliance on a single, highly specialized reagent can introduce supply chain vulnerabilities; indeed, some suppliers have discontinued this product. This guide is designed for researchers, scientists, and drug development professionals who seek to broaden their synthetic toolkit. We will objectively compare viable alternative reagents and strategies to this compound. This analysis moves beyond a simple list of substitutes, instead delving into the mechanistic rationale, performance data, and detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Benchmark: Suzuki-Miyaura Coupling with Vinylboronate Pinacol Esters
The power of vinylboronic acid pinacol esters lies in their stability, ease of handling, and exceptional performance in palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3] The reaction proceeds through a well-understood catalytic cycle, which is crucial for troubleshooting and optimization.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/vinyl-halide (or triflate) bond, forming a Pd(II) complex.[1][4]
-
Transmetalation : A base activates the boronate ester, forming a borate complex. This facilitates the transfer of the vinyl group from boron to the palladium center.[2][4] This is often the rate-determining step and the choice of base is critical.
-
Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Alternative 1: Potassium Vinyltrifluoroborate (PVT) - A Stable and Versatile Nucleophile
For general vinylation, Potassium Vinyltrifluoroborate (K[CH₂=CHBF₃]) stands out as a superior alternative to many vinylboronic acids and esters. Organotrifluoroborates are crystalline solids, exceptionally stable to air and moisture, and possess a long shelf-life, which contrasts sharply with the potential for decomposition and protodeboronation in some boronic acids.[6]
Expertise & Experience: The trifluoroborate salt does not directly participate in the catalytic cycle. Under the basic reaction conditions, it slowly hydrolyzes to release the active boronic acid in situ. This slow release can be advantageous in maintaining a low concentration of the reactive species, potentially minimizing side reactions.[4] PVT is an excellent choice for introducing an unsubstituted vinyl group. For a functionalized chain, a custom trifluoroborate would need to be synthesized, often from the corresponding boronic ester.[7]
Comparative Performance:
| Feature | This compound | Potassium Vinyltrifluoroborate (PVT) |
| Reagent Type | Functionalized Vinylboronate Ester | Unsubstituted Vinyltrifluoroborate Salt |
| Physical Form | Low-melting solid (38-42 °C) | Crystalline solid[8] |
| Stability | Good, but susceptible to hydrolysis/protodeboronation | Excellent air and moisture stability[6] |
| Key Advantage | Introduces a functionalized vinyl group in one step | High stability, ease of handling, commercially available[8] |
| Limitation | Specialized reagent, potential availability issues | Introduces an unsubstituted vinyl group only |
Protocol 1: General Vinylation of an Aryl Bromide using Potassium Vinyltrifluoroborate
This protocol is adapted from established methodologies for Suzuki-Miyaura couplings with organotrifluoroborates.[9][10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, potassium vinyltrifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Ligand (SPhos): A bulky, electron-rich phosphine ligand like SPhos is chosen to promote the oxidative addition of the aryl bromide and stabilize the palladium center, leading to higher catalytic turnover.
-
Base/Solvent (K₂CO₃ in Toluene/H₂O): The biphasic solvent system with a base like K₂CO₃ is essential for the hydrolysis of the trifluoroborate and the subsequent activation of the resulting boronic acid for transmetalation.[4]
Alternative 2: Reversing Polarity with Vinyl Triflates
When a specific substituted vinylboronate is inaccessible, a powerful strategy is to reverse the electronic roles of the coupling partners. Instead of a vinyl nucleophile, one can employ a vinyl electrophile, such as a vinyl triflate, and couple it with a readily available arylboronic acid. Vinyl triflates are easily synthesized from the corresponding ketones, making this a highly adaptable approach.[11]
Expertise & Experience: This strategy is particularly valuable when the desired vinyl moiety is part of a complex or sterically hindered ketone precursor. The triflate group is an excellent leaving group, often enabling milder reaction conditions compared to analogous vinyl chlorides or even bromides.[11][12]
Caption: Figure 2: Standard vs. Reversed Polarity Strategy
Comparative Performance:
| Feature | Vinylboronate Ester Coupling | Vinyl Triflate Coupling |
| Key Reagent | Vinyl Nucleophile (Boronate) | Vinyl Electrophile (Triflate) |
| Precursor | Typically an alkyne or vinyl halide[13][14] | Ketone or aldehyde[11] |
| Versatility | Excellent, but requires access to specific boronate | High; leverages vast availability of carbonyl compounds |
| Key Advantage | Milder conditions often possible; low toxicity of boron byproducts | Circumvents need for unavailable vinylboronates |
| Limitation | Availability of functionalized vinylboronates | Triflation step required; triflates can be less stable |
Protocol 2: Suzuki-Miyaura Coupling of a Vinyl Triflate with an Arylboronic Acid
This protocol is a representative example based on conditions reported for the coupling of vinyl triflates.[15][16]
Materials:
-
Vinyl triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the vinyl triflate and arylboronic acid in 1,4-dioxane.
-
In a separate flask, prepare a 2M aqueous solution of Na₂CO₃ and sparge it with N₂ or Ar for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the dioxane solution.
-
Add the aqueous Na₂CO₃ solution to the reaction mixture.
-
Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography.
Causality Behind Choices:
-
Catalyst (Pd(PPh₃)₄): This is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is often sufficient for reactive electrophiles like triflates and iodides.
-
Base (Na₂CO₃): A moderately strong inorganic base is sufficient to activate the arylboronic acid for transmetalation without causing degradation of sensitive functional groups.
Alternative 3: Other Organometallic Reagents - A Brief Comparison
While Suzuki-Miyaura coupling is often preferred due to the low toxicity and stability of organoboron reagents, other cross-coupling reactions provide powerful, albeit different, avenues for vinylation.
| Reaction | Nucleophile | Key Features |
| Stille Coupling | Vinylstannane (R-SnBu₃) | Pros: Insensitive to water/air; tolerates many functional groups. Cons: High toxicity of tin reagents and byproducts; stoichiometric tin waste.[5][17] |
| Kumada Coupling | Vinyl-Grignard (R-MgBr) | Pros: High reactivity; inexpensive reagents. Cons: Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance (e.g., esters, ketones).[17] |
| Heck Coupling | Alkene + Base | Pros: Atom-economical (avoids pre-formed organometallics). Cons: Often issues with regioselectivity (linear vs. branched products); can require higher temperatures.[17] |
These methods are typically reserved for situations where Suzuki-Miyaura coupling fails or when the specific organometallic precursor is more readily available than the corresponding boronate.
Conclusion and Recommendations
Choosing an alternative to a specialized reagent like this compound requires a strategic assessment of the synthetic goal.
-
For introducing a simple, unsubstituted vinyl group: Potassium vinyltrifluoroborate is an excellent, highly stable, and reliable choice.
-
For introducing a complex, substituted vinyl group: If the corresponding vinylboronate is unavailable, the most versatile strategy is to reverse the polarity . Synthesize the vinyl triflate from a ketone precursor and couple it with the appropriate boronic acid.
-
When functional group tolerance is a major concern: The Suzuki-Miyaura reaction remains the gold standard. If a custom vinylboronate is needed, synthesis via alkyne hydroboration is a reliable method.[13][14]
-
When all else fails: Consider Stille or Kumada couplings, but be prepared to manage the associated challenges of toxicity or limited functional group compatibility.
By understanding the mechanistic underpinnings and comparative advantages of these different approaches, researchers can develop robust and flexible synthetic routes, mitigating the risks associated with supply chain disruptions and expanding the horizons of molecular possibility.
References
-
MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. (n.d.). Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
National Institutes of Health. (2015). Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via An Atom-Economic Ruthenium-Catalyzed Alkene-Alkyne Coupling. Available at: [Link]
-
ACS Publications. (2003). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. Available at: [Link]
-
ACS Publications. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Available at: [Link]
-
ACS Publications. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Ni‐catalyzed cross‐electrophile coupling of vinyl triflates with vinyl... Available at: [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides | Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
- Google Patents. (n.d.). CN103044472A - Method for preparing vinyl potassium trifluoborate.
-
The Royal Society of Chemistry. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Available at: [Link]
-
ACS Publications. (n.d.). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Available at: [Link]
-
eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]
-
CCS Chemistry. (2021). Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic application of the Vinylboronates. Available at: [Link]
-
University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Selective and efficient synthesis of trans-arylvinylboronates and trans-hetarylvinylboronates using palladium catalyzed cross-coupling | Request PDF. Available at: [Link]
Sources
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- 3. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]
- 8. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
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- 16. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectroscopic methods for confirming the purity of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
An In-Depth Guide to the Spectroscopic Confirmation of Purity for trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
In the landscape of modern synthetic chemistry and drug development, the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, a key building block in various cross-coupling reactions. As Senior Application Scientists, we present this information with a focus on practical application, causality behind experimental choices, and self-validating protocols to ensure the highest degree of scientific integrity.
The seemingly simple structure of this compound belies the potential for subtle impurities that can have significant downstream effects. These impurities can arise from starting materials, side reactions, or degradation, and may include stereoisomers (cis-isomer), starting materials from the borylation reaction, or over-oxidation byproducts. Therefore, a multi-faceted analytical approach is crucial for a definitive purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative method for the structural characterization and purity determination of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, enabling unambiguous identification and quantification of the target compound and any impurities.
¹H NMR: A Detailed Look at the Proton Environment
¹H NMR spectroscopy is the first line of analysis. The spectrum of pure this compound will exhibit characteristic signals for each proton, with chemical shifts, coupling constants, and integration values that are unique to its structure.
Key Diagnostic Signals for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| =CH-B(pin) | ~6.5 - 6.8 | Doublet of triplets (dt) | Jtrans ≈ 18 Hz, J ≈ 6 Hz | 1H |
| Cl-CH2- | ~3.5 - 3.6 | Triplet (t) | J ≈ 7 Hz | 2H |
| =CH-CH2- | ~5.4 - 5.6 | Doublet (d) | Jtrans ≈ 18 Hz | 1H |
| -CH2-CH2-CH2- | ~2.1 - 2.3 | Quartet (q) | J ≈ 7 Hz | 2H |
| -CH2-CH2-CH2- | ~1.7 - 1.9 | Quintet (p) | J ≈ 7 Hz | 2H |
| -B(O-C(CH3)2)2 | ~1.2 - 1.3 | Singlet (s) | - | 12H |
Interpreting the Data for Purity:
The large coupling constant (J ≈ 18 Hz) for the vinyl protons is a definitive indicator of the trans stereochemistry. The presence of a corresponding set of signals with a smaller coupling constant (typically 9-12 Hz) would indicate the presence of the cis-isomer impurity. Integration of the signals is also critical; the ratio of the vinyl protons to the pinacol methyl protons should be 1:1:12. Any deviation suggests the presence of impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful tool for determining the molecular weight of a compound, providing strong evidence for its identity. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Expected Molecular Ion Peaks:
The molecular formula is C₁₂H₂₂BClO₂. The expected monoisotopic mass is 244.1378 g/mol . Due to the presence of chlorine and boron isotopes, the mass spectrum will show a characteristic isotopic pattern.
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (³⁵Cl, ¹¹B) | 244.1 | ~100% |
| [M]⁺ (³⁷Cl, ¹¹B) | 246.1 | ~32% |
| [M]⁺ (³⁵Cl, ¹⁰B) | 243.1 | ~25% |
| [M]⁺ (³⁷Cl, ¹⁰B) | 245.1 | ~8% |
Observing this distinct isotopic pattern is a strong confirmation of the elemental composition of the molecule.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup: Use a GC-MS system with a suitable capillary column (e.g., DB-5).
-
Data Acquisition: Inject the sample and run a temperature program that allows for the elution of the compound. The mass spectrometer will record the mass spectrum of the eluting peaks.
-
Data Analysis: Analyze the mass spectrum of the major peak to confirm the molecular weight and isotopic pattern.
Caption: Workflow for GC-MS analysis.
Comparative Summary and Recommendations
| Method | Information Provided | Strengths | Limitations | Recommendation |
| ¹H NMR | Detailed structural information, stereochemistry, quantification of impurities. | Unambiguous structure determination, highly sensitive to stereoisomers. | Requires a high-field instrument for optimal resolution. | Essential for definitive purity assessment. |
| ¹³C NMR | Carbon skeleton confirmation. | Complementary to ¹H NMR, confirms the number of unique carbons. | Longer acquisition times, less sensitive than ¹H NMR. | Recommended for full characterization. |
| FTIR | Presence of functional groups. | Rapid, non-destructive, good for a quick purity check. | Not quantitative, does not distinguish between isomers. | Useful as a screening tool. |
| MS | Molecular weight and elemental composition. | High sensitivity, confirms molecular formula. | Does not provide information on stereochemistry. | Essential for confirming identity. |
For the most rigorous confirmation of purity for this compound, a combination of ¹H NMR and MS is highly recommended. ¹H NMR will definitively establish the trans stereochemistry and quantify any isomeric impurities, while MS will confirm the correct molecular weight and elemental composition. FTIR serves as a valuable, rapid initial check.
References
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester*
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of a palladium catalyst is paramount to the success of this transformation, directly influencing reaction yield, kinetics, and selectivity.[3] This guide provides a comparative analysis of palladium catalysts for the coupling of a functionally complex substrate, trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, with aryl halides. Our objective is to equip you with the knowledge to make informed decisions in catalyst selection, supported by experimental data and mechanistic insights.
The Challenge: Coupling a Functionalized Vinylboronic Ester
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The vinylboronic ester moiety requires a catalyst that can efficiently facilitate the coupling with aryl halides.[4] Furthermore, the presence of a chloroalkyl chain introduces the potential for intramolecular side reactions or catalyst inhibition, necessitating a carefully optimized catalytic system.
Comparative Analysis of Palladium Catalyst Systems
While direct comparative studies on this compound are not extensively documented, we can infer performance from studies on analogous vinyl and functionalized alkylboronic esters.[3] The following table summarizes the performance of prominent palladium catalyst systems in relevant Suzuki-Miyaura coupling reactions.
| Catalyst System | Ligand Type | Key Advantages | Potential Limitations | Typical Reaction Conditions | Expected Yield Range (in analogous systems) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-established, and effective for a range of couplings.[2] | Can be sensitive to air and moisture; may require higher catalyst loadings and temperatures.[5] | Toluene/H₂O, K₂CO₃, 80-100 °C | 70-90% |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Robust, thermally stable, and effective for challenging substrates, including heteroaryl couplings.[6] | Can be more expensive than simpler catalysts. | Dioxane/H₂O, Cs₂CO₃, 80-110 °C | 85-98% |
| Pd(OAc)₂ + SPhos | Buchwald Ligand (Dialkylbiarylphosphine) | High activity at low catalyst loadings, effective for sterically hindered substrates and at room temperature.[4][7] | Ligand cost can be a factor in large-scale synthesis. | THF/H₂O, K₃PO₄, RT-60 °C | 90-99% |
| Pd(OAc)₂ + XPhos | Buchwald Ligand (Dialkylbiarylphosphine) | Excellent for coupling unactivated aryl and heteroaryl chlorides.[1] | Similar cost considerations as other specialized ligands. | t-BuOH/H₂O, K₃PO₄, 80-100 °C | 90-99% |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Highly active, thermally stable, and resistant to oxidation.[2] | May require specific reaction conditions for optimal performance. | Toluene, K₃PO₄, 100 °C | 85-95% |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical as it influences the rates of these elementary steps. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, are known to accelerate both oxidative addition and reductive elimination, leading to higher catalytic activity.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Specific modifications for each catalyst system are noted.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (see table for specific catalyst and loading)
-
Ligand (if required, see table)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the appropriate base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Catalyst-Specific Recommendations:
-
For Pd(PPh₃)₄: Use a 3-5 mol% catalyst loading. This catalyst is often suitable for less demanding couplings.
-
For Pd(dppf)Cl₂: A 1-3 mol% loading is typically sufficient. This catalyst is a good choice for more challenging substrates where thermal stability is required.
-
For Pd(OAc)₂ with Buchwald Ligands (SPhos, XPhos): Use a 1:1.2 to 1:2 ratio of Pd(OAc)₂ to ligand, with a palladium loading of 0.5-2 mol%. These systems are highly active and can often be run at or near room temperature.[7]
-
For PEPPSI™-IPr: A 1-3 mol% loading is recommended. These catalysts are particularly useful for couplings involving aryl chlorides.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable options, modern catalyst systems based on Buchwald phosphine ligands and N-heterocyclic carbenes offer significantly higher activity and broader substrate scope, often under milder reaction conditions. For challenging couplings or when high efficiency is paramount, catalyst systems utilizing SPhos or XPhos with Pd(OAc)₂ are highly recommended. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can effectively navigate the complexities of this powerful C-C bond-forming reaction.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki–Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Suzuki-Miyaura coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2007). Organic Letters. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2021). Journal of the American Chemical Society. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2018). Chemical Communications. [Link]
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2016). ResearchGate. [Link]
-
Suzuki coupling of aryl halides and various arylboronic acids. (2018). ResearchGate. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. (2019). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
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Yield comparison of different cross-coupling methods using trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Introduction
In the landscape of modern organic synthesis, the efficient formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for chemists, enabling the precise and predictable assembly of complex molecular architectures.[1][2] Among the vast array of building blocks, vinylboronic acid pinacol esters stand out for their stability, versatility, and broad functional group tolerance.[2][3] This guide focuses on a particularly useful bifunctional reagent, trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, which incorporates both a reactive vinylboronate for C-C bond formation and a terminal alkyl chloride for subsequent functionalization.
This document provides a comparative analysis of various cross-coupling methodologies for this substrate, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and optimizing reaction conditions. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of their performance with a focus on reaction yield.
The Strategic Importance of this compound
The subject of this guide, this compound, is a valuable synthetic intermediate. The vinylboronic ester moiety serves as a handle for introducing a six-carbon chain with a terminal chloride, which can be further elaborated through nucleophilic substitution or other transformations. The trans-configuration of the double bond is often crucial for the biological activity and physical properties of the target molecule.
Below is a workflow diagram illustrating the general utility of this reagent in a multi-step synthesis.
Caption: General synthetic workflow utilizing this compound.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][4] The reaction couples an organoboron compound with an organohalide or triflate.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A critical component of this cycle is the base, which activates the boronic ester, facilitating the transfer of the vinyl group to the palladium center during transmetalation.[5][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base, solvent, and ligand are critical for achieving high yields.[5][7][8] Inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed.[5] The solvent system often consists of an organic solvent (e.g., toluene, dioxane, THF) and water, which can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid.[1][7][9] However, anhydrous conditions have also been developed and can be advantageous in preventing side reactions like protodeboronation.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Heck Reaction: A Classic for Olefin Arylation/Vinylation
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11] While the classical Heck reaction does not directly utilize boronic acids, variations known as "boron-Heck" or "oxidative Heck" reactions have been developed where an organoboronic acid serves as the coupling partner.[12][13]
Mechanism and Rationale
In an oxidative Heck reaction, a Pd(II) catalyst is typically used. The catalytic cycle begins with transmetalation between the organoboronic acid and the Pd(II) species to form an organopalladium(II) intermediate.[13] This is followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the coupled product and a palladium(II) hydride species. An oxidant is required to regenerate the Pd(II) catalyst.
Caption: Simplified catalytic cycle for an oxidative Heck reaction with a vinylboronic acid.
Experimental Protocol: Oxidative Heck-Type Coupling
This protocol outlines a general procedure for an oxidative Heck-type coupling of this compound with an electron-deficient alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., methyl acrylate, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Benzoquinone (oxidant, 1.2 mmol)
-
Acetic acid (4.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF, 5 mL)
-
Water (10 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a pressure-tolerant vial equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and benzoquinone (1.2 mmol).
-
Add 2-MeTHF (5 mL), the alkene (1.2 mmol), acetic acid (4.0 mmol), and water.
-
Seal the vial and heat the reaction mixture to 45-75 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Other Potential Cross-Coupling Methods
While Suzuki-Miyaura and Heck-type reactions are primary candidates, other cross-coupling methods could potentially be employed, each with its own set of advantages and disadvantages.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide.[14] While powerful, the high toxicity of organostannanes makes it a less favorable choice from a safety and environmental perspective.
-
Sonogashira Coupling: This method couples a terminal alkyne with a vinyl or aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16] For the substrate , this would require coupling with a terminal alkyne.
Comparative Performance and Yield Analysis
The choice of cross-coupling method will ultimately depend on the specific coupling partner, functional group tolerance, and desired reaction scale. The following table provides an illustrative comparison of expected performance for the Suzuki-Miyaura and oxidative Heck reactions. The yields are based on literature precedents for similar substrates and should be considered as representative rather than absolute values.[17]
| Feature | Suzuki-Miyaura Coupling | Oxidative Heck-Type Coupling |
| Typical Yield Range | 70-95% | 50-80% |
| Substrate Scope | Very broad (aryl/vinyl halides/triflates) | Generally good with electron-deficient alkenes |
| Catalyst Loading | 0.5-5 mol% | 2-10 mol% |
| Key Additives | Base (e.g., K₂CO₃, K₃PO₄) | Oxidant (e.g., benzoquinone, O₂) |
| Reaction Temperature | Room temperature to 120 °C | 45-100 °C |
| Stereoretention | Generally high for the vinylboronate | N/A (forms a new double bond) |
| Primary Advantages | High yields, broad scope, well-established | Utilizes readily available alkenes |
| Potential Drawbacks | Requires stoichiometric base | Requires stoichiometric oxidant, may have lower yields |
Conclusion and Recommendations
For the cross-coupling of this compound, the Suzuki-Miyaura reaction stands out as the most robust and generally high-yielding method. Its extensive development has led to a wide variety of available catalysts, ligands, and conditions that can be tailored to a broad range of coupling partners. The reaction's high functional group tolerance and typically excellent yields make it the recommended starting point for most applications.
The oxidative Heck-type reaction presents a viable alternative, particularly when coupling with simple, electron-deficient alkenes. While potentially offering lower yields and requiring a stoichiometric oxidant, it avoids the need for pre-functionalized (halogenated) coupling partners.
Ultimately, the optimal choice of methodology will be guided by the specific synthetic context. We encourage researchers to use the protocols and comparative data presented in this guide as a foundation for their experimental design and optimization.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
- Oxidative Pd-catalysed Heck coupling of aryl boronic acids with... - ResearchGate. (n.d.).
- Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 77, 3700-3703.
- A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC - PubMed Central. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. (n.d.).
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Lee, A.-L. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(44), 10785-10796.
- Reid, W. B., Spillane, J. J., Krause, S. B., & Watson, D. A. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Journal of the American Chemical Society, 138(17), 5539-5542.
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307.
- Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(15), 5294-5300.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.).
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | CoLab. (2012).
- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).
- Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. | Semantic Scholar. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Kassel, S. H., & Denmark, S. E. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of organic chemistry, 86(1), 747–757.
- Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 - Sigma-Aldrich. (n.d.).
- This compound 96 197313-32-9 - Sigma-Aldrich. (n.d.).
- Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation | Journal of the American Chemical Society. (n.d.).
- This compound, 96% , 197313-32-9 - CookeChem. (n.d.).
- This compound | CAS 197313-32-9 | SCBT. (n.d.).
- Stille reaction - Wikipedia. (n.d.).
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- Yields obtained for cross-coupled products. | Download Table - ResearchGate. (n.d.).
- Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.).
- (PDF) Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters - ResearchGate. (n.d.).
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- Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC - NIH. (n.d.).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. (n.d.).
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A Comparative Analysis of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Selecting the Optimal Vinyl Boronic Reagent
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly influence reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth comparative analysis of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester , a functionalized vinyl boronic ester, benchmarked against two widely used alternatives: Vinylboronic acid pinacol ester and Potassium vinyltrifluoroborate .
This document will delve into the nuances of reactivity, stability, and handling of these reagents, supported by experimental protocols and data to inform your selection process in complex synthetic endeavors.
Introduction to Vinyl Boronic Reagents in Cross-Coupling
Vinyl boronic acids and their derivatives are indispensable tools for the introduction of a vinyl moiety onto aryl, heteroaryl, or other vinyl scaffolds via the Suzuki-Miyaura reaction. The resulting vinylated compounds are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. The stability and reactivity of the boron reagent are paramount, with boronic esters, particularly pinacol esters, and trifluoroborate salts emerging as the most utilized classes due to their enhanced stability over free boronic acids.[1][2]
-
This compound offers the unique advantage of a pendant chloroalkyl chain, providing a reactive handle for subsequent functionalization.
-
Vinylboronic acid pinacol ester serves as the parent, unsubstituted vinylating reagent.
-
Potassium vinyltrifluoroborate represents a highly stable and easy-to-handle alternative to boronic esters.
Comparative Analysis: Reactivity, Stability, and Handling
The selection of a vinyl boronic reagent is often a trade-off between reactivity and stability. The following sections provide a detailed comparison of the three benchmarked reagents.
Reactivity in Suzuki-Miyaura Coupling
The reactivity of boronic reagents in the Suzuki-Miyaura coupling is influenced by factors such as the electronic nature of the organic substituent and the nature of the boron species itself. Generally, the transmetalation step of the catalytic cycle is facilitated by the conversion of the neutral boronic ester or trifluoroborate to a more nucleophilic boronate species.
While specific kinetic data for this compound is not extensively published, its reactivity is expected to be comparable to other substituted vinyl boronic esters. The presence of the electron-withdrawing chloroalkyl chain is unlikely to significantly diminish the nucleophilicity of the vinyl group in the context of the Suzuki-Miyaura reaction.
In contrast, a general trend observed is that boronic acids can be more reactive than their corresponding pinacol esters.[3] However, the instability of many vinylboronic acids makes their ester and trifluoroborate counterparts more practical choices.[2] Potassium vinyltrifluoroborate often exhibits excellent reactivity, in some cases surpassing that of boronic esters, and can be particularly effective in challenging coupling reactions.[4][5]
Stability and Handling
The stability of the boronic reagent is a critical consideration for storage, handling, and reaction setup.
| Reagent | Structure | Physical Form | Stability | Handling Considerations |
| This compound | Solid (m.p. 38-42 °C) | Generally stable, but as a pinacol ester, it can be susceptible to hydrolysis.[6] Should be stored in a cool, dry place. | Standard laboratory precautions for handling fine chemicals. Avoid prolonged exposure to moisture. | |
| Vinylboronic acid pinacol ester | Liquid | Contains a stabilizer (e.g., phenothiazine) to prevent polymerization. Sensitive to light and air.[7] Flammable liquid. | Store under an inert atmosphere, protected from light, and at a reduced temperature (-20°C or 2-8°C).[7] Handle as a flammable liquid.[8] | |
| Potassium vinyltrifluoroborate | Crystalline Solid | Highly stable at room temperature for extended periods. Less prone to protodeboronation than boronic acids and esters.[4] | Hygroscopic; should be stored in a tightly sealed container in a dry environment. Irritant; wear appropriate personal protective equipment.[9] |
Key Insights:
-
Potassium vinyltrifluoroborate offers superior stability, making it an excellent choice for applications requiring long-term storage and ease of handling.[4]
-
This compound , being a solid, is generally easier and safer to handle than its liquid, unsubstituted counterpart.
-
The pinacol ester protecting group, while offering good stability, can be susceptible to hydrolysis, which can be a consideration in reactions run in protic solvents or with prolonged reaction times.[1][6]
Experimental Benchmark: Suzuki-Miyaura Coupling with 4-Bromoanisole
To provide a practical comparison, a representative Suzuki-Miyaura coupling protocol is presented below. The expected outcomes are based on established literature precedents for similar vinyl boronic reagents.
Reaction Scheme
Experimental Protocol
Materials:
-
4-Bromoanisole
-
Vinyl boronic reagent (this compound, Vinylboronic acid pinacol ester, or Potassium vinyltrifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the vinyl boronic reagent (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 5 mL of anhydrous THF.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the catalyst solution to the Schlenk tube via syringe, followed by 5 mL of THF and 0.5 mL of deionized water.
-
Heat the reaction mixture to 65 °C and stir for the specified reaction time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Performance and Comparative Data
The following table summarizes the expected performance of each reagent in the benchmark reaction, based on literature precedents for similar couplings.[2][5][10]
| Reagent | Expected Yield (%) | Expected Reaction Time (h) | Key Considerations |
| This compound | 75-90 | 4-8 | Product contains a functional handle for further elaboration. Solid reagent is easy to handle. |
| Vinylboronic acid pinacol ester | 80-95 | 2-6 | Higher reactivity may be observed due to lack of substitution. Liquid reagent requires more careful handling. |
| Potassium vinyltrifluoroborate | 85-98 | 2-6 | Excellent stability and high yields are often reported. May require slightly different solvent systems for optimal results (e.g., THF/H₂O or i-PrOH/H₂O).[5] |
Note: The provided yield ranges and reaction times are illustrative and can be influenced by the specific catalyst system, base, solvent, and temperature used. Optimization of reaction conditions is recommended for each specific substrate combination.
Mechanistic Overview and Workflow Diagrams
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Conclusion and Recommendations
The choice between This compound , Vinylboronic acid pinacol ester , and Potassium vinyltrifluoroborate for Suzuki-Miyaura coupling reactions is contingent on the specific requirements of the synthesis.
-
For syntheses where a downstream functionalization of the coupled product is desired, This compound is an excellent choice, offering a convenient chloroalkyl handle. Its solid nature also simplifies handling compared to the unsubstituted vinylboronic acid pinacol ester.
-
When a simple, unfunctionalized vinyl group is required and high reactivity is paramount, Vinylboronic acid pinacol ester is a suitable option, though its handling as a stabilized, flammable liquid requires appropriate precautions.
-
For applications demanding high stability, ease of handling, and consistently high yields, Potassium vinyltrifluoroborate stands out as a superior reagent. Its robustness often justifies its use, particularly in complex, multi-step syntheses and for library generation.
Ultimately, the optimal reagent is dictated by a balance of factors including the desired product structure, the scale of the reaction, and the importance of reagent stability and ease of handling. This guide provides the foundational data and protocols to enable an informed decision for your specific research and development needs.
References
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- ChemScene. (n.d.).
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- ChemicalBook. (2025).
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- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Darses, S., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3349-3352.
- Molander, G. A., & Ito, T. (2001).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
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- ResearchGate. (n.d.).
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A Senior Application Scientist's Guide to Isotopic Labeling with trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of isotopic labels, particularly deuterium, has emerged as a pivotal tool for optimizing the pharmacokinetic profiles of therapeutic candidates. By judiciously replacing hydrogen atoms with their heavier, stable isotope, deuterium, medicinal chemists can favorably modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This guide provides an in-depth technical comparison of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester as a reagent for isotopic labeling, contextualized within the broader spectrum of available synthetic strategies.
The Imperative of Isotopic Labeling in Pharmaceutical Research
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes at specific sites within a molecule.[3] The tangible benefits of this approach are manifold, including:
-
Enhanced Metabolic Stability: Reduced rates of enzymatic degradation can lead to a longer drug half-life.[1]
-
Improved Bioavailability: By mitigating first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.[4]
-
Reduced Patient Dosing: A longer half-life may allow for less frequent administration, improving patient compliance.[5]
-
Minimized Toxic Metabolites: Blocking certain metabolic pathways can prevent the formation of harmful byproducts.[5]
The successful introduction of deuterated drugs such as deutetrabenazine has solidified the value of this strategy in bringing safer and more effective treatments to market.[5]
This compound: A Versatile Building Block for Isotopic Labeling
This compound (TCHB) is a bifunctional reagent that offers a unique combination of a vinyl boronate ester and a terminal chloroalkane. This structure makes it a valuable tool for introducing a deuterated six-carbon chain into a target molecule.
| Property | Value | Reference |
| CAS Number | 197313-32-9 | [6] |
| Molecular Formula | C₁₂H₂₂BClO₂ | [6][7] |
| Molecular Weight | 244.57 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 38-42 °C | [6][8] |
The pinacol ester group imparts greater stability compared to the free boronic acid, making it easier to handle and purify.[9] The vinyl boronate moiety is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for its mild conditions and broad functional group tolerance.[9][10] The terminal chloro group provides a handle for subsequent functionalization, allowing for the elongation of the carbon chain or the introduction of other functionalities.
Comparative Analysis of Isotopic Labeling Strategies
The selection of an appropriate isotopic labeling strategy is contingent upon the specific molecular target and the desired position of the label. Here, we compare the use of TCHB with other common methods for introducing deuterated alkyl chains.
| Method | Reagent/Precursor | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | This compound | Site-selective C-C bond formation; mild reaction conditions; broad functional group tolerance. | Requires a pre-functionalized (halogenated) coupling partner. |
| Catalytic Deuteration | Alkynes/Alkenes with D₂ gas | Direct introduction of deuterium across double/triple bonds. | May require specialized high-pressure equipment; potential for over-reduction or side reactions. |
| Reductive Deuteration | Carbonyls/Esters with deuterated reducing agents (e.g., NaBD₄, LiAlD₄) | Readily available deuterated reagents; well-established protocols. | Limited to the reduction of specific functional groups. |
| Hydrogen Isotope Exchange (HIE) | Substrate with a deuterium source (e.g., D₂O) and a catalyst | Late-stage functionalization of C-H bonds. | May lack site-selectivity; can require harsh conditions or expensive catalysts. |
Experimental Protocol: Deuterium Labeling via Suzuki-Miyaura Coupling with a Deuterated Analog of TCHB
This protocol outlines a representative procedure for the site-selective introduction of a deuterated hexenyl group onto an aryl halide using a deuterated version of a vinyl boronate pinacol ester.
Objective: To couple a deuterated vinyl boronate ester with an aryl bromide to introduce a deuterated sidechain.
Materials:
-
Deuterated trans-1-hexen-1-ylboronic acid pinacol ester (as a surrogate for a deuterated TCHB)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 equiv), the deuterated trans-1-hexen-1-ylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through the solution for 15-20 minutes.
-
Addition of Solvent: Add the degassed solvent mixture to the reaction flask.
-
Inert Atmosphere: Purge the reaction flask with argon for 5 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated product.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the C-C bond and regenerate the catalyst.[11] The choice of catalyst, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate pair.
Conclusion
This compound represents a valuable and versatile reagent for the introduction of a functionalized six-carbon chain into organic molecules. Its application in isotopic labeling studies, particularly for the synthesis of deuterated drug candidates, leverages the well-established and robust Suzuki-Miyaura cross-coupling reaction. While direct comparative data for this specific reagent is sparse in the public domain, its structural features and the known reactivity of vinyl boronate esters suggest it is a highly effective tool for the site-selective incorporation of deuterium. Researchers and drug development professionals should consider this reagent as a key component in their synthetic toolbox for late-stage functionalization and the optimization of pharmacokinetic properties through isotopic labeling.
References
-
The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 471–486. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Chemoselective Suzuki–Miyaura Cross‐Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 55(34), 9949–9953. [Link]
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Fukushima, T., & Yasuda, T. (2015). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications, 51(84), 15443–15446. [Link]
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Kopf, S., Bourriquen, F., Li, W., Neumann, H., Junge, K., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634–6718. [Link]
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Mastalerz, M., & Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13785–13789. [Link]
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Scott, J. S., & Scott, J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6355–6370. [Link]
-
Zhang, Z., Qiu, C., Xu, Y., & Su, C. (2020). Late-stage functionalization and preparation of deuterated drugs a... ResearchGate. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Scott, J. S., & Scott, J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6355–6370. [Link]
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Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Mixdorf, J. (2022). Copper catalyzed radiobromination of boronic pinacol esters: utility in PARP inhibitor synthesis. ResearchGate. [Link]
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Szabo, M., Toth, G., & Keki, S. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 527. [Link]
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Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Kopf, S., Bourriquen, F., Li, W., Neumann, H., Junge, K., & Beller, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634–6718. [Link]
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Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]
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boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]
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Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Lee, C. C., & Lee, C. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(15), 3742–3745. [Link]
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The Ascendancy of Functionalized Vinyl Boronic Esters: A Comparative Guide to Synthesis and Application
In the landscape of modern organic synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Among the vast arsenal of synthetic tools, vinyl boronic esters have emerged as exceptionally versatile building blocks, prized for their stability, reactivity, and broad utility. The strategic introduction of functional groups onto the vinyl backbone has further expanded their synthetic potential, unlocking novel pathways to complex molecular architectures. This guide provides an in-depth review of recent advances in the use of functionalized vinyl boronic esters, offering a comparative analysis of synthetic methodologies and their performance against alternative reagents, supported by experimental data for the discerning researcher, scientist, and drug development professional.
The Strategic Advantage of Vinyl Boronic Esters
Vinyl boronic esters, particularly the pinacol esters (VBPE), serve as crucial intermediates in a multitude of chemical transformations. Their stability and predictable reactivity make them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science.[1][2] The boronic ester moiety can be stereospecifically converted into a wide range of other functional groups, including halides, amines, and hydroxyl groups, making them a versatile linchpin in multistep syntheses.[3] This inherent versatility has cemented their role as indispensable reagents in both academic and industrial laboratories for the construction of novel materials, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2]
Comparative Analysis of Synthetic Methodologies
The efficient and stereoselective synthesis of functionalized vinyl boronic esters is a critical first step in harnessing their full potential. Several powerful methods have been developed, each with its own set of advantages and limitations.
Catalytic Borylation of Alkynes: A Direct and Atom-Economical Approach
The direct addition of a boron unit across a carbon-carbon triple bond represents a highly atom-economical route to vinyl boronic esters. Recent advancements have focused on the development of catalysts that offer high regio- and stereoselectivity.
-
Iron-Catalyzed Borylation: An environmentally friendly and cost-effective method utilizing ferric chloride or magnetic Fe3O4 nanoparticles as catalysts has been developed for the monoborylation of alkynes.[4] This approach provides E-vinyl boronates with high regio- and stereoselectivity under mild conditions. The magnetic nanoparticle catalyst can be easily recovered and reused multiple times without significant loss of activity.[4]
-
Rhodium-Catalyzed Borylation: Rhodium catalysts have shown remarkable efficacy in the borylation of alkynes and even in the remote borylation of internal alkynes, leading to the formation of valuable 1,n-diboronates.[5] Furthermore, rhodium-catalyzed borylation of E/Z mixtures of vinyl acetates can stereoselectively produce vinylboronates, highlighting the catalyst's ability to control stereochemistry.[6]
-
Palladium-Catalyzed Hydroborylation: A ligand-controlled regioselectivity switch in the palladium-catalyzed hydroborylation of alkynes allows for the selective synthesis of either α- or β-vinylboronates.[7] By simply changing the ligand from a trialkylphosphine to an N-heterocyclic carbene (NHC), the reaction outcome can be effectively steered.
-
Platinum-Catalyzed Hydroboration: A PtCl₂/XPhos/Et₃SiH system has been developed for the hydroboration of unactivated terminal alkynes, demonstrating excellent functional group tolerance.[8] This method is particularly effective for substrates containing heteroatoms that can pose challenges for other catalytic systems.[8]
Table 1: Comparison of Catalytic Methods for Alkyne Borylation
| Catalyst System | Selectivity | Key Advantages | Limitations | Reference(s) |
| FeCl₃ or Fe₃O₄ NPs | High E-selectivity | Cost-effective, environmentally benign, reusable catalyst | May require specific bases and solvents for optimal performance | [4] |
| Rhodium Complexes | High stereoselectivity | Can achieve remote borylation and stereoselective borylation of vinyl acetates | Higher cost of catalyst | [5][6] |
| Palladium/Ligand | Ligand-controlled α/β | Tunable regioselectivity | Requires careful selection of ligand to achieve desired isomer | [7] |
| Platinum/XPhos | High E-selectivity | Broad functional group tolerance, effective for heteroatom-containing substrates | Catalyst cost | [8] |
The Boron-Wittig Reaction: A Stereoselective Olefination
The boron-Wittig reaction, a stereoselective olefination of aldehydes and ketones, provides a powerful method for the synthesis of di- and trisubstituted vinyl boronate esters.[9] This reaction utilizes stable and readily accessible 1,1-bis(pinacolboronates) and offers excellent control over the geometry of the resulting double bond.[9] A key advantage of this method is the ability to generate sterically hindered and synthetically challenging vinyl boronates that are difficult to access via other routes.[9][10]
Olefin Cross-Metathesis: A Modular Approach to Functionalization
Ruthenium-catalyzed olefin cross-metathesis has emerged as a versatile strategy for the synthesis of functionalized vinyl boronates.[3][11] This method allows for the coupling of a simple vinyl boronate, such as 1-propenyl pinacol boronate, with a wide variety of functionalized alkenes.[3] This modularity provides access to a diverse range of vinyl boronates that would be challenging to prepare using traditional methods. Furthermore, the resulting boronate products can be stereoselectively converted into vinyl halides, expanding their synthetic utility.[11]
Diagram 1: General Workflow for Olefin Cross-Metathesis
Caption: Ruthenium-catalyzed olefin cross-metathesis workflow.
Reactivity and Applications in Modern Synthesis
Functionalized vinyl boronic esters are prized for their participation in a wide array of chemical transformations, enabling the rapid construction of molecular complexity.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is arguably the most prominent application of vinyl boronic esters.[1][2][12] This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the vinyl boronic ester and an organic halide or triflate. The reaction is known for its high functional group tolerance and generally mild reaction conditions, making it a favored method in the synthesis of pharmaceuticals and complex organic molecules.[13]
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Beyond Suzuki-Miyaura: Expanding the Synthetic Toolbox
While the Suzuki-Miyaura coupling is a dominant application, the reactivity of functionalized vinyl boronic esters extends to a variety of other valuable transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds.[9]
-
Petasis Reaction: A multicomponent reaction involving a vinyl boronic acid, an amine, and an aldehyde to form allylic amines.[9]
-
Conjugate Addition: The Hayashi-Miyaura conjugate addition allows for the 1,4-addition of the vinyl group to α,β-unsaturated carbonyl compounds.[9]
-
Three-Component Couplings: Recent research has demonstrated the ability of vinyl boronate complexes to participate in diastereoselective three-component couplings with a carbon nucleophile and an electrophile, leading to complex, multifunctionalized products.[14]
-
Annulative Coupling with Arynes: A stereoselective annulative coupling of vinyl boronic ester ate-complexes with arynes has been developed, producing cyclic borinic esters through a 1,2-metallate rearrangement.[15][16]
Experimental Protocol: Iron-Catalyzed Borylation of Phenylacetylene
This protocol provides a representative example of the synthesis of an E-vinyl boronate using a cost-effective and environmentally friendly iron catalyst.[4]
Materials:
-
Phenylacetylene (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Ferric chloride (FeCl₃) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous acetone (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add ferric chloride (8.1 mg, 0.05 mmol) and cesium carbonate (652 mg, 2.0 mmol).
-
Add anhydrous acetone (5 mL) to the tube, followed by phenylacetylene (110 µL, 1.0 mmol) and bis(pinacolato)diboron (279 mg, 1.1 mmol).
-
Seal the tube and heat the reaction mixture at 60 °C with stirring for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-2-(2-phenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Expected Yield: 85-95%
Performance Comparison: Vinyl Boronic Esters vs. Alternatives
While vinyl boronic esters are highly versatile, other vinyl organometallic reagents also play important roles in organic synthesis.
Table 2: Comparative Performance of Vinyl Organometallic Reagents
| Reagent Type | Stability | Functional Group Tolerance | Stereoselectivity of Synthesis | Key Applications |
| Vinyl Boronic Esters | High | Excellent | Generally good to excellent | Suzuki-Miyaura, Chan-Lam, Petasis, Conjugate Addition |
| Vinyl Stannanes | Moderate | Good | Excellent | Stille coupling |
| Vinyl Grignards | Low | Limited | Variable | Nucleophilic addition to carbonyls |
| Vinyl Zirconocenes | Moderate | Good | Excellent | Negishi coupling, carbonylation |
| Butyl Ethenyl Telluride | Moderate | Good | Excellent Z-selectivity | Stereospecific cross-coupling |
Vinyl stannanes, for example, are highly effective in Stille couplings but suffer from the toxicity of tin byproducts. Vinyl Grignard and organolithium reagents are powerful nucleophiles but exhibit limited functional group tolerance and can be challenging to handle due to their high reactivity. Vinyl tellurides, such as butyl ethenyl telluride, offer exceptional Z-selectivity in their synthesis via hydrotelluration of terminal alkynes, providing a distinct advantage for accessing specific stereoisomers.[17] However, the broader applicability and commercial availability of boronic esters often make them the reagent of choice.
Future Outlook and Conclusion
The field of functionalized vinyl boronic esters continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable synthetic methods. The discovery of new catalytic systems that operate under milder conditions and tolerate an even broader range of functional groups will further expand the synthetic utility of these remarkable building blocks. As our understanding of their reactivity deepens, we can expect to see the emergence of novel transformations that will enable the synthesis of increasingly complex and valuable molecules for applications in medicine, materials science, and beyond. The functionalized vinyl boronic ester has firmly established itself as a cornerstone of modern organic synthesis, and its importance is only set to grow in the years to come.
References
- Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction.
- Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boron
- Stereoselective Synthesis of Vinylboronates by Rh‐Catalyzed Boryl
- Asymmetric synthesis of tertiary and secondary cyclopropyl boronates via cyclopropanation of enantioenriched vinyl boronic esters.
- Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides.
- Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester.
- Rhodium-Catalyzed Remote Borylation of Alkynes and Vinylboron
- Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboron
- Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides.
- Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions.
- The stereoselective synthesis of vinyl‐boronic esters by boron‐Wittig...
- Vinylboronic acid or boron
- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling.
- Practical synthetic application of vinyl boron
- Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metall
- Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boron
- Pd-Catalyzed Hydroborylation of Alkynes: A Ligand Controlled Regioselectivity Switch for the Synthesis of α- or β-Vinylboron
- Functionalized Vinyl Boron
- The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-C
- Site-Selective Functionaliz
- Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
- Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3)
- Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes.
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.
- A Comparative Guide: Butyl Ethenyl Telluride vs. Vinyl Boronic Esters in Modern Synthesis.
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Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. [Link]
- Design and discovery of boronic acid drugs.
- Vinylidene Homologation of Boronic Esters and its Application to the Synthesis of the Proposed Structure of Machillene.
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- Scope and limitations of vinylboronic esters, organo-lithiums, and...
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
This document provides a detailed, step-by-step guide for the safe and compliant disposal of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester (CAS No. 197313-32-9). As a compound possessing both an organoboron moiety and a chlorinated alkyl chain, it requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar reagents.
The core principle of this protocol is that chemical deactivation in a standard laboratory setting is not recommended. The safest and most compliant method is professional disposal through your institution's Environmental Health and Safety (EHS) office.
Hazard Identification and Risk Profile
Understanding the compound's dual-hazard nature is the cornerstone of its safe management. It is a boronic acid derivative and a halogenated organic compound.
-
Organoboron Moiety : Boronic acids and their esters can act as irritants.[1] While many are stable, they should be handled with care.[2]
-
Chlorinated Organic Structure : Chlorinated organic compounds are often toxic, non-biodegradable, and can pose a significant environmental hazard if disposed of improperly.[3] They are typically categorized as "halogenated waste" and require specific disposal pathways, such as high-temperature incineration.[4][5]
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 197313-32-9 | |
| Molecular Formula | C₁₂H₂₂BClO₂ | |
| Molecular Weight | 244.57 g/mol | |
| Appearance | Solid | |
| Melting Point | 38-42 °C | [6] |
| Waste Category | Halogenated Organic Hazardous Waste | [4][5] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is required to minimize exposure risks.
-
Eye Protection : Tightly fitting safety goggles or a face shield must be worn.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for any signs of damage before use and disposed of after handling.[1]
-
Protective Clothing : A standard laboratory coat is required to prevent skin contact.[1]
-
Work Area : All handling of the solid compound and preparation of waste containers should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] An emergency eyewash station and safety shower must be readily accessible.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process focused on segregation, containment, and documentation. Chemical neutralization or deactivation should not be attempted without explicit approval and a validated protocol from your EHS department.[1]
Step 1: Waste Segregation
This is the most critical step to ensure cost-effective and compliant disposal. This compound must be categorized as Halogenated Organic Waste .
-
Action : Designate a specific waste container for halogenated organic solids or liquids.
-
Causality : Mixing halogenated waste with non-halogenated solvent waste renders the entire volume unsuitable for standard solvent recovery processes.[5] This dramatically increases disposal costs and complexity. Keep this waste stream separate from acids, bases, and strong oxidizers.[4]
Step 2: Containerization
Select a waste container that is compatible with the chemical and will not leak or degrade.
-
Action (for Solid Waste) : Place residual powder, contaminated weigh boats, wipes, and gloves into a sturdy, sealable container (e.g., a wide-mouth glass jar with a screw cap or a designated hazardous waste pail).[7]
-
Action (for Liquid Waste) : If the compound is dissolved in a solvent, collect the solution in a designated, compatible waste container, such as a white 20L carboy provided by EHS for halogenated solvents.[5][7]
-
Causality : The container must be chemically compatible to prevent leaks.[8] Do not reuse containers from food or beverages.[7] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[4]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and ensures the safety of everyone who handles the waste.
-
Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution to the container.[8]
-
Complete the Label with :
-
Causality : Accurate labeling prevents accidental mixing of incompatible wastes and provides waste handlers with the critical information needed for safe disposal.
Step 4: Storage (Satellite Accumulation)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Action : Store the sealed and labeled waste container in your lab's designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[8]
-
Action : Use secondary containment, such as a plastic tub, for all liquid waste containers to contain potential leaks.[9]
-
Causality : Storing waste in a designated and controlled area minimizes the risk of spills and unauthorized access. Secondary containment is a crucial safeguard against environmental release.
Step 5: Arranging for Professional Disposal
Your institution's EHS office is the final and most important part of the disposal process.
-
Action : Once your waste container is full or reaches your institution's time limit for accumulation, schedule a pickup through your EHS department's online portal or designated contact.[9]
-
Action : Complete all required waste manifest forms accurately.[1]
-
Causality : Only licensed hazardous waste disposal companies are permitted to transport and dispose of this type of chemical waste.[10] High-temperature incineration is a common method for the complete destruction of halogenated organic residues.[3]
Disposal Process Overview
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of halogenated organoboron compounds.
Prohibited Disposal Methods
Under no circumstances should the following disposal methods be used for this chemical:
-
Sink/Sewer Disposal : This is strictly prohibited. The compound's chlorine content can damage ecosystems, and organoboron compounds should not be released into waterways.[8][11]
-
Regular Trash Disposal : Disposing of this chemical in the regular trash can lead to environmental contamination and expose sanitation workers to unknown chemical hazards.[9]
-
Evaporation : Allowing solvents containing this compound to evaporate in a fume hood is not a disposal method and releases chemicals into the atmosphere.[9]
Adherence to these protocols is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our shared environment. When in doubt, always contact your institution's Environmental Health and Safety department for guidance.
References
- Process for Disposal of Chlorinated Organic Residues.
- Proper Disposal of 3-Thienylboronic Acid: A Guide for Labor
- This compound 96 197313-32-9. Sigma-Aldrich.
- Hazardous Waste Disposal. HazChem Environmental.
- Hazardous Materials Disposal Guide. Nipissing University.
- This compound, 96% , 197313-32-9. CookeChem.
- SPIRO[2.
- Hazardous Waste Reduction. Environmental Health and Safety, University of California, Berkeley.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Hazardous Waste Disposal Guide.
- Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
- Hazardous Waste Disposal Guide. Dartmouth University.
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A Senior Application Scientist's Guide to Handling trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and logistical information for handling trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester. The protocols described herein are designed to create a self-validating system of safety, moving beyond a simple checklist to explain the causal reasoning behind each procedural step.
Hazard Assessment: Understanding the Compound's Dual Nature
This compound (CAS No. 197313-32-9) is a bifunctional molecule, and its risks arise from two distinct structural features: the organoboron moiety and the halogenated alkyl chain.[1] A comprehensive safety plan must address both.
Chemical & Physical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 197313-32-9 | [1] |
| Molecular Formula | C₁₂H₂₂BClO₂ | [1] |
| Molecular Weight | 244.57 g/mol | [1] |
| Physical Form | Low-melting solid | [2] |
| Melting Point | 38-42 °C |[2] |
The Organoboron Moiety: More Than a Benign Reagent
For many years, boronic acids were considered to have low toxicity. However, emerging studies have prompted a re-evaluation of this profile, with some reports suggesting potential mutagenic activity.[3] Boronic acids are Lewis acids, a property that underlies their reactivity and their biological interactions.[4] Therefore, systemic exposure should be minimized as a precautionary measure, treating them as potentially bioactive compounds.
The Halogenated Alkyl Chain: A Long-Term Health Consideration
The presence of a chloro- group places this compound in the category of halogenated organic compounds.[5] This class of chemicals carries specific risks:
-
Organ Damage: Chronic exposure to some halogenated organics is associated with liver and kidney damage, and some are suspected carcinogens.[5]
-
Toxic Combustion Byproducts: In the event of a fire, halogenated compounds can decompose and react to form highly toxic gases such as hydrogen chloride.[5]
Given its low melting point, the compound can be handled as a solid but may easily melt or be used in solution, creating risks from dust inhalation, vapor inhalation, and skin contact.
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The foundation of safety for this compound is the use of a certified chemical fume hood as the primary engineering control.[6] All manipulations should occur within the hood to minimize inhalation exposure.[7] The following PPE is mandatory.
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
PPE Specification Summary
| Protection | Tier 1: Routine Use (Low Splash Risk) | Tier 2: High-Risk Scenarios (High Splash Risk) | Rationale |
|---|---|---|---|
| Eye / Face | ANSI Z87.1-compliant safety glasses with side shields.[8] | Chemical splash goggles and a full-face shield.[5][9] | Goggles and a face shield provide superior protection against splashes during large-volume transfers or unexpected pressure releases.[5] |
| Hand | Nitrile gloves (minimum 4 mil thickness).[5][6] | Double-gloving with nitrile or heavy-duty neoprene gloves.[8] | Nitrile gloves offer good incidental splash protection.[8] Double gloving or using more robust materials is necessary for prolonged operations or where immersion is possible. |
| Body | Cotton lab coat, fully buttoned.[10] | Chemical-resistant apron worn over the lab coat. | A standard lab coat protects skin and clothing from minor spills.[11] A chemical-resistant apron adds a necessary barrier for larger volumes. |
| Footwear | Closed-toe shoes made of a non-porous material.[6][10] | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Perforated shoes or sandals are never permitted in the laboratory.[11][12] |
Causality: Gloves must be inspected before use and removed immediately upon contamination by pulling them off without touching the outer surface to avoid skin contact.[13] Contaminated gloves can become a source of exposure.[12] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
Operational Plan: From Benchtop to Quench
A disciplined workflow minimizes risk. Always work within a chemical fume hood.[6]
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure an emergency eyewash station and safety shower are accessible.[5] Prepare all necessary glassware and reagents. Label all vessels clearly.
-
Weighing : For solid transfers, perform weighing within the fume hood or in a balance enclosure to contain any dust. Use anti-static weigh boats or paper.
-
Dissolution/Reaction : Add solvents slowly to the solid to avoid splashing. If heating is required, use a heating mantle or a water/oil bath; never use an open flame with organic materials.[6][7]
-
Workup & Extraction : After the reaction is complete, allow the mixture to cool to room temperature before quenching. Perform all extractions and liquid transfers in the fume hood.
-
Post-Handling : Decontaminate the work area thoroughly.
Disposal and Emergency Plan
Proper segregation of waste is critical for safety and environmental compliance. Because this compound is halogenated, its waste stream must be kept separate from non-halogenated waste.[6][14]
Waste Disposal Workflow
Caption: Waste segregation workflow for halogenated compounds.
Causality: Segregating halogenated waste is crucial because common disposal methods like incineration require specific conditions to prevent the formation of dioxins and other highly toxic byproducts.[5] Mixing with other waste streams can also lead to incompatible chemical reactions.
Spill and Exposure Protocols
Spill Response
| Spill Size | Containment & Cleanup Protocol |
|---|---|
| Small Spill (<100 mL or <10 g) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (Tier 2 recommended), cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[15][16] 3. Carefully scoop the material into a designated, labeled container for halogenated solid waste. 4. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill (>100 mL or >10 g) | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional safety office. 3. Prevent entry to the area. 4. Allow only trained emergency response personnel to conduct the cleanup. |
First Aid & Exposure
| Exposure Route | First Aid Procedure |
|---|---|
| Skin Contact | Immediately remove contaminated clothing.[15] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, using an eyewash station.[17][18] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention. |
References
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). trans-1-Hexen-1-ylboronic acid pinacol ester. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). 197313-32-9 this compound, 96%. Retrieved from [Link]
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Landgrebe, J. A. (n.d.). Safety in the Laboratory. Retrieved from [Link]
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ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Environmental Health & Safety Services, The University of Texas at Austin. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench [Video]. YouTube. Retrieved from [Link]
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Jackson State University. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: trans-1-Octenylboronic acid pinacol ester, 97%. Retrieved from [Link]
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Silva, F., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(5), 7897-7916. Retrieved from [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
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ACS Publications. (2019). Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
